2-Isonitrosoacetophenone
Description
The exact mass of the compound Isonitrosoacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25388. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
532-54-7 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-phenylethanone |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6- |
InChI Key |
MLNKXLRYCLKJSS-TWGQIWQCSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NO |
melting_point |
129.0 °C |
Other CAS No. |
83922-86-5 532-54-7 |
Pictograms |
Irritant |
Synonyms |
Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Isonitrosoacetophenone
This guide provides a comprehensive overview of the synthesis of 2-isonitrosoacetophenone, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of this compound
This compound, also known as α-oximinoacetophenone, is a versatile organic compound with the chemical formula C₆H₅COCH=NOH. Its structure, featuring both a keto group and an oxime functional group, makes it a valuable precursor in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry.[1][2] Its applications extend to the development of novel pharmaceuticals and other biologically active molecules.[][4][5][6] This guide will focus on its most common and efficient synthesis via the nitrosation of acetophenone.
Core Synthesis: Nitrosation of Acetophenone
The most prevalent and straightforward method for preparing this compound is the reaction of acetophenone with a nitrosating agent in an acidic medium. This reaction, a type of α-functionalization of a ketone, hinges on the formation of an enol or enolate intermediate, which then undergoes electrophilic attack by a nitrosonium ion (NO⁺).
The synthesis proceeds through a well-understood, acid-catalyzed mechanism. The key steps are as follows:
-
Enolization: In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of acetophenone is protonated. This protonation increases the acidity of the α-hydrogens, facilitating the formation of the enol tautomer. The choice of a strong acid is crucial as it catalyzes the enolization, which is often the rate-determining step.
-
Formation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., HCl) to generate nitrous acid (HNO₂). In the acidic environment, nitrous acid is further protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the nitrosonium ion. This step forms a protonated α-nitroso ketone intermediate.
-
Deprotonation and Tautomerization: A final deprotonation step yields the α-nitroso ketone, which is in tautomeric equilibrium with the more stable this compound (the oxime form).
This mechanistic pathway underscores the importance of a controlled acidic environment to ensure the efficient generation of both the enol nucleophile and the nitrosonium electrophile.
Diagram of the Reaction Mechanism:
Caption: Acid-catalyzed nitrosation of acetophenone.
Detailed Experimental Protocol
This protocol outlines a reliable, lab-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | 25 mL | - |
| Sodium Nitrite | 69.00 | 7.6 g | 1.1 |
| Ethyl Acetate | 88.11 | As needed | - |
| Cyclohexane | 84.16 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acetophenone (12.0 g, 0.1 mol) and ethyl acetate (100 mL).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated hydrochloric acid (25 mL) to the stirred solution while maintaining the temperature below 10 °C. For enhanced safety and to drive the reaction, it is beneficial to introduce hydrogen chloride gas at this stage until the solution is saturated.[7]
-
Nitrosation: Dissolve sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of water (e.g., 15 mL) and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.[7] The controlled, slow addition is critical to manage the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This neutralizes any remaining acid.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure using a rotary evaporator. The crude product can be recrystallized from a suitable solvent system, such as cyclohexane, to yield pure this compound as a crystalline solid.[7] The expected yield is typically high, often exceeding 90%.[7]
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous materials that necessitate strict adherence to safety protocols.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent that can cause fire or explosion if it comes into contact with combustible materials.[8][9][10] It is toxic if swallowed or inhaled and can cause serious eye irritation.[9] Always handle sodium nitrite in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. All manipulations should be performed in a fume hood with appropriate PPE.
-
Reaction Quenching: The reaction of sodium nitrite with strong acids produces toxic nitrogen oxides (NOx) as byproducts. It is imperative that the reaction is conducted in a well-ventilated fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11] Spills should be neutralized and cleaned up according to established laboratory procedures.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 126-128 °C.[2]
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared): Look for characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹), the C=N stretch (around 1600-1630 cm⁻¹), and the O-H stretch of the oxime (a broad peak around 3200-3400 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals for the aromatic protons, the vinyl proton of the C=NOH group, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbonyl carbon, the carbon of the C=NOH group, and the aromatic carbons should be present.
-
Conclusion
The synthesis of this compound via the nitrosation of acetophenone is a robust and efficient method that is widely applicable in a laboratory setting. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of this compound as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science.[13][14][15]
References
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Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2022). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 27(9), 2975. [Link]
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Hosny, N. M., et al. (2024). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports, 14(1), 1-18. [Link]
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Mahakale, R. G., Kose, T. D., & Gajbhiye, R. G. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). African Journal of Biomedical Research, 27(3S), 4719-4724. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]
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Patil, S. A., et al. (2018). Synthesis, Thermal and Spectroscopic Studies of P- Methoxy Isonitroso Acetophenone with Transition Metal Co (II) And. International Journal of Research in Advent Technology, 6(8), 2095-2098. [Link]
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Saleh, A. A., et al. (2024). Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand Derived from Aminoacetophenone with its Metal Complexes. 2024 International Conference on Advanced Intelligent Information Technology (ICAIIT). [Link]
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Tomar, R., & Rajput, S. (2015). A DESIGN OF NOVEL SYNTHESIS OF P- PHENYL ISONITROSO ACETOPHENONE AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Research in Pharmacy and Science, 5(2), 1-5. [Link]
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Tsvetkov, A. V., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(16), 4983. [Link]
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Wang, X., et al. (2021). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules, 26(11), 3293. [Link]
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Yilmaz, I., & Ceyhan, G. (2011). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(8), 957-962. [Link]
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An In-depth Technical Guide to the Nitrosation of Acetophenone: Mechanism and Synthesis of 2-Isonitrosoacetophenone
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the chemical transformation of acetophenone to 2-isonitrosoacetophenone, a valuable intermediate in organic synthesis. We will delve into the mechanistic intricacies of this reaction, exploring the critical role of keto-enol tautomerism and the nature of the nitrosating agent. Furthermore, a detailed, field-proven experimental protocol is presented, offering a practical framework for the successful synthesis of this compound.
Introduction: The Significance of this compound
This compound, also known as phenylglyoxal monoxime, is a versatile organic compound characterized by the presence of both a ketone and an oxime functional group. Oximes, in general, are chemical compounds belonging to the class of imines with the general formula R₁R₂C=NOH[1]. This unique structural feature makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry. Its synthesis via the nitrosation of acetophenone is a fundamental reaction in organic chemistry, illustrating key principles of reactivity and reaction mechanisms.
The Core Mechanism: A Tale of Tautomers and Electrophiles
The nitrosation of acetophenone is not a direct attack on the ketone itself. Instead, it proceeds through the formation of a more reactive intermediate: the enol tautomer. This process is a classic example of keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer[2][3].
The Crucial First Step: Keto-Enol Tautomerism
Under acidic conditions, the interconversion between the keto and enol forms of acetophenone is catalyzed. The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens (the hydrogens on the carbon adjacent to the carbonyl group). A base (such as water) can then deprotonate the α-carbon, leading to the formation of the enol.[2][3][4][5]
The equilibrium generally favors the keto form for simple ketones like acetophenone[2][3]. However, the enol, despite being present in a small concentration, is significantly more nucleophilic at the α-carbon than the keto form and is the key reactive species in the nitrosation reaction[6][7].
Caption: Acid-catalyzed keto-enol tautomerism of acetophenone.
The Nitrosating Agent and Electrophilic Attack
The nitrosation reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid. In the acidic medium, nitrous acid can be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺)[8].
This powerful electrophile is then attacked by the electron-rich double bond of the enol intermediate. This electrophilic addition to the enol is the rate-limiting step under certain conditions.[6][7] The attack occurs at the α-carbon, leading to the formation of a C-N bond and a resonance-stabilized carbocation intermediate.
Final Steps: Deprotonation and Tautomerization
The carbocation intermediate is then deprotonated, typically by a water molecule, to yield the initial C-nitroso product. This α-nitroso ketone is unstable and rapidly tautomerizes to the more stable this compound (an oxime). This final tautomerization step involves the migration of a proton from the carbon to the oxygen of the nitroso group.
Caption: Key stages in the nitrosation of acetophenone.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (0.1 mol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 8.3 g (0.12 mol) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL |
| Ethanol | C₂H₅OH | 46.07 | As needed |
| Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Step-by-Step Procedure
-
Preparation of the Acetophenone Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.0 g (0.1 mol) of acetophenone in 50 mL of ethanol.
-
Cooling: Cool the flask in an ice-salt bath to a temperature of 0-5 °C.
-
Acidification: While maintaining the temperature below 5 °C, slowly add 10 mL of concentrated hydrochloric acid to the stirred solution.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 8.3 g (0.12 mol) of sodium nitrite in 20 mL of water.
-
Addition of Nitrite: Add the sodium nitrite solution dropwise from the dropping funnel to the acetophenone solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C during this addition to prevent the decomposition of nitrous acid and side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Isolation of the Product: Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow solid will precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40 °C).
Expected Yield and Purity
The typical yield for this reaction is in the range of 70-80%. The purity of the product can be assessed by its melting point (126-128 °C) and can be further purified by recrystallization from ethanol or an ethanol-water mixture if necessary.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
The nitrosation of acetophenone to this compound is a chemically elegant and practically useful transformation. A thorough understanding of the underlying mechanism, particularly the indispensable role of keto-enol tautomerism, is paramount for optimizing reaction conditions and achieving high yields. The provided experimental protocol, grounded in established chemical principles, offers a robust method for the synthesis of this important chemical intermediate. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, providing both the theoretical foundation and practical guidance for this key reaction.
References
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Química Orgánica. (n.d.). Oxime formation. Retrieved from [Link]
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Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
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BYJU'S. (n.d.). Oximes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, May 25). Formation of an Oxime from a Ketone [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (n.d.). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitrosation of ketones: clear evidence for the involvement of the enol tautomers. RSC Publishing. Retrieved from [Link]
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Sci-Hub. (n.d.). Nitrosation of ketones: clear evidence for the involvement of the enol tautomers. Retrieved from [Link]
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IRIS. (n.d.). Selective oxidations by nitrosating agents Part 1: Oxidations of ketones in concentrated sulfuric acid. Retrieved from [Link]
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University of Calgary. (n.d.). Keto-enol tautomerism. Retrieved from [Link]
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RSC Publishing. (2013, January 3). A further study of acetylacetone nitrosation. Retrieved from [Link]
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ResearchGate. (n.d.). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. RSC Publishing. Retrieved from [Link]
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Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Isonitrosoacetophenone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Isonitrosoacetophenone (INAP), a versatile organic compound of significant interest to researchers, chemists, and professionals in drug development. This document delves into the core physicochemical properties, structural elucidation through spectroscopic analysis, detailed synthetic protocols, and a thorough exploration of its reactivity. Furthermore, this guide highlights its critical applications as a chelating agent in analytical and coordination chemistry, and as a pivotal intermediate in the synthesis of diverse heterocyclic compounds and pharmaceutical precursors. The content is structured to deliver not only factual data but also the underlying scientific principles and practical methodologies, establishing a valuable resource for laboratory and industrial applications.
Physicochemical Properties and Structural Elucidation
This compound, also known as phenylglyoxal aldoxime, is a bifunctional molecule featuring a ketone and an oxime group. This unique arrangement is the foundation of its diverse reactivity and utility.
Core Properties
A summary of the essential physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 532-54-7 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Yellow to beige crystalline powder | [1] |
| Melting Point | 126-129 °C | [1] |
| IUPAC Name | (2E)-2-(hydroxyimino)-1-phenylethanone | |
| Synonyms | Phenylglyoxal aldoxime, Benzoylformoxime | [1] |
| Solubility | Soluble in cold water, ethanol, and ether. | [1] |
| Storage | 2-8°C, protected from light and moisture. | [1] |
Structural Analysis and Isomerism
The structure of this compound consists of an acetophenone core with a hydroxylamino group (=NOH) at the α-carbon. The oxime functionality can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The (E) isomer is generally the more stable and predominant form.
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is typically observed around 1650-1680 cm⁻¹, characteristic of the conjugated ketone carbonyl (C=O) stretching vibration. The C=N stretch of the oxime group appears in the 1600-1640 cm⁻¹ region. A broad absorption band in the 3200-3400 cm⁻¹ range is indicative of the O-H stretching of the oxime hydroxyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is distinguished by several key signals. The aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.4-8.0 ppm range. A characteristic singlet for the methine proton (=CH) is observed downfield, usually around δ 8.2-8.5 ppm. The hydroxyl proton of the oxime group gives a broad singlet that can vary in chemical shift (often δ 10-12 ppm) depending on the solvent and concentration, and this peak is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbon around δ 190-195 ppm. The oxime carbon (C=N) resonates in the δ 145-155 ppm region. The aromatic carbons appear in their characteristic region of δ 125-135 ppm.
-
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a distinct molecular ion peak (M⁺) at an m/z of 149, corresponding to its molecular weight. A prominent fragment is observed at m/z 105, resulting from the alpha-cleavage of the C-C bond between the carbonyl and the oximino group, yielding the stable benzoyl cation [C₆H₅CO]⁺. Other significant fragments include m/z 77 (phenyl cation, [C₆H₅]⁺) and m/z 51.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the nitrosation of acetophenone at the α-carbon.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed enolization of acetophenone, followed by an electrophilic attack by a nitrosating agent, typically derived from sodium nitrite or an alkyl nitrite under acidic conditions. The resulting α-nitroso ketone then tautomerizes to the more stable oxime product.
Experimental Protocol: Synthesis from Acetophenone
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Acetophenone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) in 100 mL of ethanol.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add concentrated hydrochloric acid (0.12 mol) to the solution while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (0.11 mol) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
A yellow precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure, yellow crystals of this compound.
-
Dry the purified product in a desiccator.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Synthesis
This compound's value stems from the reactivity of its interconnected functional groups, making it a powerful building block in organic synthesis.
Coordination Chemistry and Chelation
The α-oximino ketone moiety acts as an excellent bidentate chelating ligand for a variety of metal ions, including Cu(II), Ni(II), Co(II), and Fe(II).[2] It typically coordinates through the oximino nitrogen and the carbonyl oxygen, forming stable five- or six-membered chelate rings. This property is fundamental to its use in both analytical chemistry and as a component in the synthesis of metal-organic frameworks and catalysts.
Caption: Chelation of a metal ion by this compound.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various five-membered heterocycles, particularly isoxazoles.
Application Example: Synthesis of 3-Phenylisoxazole
The reaction of this compound with an alkyne under appropriate conditions leads to the formation of a substituted isoxazole ring. A common method involves the generation of a nitrile oxide intermediate from the oxime, which then undergoes a [3+2] cycloaddition reaction with an alkyne.
General Protocol:
-
The oxime of this compound is converted to the corresponding hydroxamoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS).
-
The hydroxamoyl chloride is then treated with a base (e.g., triethylamine) in the presence of an alkyne (e.g., phenylacetylene).
-
The base facilitates the in-situ generation of a nitrile oxide intermediate.
-
The nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring.
Caption: Reaction pathway for the synthesis of an isoxazole derivative.
Applications in Analytical Chemistry
The strong chelating ability of this compound makes it a valuable reagent for the detection and quantification of metal ions.
Colorimetric Determination of Ferrous Ions
This compound forms a distinctively colored complex with ferrous ions (Fe²⁺). This reaction can be exploited for the colorimetric or spectrophotometric determination of iron concentration in various samples. The complex formed is typically blue and is soluble in organic solvents like chloroform, which allows for extraction and concentration, thereby increasing the sensitivity of the method.[3]
Experimental Protocol: Qualitative Test for Fe²⁺
Materials:
-
A solution suspected of containing Fe²⁺ ions.
-
A solution of this compound in ethanol (1% w/v).
-
Chloroform.
-
Test tubes.
Procedure:
-
To 1-2 mL of the aqueous test solution in a test tube, add a few drops of the ethanolic this compound solution.
-
Shake the mixture well.
-
Add approximately 1 mL of chloroform and shake vigorously to extract the complex.
-
Allow the layers to separate.
-
The formation of a blue color in the lower chloroform layer indicates the presence of ferrous ions.
Safety and Handling
This compound is classified as harmful and requires careful handling.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C).
Conclusion
This compound stands out as a remarkably versatile and valuable chemical compound. Its unique molecular architecture, combining both ketone and oxime functionalities, provides a rich platform for a wide array of chemical transformations. This guide has detailed its fundamental properties, provided robust protocols for its synthesis and application, and explored its reactivity as a synthetic intermediate and an analytical reagent. For researchers in organic synthesis, coordination chemistry, and drug discovery, a thorough understanding of this compound's chemistry opens up numerous possibilities for innovation and the development of novel molecules and materials.
References
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- Madala, N. E., et al. (2012). Biotransformation of isonitrosoacetophenone (2-keto-2-phenyl-acetaldoxime) in tobacco cell suspensions. Biotechnology Letters, 34(7), 1351-1356.
- Asian Journal of Chemistry. (2014). Synthesis and Characterization of Metal Complexes of Schiff Base Ligand Derived from Isonitrosoacetophenone and Hydrazine. Asian Journal of Chemistry, 26(24), 8415-8418.
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ResearchGate. (2019). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-Isonitrosoacetophenone
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-Isonitrosoacetophenone (IUPAC name: (2E)-2-hydroxyimino-1-phenylethanone), a key organic intermediate. Leveraging publicly available crystallographic data, this document details the molecular geometry, conformational analysis, and the intricate network of intermolecular interactions that govern its solid-state architecture. The guide outlines established methodologies for the synthesis and crystallization of α-oximino ketones, providing a robust framework for researchers in crystallography, medicinal chemistry, and materials science. A thorough examination of the supramolecular assembly, dominated by strong hydrogen bonding, offers critical insights into the stability and packing of this compound, which is foundational for drug design and the development of novel materials.
Introduction: Significance of this compound
This compound, also known as phenylglyoxal monoxime, is an α-oximino ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring a conjugated system involving a phenyl ring, a carbonyl group, and an oxime moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a potent ligand for forming metal complexes[1]. The oxime group, in particular, is a critical functional group in many pharmacologically active molecules, contributing to their binding affinity and biological activity.
Understanding the precise three-dimensional structure and solid-state packing of this compound is paramount for several reasons:
-
Rational Drug Design: The solid-state conformation provides a low-energy molecular scaffold that can be used for computational modeling and the design of new drug candidates. The nature and directionality of its intermolecular interactions inform strategies for co-crystallization to modify physicochemical properties like solubility and bioavailability[2][3].
-
Crystal Engineering: A detailed analysis of its supramolecular structure, particularly the hydrogen bonding motifs, provides a blueprint for designing new materials with desired topologies and properties[4].
-
Polymorphism Control: Knowledge of the stable crystal form is crucial for pharmaceutical development to ensure batch-to-batch consistency, therapeutic efficacy, and regulatory compliance. While no polymorphs of this compound have been reported, understanding its primary crystal structure is the first step in any such investigation.
This guide delves into the crystallographic details of this compound, offering an expert-driven analysis of its structural features and the experimental logic behind its determination.
Experimental Framework: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data. This section outlines the validated protocols and causal reasoning behind each critical stage.
Synthesis of this compound
The synthesis of α-oximino ketones like this compound is well-established. A common and efficient method involves the nitrosation of the α-carbon of the corresponding ketone, acetophenone.
Protocol: Synthesis via Nitrosation
-
Precursor Preparation: Dissolve acetophenone in a suitable solvent such as diethyl ether or ethanol.
-
Base Addition: Add a strong base (e.g., sodium ethoxide or gaseous HCl to create an acidic environment for nitrosation with nitrous acid precursors) to generate the enolate anion of acetophenone. This step is critical as it activates the α-carbon for electrophilic attack.
-
Nitrosating Agent: Introduce a nitrosating agent. A common choice is an alkyl nitrite, such as ethyl nitrite or amyl nitrite. Alternatively, sodium nitrite in an acidic medium can be used[5][6]. The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side products.
-
Reaction Quenching & Workup: After the reaction is complete, the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a crystalline solid.
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is the most crucial, and often challenging, step for X-ray diffraction analysis. The goal is to create a supersaturated solution from which a single nucleus can grow slowly and without defects.
Protocol: Slow Evaporation for Single Crystal Growth
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent. The ideal solvent is one in which the compound has moderate solubility. Ethanol, methanol, or ethyl acetate are common choices.
-
Solution Preparation: Prepare a saturated or near-saturated solution in a clean vial. Using high-purity solvent and compound is essential to avoid impurity-induced defects.
-
Controlled Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, gradually increasing the concentration and leading to controlled crystallization[4].
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm) have formed, they are carefully harvested from the mother liquor.
The workflow from synthesis to data analysis is a systematic process designed to ensure the highest quality data is obtained for structural elucidation.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions are derived.
Data Collection and Refinement: A suitable single crystal is mounted on a goniometer and cooled (typically to 100-150 K) to minimize thermal vibrations. Data is collected on a diffractometer equipped with a sensitive detector. The collected data is then processed to solve and refine the crystal structure using specialized software (e.g., SHELX). The final model is validated by metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.
Results and Discussion: The Crystal and Molecular Structure
The crystal structure of this compound has been determined and its data is available in the Crystallography Open Database (COD) under the deposition number 2213382. The following analysis is based on this publicly available crystallographic information file (CIF).
Crystallographic Data
The compound crystallizes in the monoclinic space group P2₁/c, which is a common centrosymmetric space group for organic molecules. The unit cell contains four molecules (Z=4). Key crystallographic parameters are summarized in Table 1.
| Table 1: Crystallographic Data for this compound | |
| Parameter | Value |
| Formula | C₈H₇NO₂ |
| Formula Weight | 149.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.033(2) |
| b (Å) | 3.9188(8) |
| c (Å) | 15.659(3) |
| α (°) | 90 |
| β (°) | 100.86(3) |
| γ (°) | 90 |
| Volume (ų) | 726.0(3) |
| Z | 4 |
| Data Source | COD: 2213382 |
Molecular Conformation and Geometry
The molecular structure reveals several important conformational features. The molecule is nearly planar, a consequence of the extensive π-conjugation across the phenyl ring, carbonyl group, and the C=N bond of the oxime. The oxime functional group adopts an E-configuration, which is the thermodynamically more stable isomer.
The torsion angle between the phenyl ring and the carbonyl group is small, indicating significant electronic delocalization. Selected bond lengths and angles are presented in Table 2. The C7=N1 bond length of 1.28 Å and the N1-O1 bond length of 1.38 Å are typical for an oxime functional group. The C1-C7 bond (1.47 Å) is shorter than a typical C-C single bond, suggesting partial double bond character due to conjugation.
| Table 2: Selected Bond Lengths and Angles | ||
| Bond | Length (Å) | Angle |
| C1-C7 | 1.47 | C2-C1-C7 |
| C1-O2 | 1.25 | O2-C1-C7 |
| C7-N1 | 1.28 | C1-C7-N1 |
| N1-O1 | 1.38 | C7-N1-O1 |
| Data derived from COD entry 2213382. |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is primarily dictated by a strong and highly directional intermolecular hydrogen bond. The oxime hydroxyl group (-OH) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.
Key Interaction: A strong O-H···O hydrogen bond links the molecules into centrosymmetric dimers.
This interaction forms a classic R²₂(8) ring motif, a robust and frequently observed supramolecular synthon in crystal engineering. These dimers then act as building blocks that pack efficiently in the crystal lattice. The geometry of this hydrogen bond (Donor-Acceptor distance ≈ 2.7 Å) indicates a strong interaction that is the primary stabilizing force in the crystal structure.
Beyond this primary interaction, weaker C-H···O and π-π stacking interactions between the phenyl rings of adjacent dimers also contribute to the overall stability of the three-dimensional network. The phenyl rings are arranged in a slipped-parallel fashion, which is a common motif for aromatic systems.
Conclusion
This guide has provided a detailed technical overview of the crystal structure of this compound. The molecule adopts a nearly planar E-conformation and crystallizes in the monoclinic space group P2₁/c. The solid-state architecture is dominated by strong O-H···O hydrogen bonds, which assemble the molecules into robust centrosymmetric dimers. These primary building blocks are further stabilized by weaker C-H···O and π-π stacking interactions, leading to an efficiently packed crystal lattice.
The structural insights presented herein are fundamental for professionals in drug development and materials science. The defined molecular geometry serves as a validated model for computational chemistry, while the characterization of the supramolecular synthons offers a rational basis for crystal engineering efforts, such as the design of co-crystals with tailored pharmaceutical properties. This comprehensive analysis underscores the importance of crystallographic studies in understanding and manipulating the solid-state behavior of key organic compounds.
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The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. (2025). ResearchGate. Available at: [Link]
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Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420–D427. Available at: [Link]
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Synthesis and Characterization of Co (II), Ni (II) and Cu (II) Complexes With Ethyl -α- Isonitrosoacetoacetate(HEINA). (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]
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Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (2019). International Journal of Research in Science & Engineering. Available at: [Link]
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Friscic, T. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2122), 20170150. Available at: [Link]
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Crystallography Open Database. (n.d.). Search results for formula C8H7NO2. Retrieved January 14, 2026, from [Link]
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Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. (2020). Academic Journal of Life Sciences. Available at: [Link]
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Organic Syntheses. (n.d.). Acetophenone oxime. Procedure. Available at: [Link]
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Pyrrole, 2,4-dimethyl-3-ethyl-. (n.d.). Organic Syntheses. Procedure. Available at: [Link]
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Mohammed, L. A. (2020). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Asian Journal of Chemical Sciences. Available at: [Link]
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Mohammed, F., & Bodige, S. G. (2013). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Functional Supramolecular Materials (pp. 37-77). Royal Society of Chemistry. Available at: [Link]
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Varvara, S. O., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Crystals, 15(1), 78. Available at: [Link]
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Desiraju, G. R. (2017). Hydrogen Bonding in Molecular Crystals. In Comprehensive Supramolecular Chemistry II (Vol. 7, pp. 25-48). Elsevier. Available at: [Link]
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Solubility Profile of 2-Isonitrosoacetophenone in Common Organic Solvents: A Methodological & Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isonitrosoacetophenone, a versatile intermediate in organic synthesis and a reagent in analytical chemistry, possesses a solubility profile that is critical to its application and efficacy.[1] Understanding its behavior in various organic solvents is paramount for reaction optimization, purification, formulation development, and analytical method design. This guide provides a comprehensive analysis of the physicochemical properties of this compound that govern its solubility. While extensive quantitative data is not widely published, we present a predictive framework based on molecular structure and intermolecular forces. Critically, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the gold-standard shake-flask method coupled with UV-Vis spectrophotometry, empowering researchers to generate precise and reliable data tailored to their specific solvent systems.
Introduction: The Significance of this compound & Its Solubility
This compound (also known as ω-(Hydroxyimino)acetophenone or Phenylglyoxaldoxime) is a key building block in synthetic organic chemistry, serving as a precursor for various pharmaceuticals and agrochemicals.[1][2] Its utility extends to analytical chemistry, where it functions as a reagent for the detection and quantification of metal ions, forming stable, often colored, complexes.[1][3]
The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications:
-
Reaction Kinetics: For a chemical reaction to occur in a solution, the reactants must be adequately dissolved. Poor solubility can lead to slow or incomplete reactions, reducing yield and efficiency.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.
-
Drug Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability. A compound must dissolve to be absorbed by the body.[4]
-
Analytical Methods: Preparing solutions for analysis by techniques such as HPLC or UV-Vis spectroscopy requires solvents that can fully dissolve the analyte to ensure accurate quantification.
Given these considerations, a thorough understanding of this compound's solubility is not merely academic but a practical necessity for any scientist working with this compound.
Physicochemical Properties & Predicted Solubility Behavior
The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[5][6] This means that substances with similar intermolecular forces are likely to be soluble in one another. The structure of this compound provides clear indicators of its expected behavior.
Molecular Structure: C₈H₇NO₂[7] Molecular Weight: 149.15 g/mol [2] Melting Point: 126-128 °C[2] Appearance: Beige or yellow powder[1][7][8]
The key functional groups determining its solubility are:
-
Phenyl Ring (C₆H₅-): A large, nonpolar aromatic group that favors interactions with nonpolar solvents through van der Waals forces.
-
Carbonyl Group (-C=O): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Oxime Group (-CH=N-OH): A highly polar group that is pivotal to the molecule's solubility. The hydroxyl (-OH) portion can act as a hydrogen bond donor , while the nitrogen and oxygen atoms can act as hydrogen bond acceptors .
Predictive Analysis:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding with the oxime group of this compound. The molecule's ability to both donate and accept hydrogen bonds suggests significant solubility. However, the nonpolar phenyl ring will counteract this to some extent. Therefore, high solubility is expected in alcohols like ethanol and methanol, while solubility in water is likely to be limited but may increase with temperature, as noted by its solubility in hot water.[8]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles and can act as hydrogen bond acceptors but not donors. They will interact strongly with the polar carbonyl and oxime groups. Good solubility is predicted in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The nonpolar phenyl ring will promote solubility, but the highly polar oxime and carbonyl groups will oppose it. Solubility is expected to be limited. CymitQuimica notes its solubility in ether, suggesting the phenyl group's influence is significant enough for some dissolution in less polar solvents.[9]
The following diagram illustrates the potential intermolecular interactions that govern solubility.
Caption: Predicted interactions between this compound and solvent classes.
Qualitative & Quantitative Solubility Data
While precise, comprehensive quantitative data is scarce in publicly available literature, a qualitative summary can be compiled from safety data sheets and supplier information.
| Solvent Class | Solvent | Temperature | Solubility | Data Type | Source |
| Polar Protic | Hot Water | Boiling | Soluble | Qualitative | [8] |
| Ethanol | Not Specified | Soluble | Qualitative | [9] | |
| Nonpolar | Diethyl Ether | Not Specified | Soluble | Qualitative | [9] |
Note: The term "Soluble" is qualitative. For rigorous scientific and development purposes, quantitative determination is essential. The following protocol provides the means to obtain this critical data.
Experimental Protocol: Quantitative Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] It is reliable, reproducible, and directly measures the thermodynamic solubility of the compound. This protocol is coupled with UV-Vis spectrophotometry for quantification, a widely accessible and accurate analytical technique.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.
Part A: Preparation of Calibration Curve
Causality: A calibration curve based on the Beer-Lambert law is essential for converting the absorbance measurement of the unknown saturated solution into a precise concentration. This step validates the analytical portion of the method.
-
Prepare a Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in a 50 mL volumetric flask with the chosen solvent. Ensure complete dissolution. Calculate the exact concentration in mg/mL.
-
Create Serial Dilutions: From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution using volumetric flasks and pipettes.
-
Measure Absorbance: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning the highest concentration standard. The λmax for acetophenone derivatives is typically in the UV range (240-280 nm).[11]
-
Plot Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The result should be a linear plot. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Part B: Shake-Flask Method for Equilibrium Solubility
Causality: This procedure is designed to create a saturated solution at thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is a true representation of the compound's maximum capacity in that solvent at that temperature.
-
Preparation: Add an excess amount of this compound (e.g., 100 mg) to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, airtight glass flask. The presence of undissolved solid is critical to confirm saturation.
-
Equilibration: Place the sealed flask in a temperature-controlled environment, such as a shaking water bath or incubator, set to the desired temperature (e.g., 25 °C). Agitate the flask for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sample Withdrawal & Filtration: Carefully withdraw a sample from the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter). This step is crucial to prevent any undissolved solid from being included in the sample for analysis.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve. A high dilution factor will likely be necessary.
-
Quantification: Measure the absorbance of the diluted sample at the previously determined λmax.
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for the shake-flask and UV-Vis spectrophotometry method.
Conclusion
While a comprehensive public database of quantitative solubility for this compound is lacking, a robust predictive framework can be established based on its molecular structure. The presence of both a nonpolar phenyl ring and highly polar, hydrogen-bonding carbonyl and oxime groups suggests a nuanced solubility profile, with high solubility in polar solvents (both protic and aprotic) and more limited solubility in nonpolar media. For applications demanding precision, this guide provides the authoritative "shake-flask" methodology to empower researchers and developers to generate reliable, quantitative solubility data. This experimental approach ensures that reaction conditions, purification protocols, and formulation strategies can be designed with a high degree of confidence and scientific integrity.
References
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An In-depth Technical Guide to the Tautomerism of 2-Isonitrosoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isonitrosoacetophenone, an α-keto oxime, serves as a compelling model for exploring the principles of tautomerism, a fundamental concept in organic chemistry with profound implications for drug discovery and materials science. This guide provides a comprehensive technical analysis of the tautomeric behavior of this compound, focusing on the equilibrium between its nitroso and oxime forms. We will delve into the structural nuances of these tautomers, the factors governing their interconversion, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical principles with practical experimental insights, this document aims to equip researchers with the knowledge to understand and manipulate tautomeric equilibria in related molecular systems.
Introduction: The Phenomenon of Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, typically involves the migration of a proton.[2] While often a rapid process, the rate of interconversion can be influenced by various factors, including solvent, pH, and temperature.[3][4] Understanding and controlling tautomerism is critical in drug development, as different tautomers of a drug molecule can exhibit distinct physicochemical properties, such as solubility and bioavailability, and different pharmacological activities.[5]
One of the classic examples of tautomerism is the keto-enol equilibrium, where a carbonyl compound coexists with its corresponding enol form.[6][7][8] Generally, the keto form is thermodynamically more stable.[8] However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can shift the equilibrium to favor the enol tautomer.[2][6]
This guide focuses on a related, yet distinct, type of tautomerism: the nitroso-oxime equilibrium observed in this compound.
The Tautomeric Landscape of this compound
This compound can exist in two primary tautomeric forms: the α-keto-oxime form and the nitroso-enol form. However, the predominant equilibrium of interest is the nitroso-oxime tautomerism.[2][9]
-
Oxime Form: This tautomer features a hydroxyl group attached to a nitrogen atom, which is double-bonded to a carbon.
-
Nitroso Form: This tautomer contains a nitroso (-N=O) group attached to a carbon atom that is part of a carbon-carbon double bond (enol).
Unlike the keto-enol equilibrium where the keto form is usually favored, in the nitroso-oxime tautomerism, the equilibrium generally lies far to the right, favoring the oxime form.[9][10][11] This increased stability of the oxime is attributed to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond, a consequence of the larger electronegativity difference between carbon and nitrogen.[10][11]
The tautomeric equilibrium of this compound can be visualized as follows:
Caption: Nitroso-Oxime Tautomeric Equilibrium in this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be significantly influenced by a variety of external and internal factors.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the relative stability of tautomers.[12][13][14] Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ, thereby shifting the equilibrium. For instance, in Schiff bases, polar protic solvents like ethanol can facilitate the existence of both phenol-imine and keto-amine forms, while non-polar solvents like benzene may favor a single tautomer.[15] The study of solvent effects on tautomerism is often conducted using UV-Vis spectroscopy, as different tautomers can exhibit distinct absorption spectra.[12][15][16]
pH and Catalysis
The interconversion between tautomers is often catalyzed by acids or bases.[1][2][7]
-
Acid Catalysis: In acidic conditions, protonation of the carbonyl oxygen (in the keto form) or the nitroso oxygen can facilitate the rearrangement.[7][8]
-
Base Catalysis: Under basic conditions, deprotonation of the α-carbon leads to the formation of an enolate or a similar resonance-stabilized anion, which can then be protonated at a different site to yield the other tautomer.[1][2]
The pH of the medium can, therefore, be a powerful tool to control the tautomeric ratio.
Temperature
Temperature can influence the tautomeric equilibrium by affecting the Gibbs free energy of the system.[3][4] Variable-temperature NMR spectroscopy is a valuable technique to study these effects and to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) of the tautomerization process.[3][4]
Advanced Analytical Techniques for Studying Tautomerism
A multi-faceted analytical approach is essential for the comprehensive characterization of tautomeric systems.
X-Ray Crystallography
X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state.[17][18] This technique can definitively identify which tautomer is present in the crystalline form and reveal detailed information about bond lengths, bond angles, and intermolecular interactions. It is important to note, however, that the tautomeric form present in the solid state may not be the dominant form in solution.[5]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable quality (typically >0.1 mm in at least one dimension) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).[19]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.[17]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data.[18][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[21] Both ¹H and ¹³C NMR can provide valuable information about the different tautomers present.[22][23]
-
¹H NMR: The chemical shifts of protons, particularly the α-protons and the hydroxyl proton of the oxime, will be different for each tautomer. The disappearance of the oxime's NOH proton signal upon addition of D₂O can confirm its presence.[24]
-
¹⁵N NMR: This technique can be particularly informative for distinguishing between the nitroso and oxime nitrogen environments, as their chemical shifts occur in distinct ranges.[25]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[26]
-
Data Acquisition: Acquire ¹H, ¹³C, and if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei between scans.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative concentrations. Perform variable-temperature NMR experiments to study the effect of temperature on the equilibrium.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in each tautomer.[27]
-
Oxime Form: Will show a characteristic O-H stretching vibration (typically broad, ~3200-3600 cm⁻¹) and a C=N stretching vibration (~1620-1690 cm⁻¹).
-
Nitroso Form: Will exhibit a characteristic N=O stretching vibration (~1500-1620 cm⁻¹).
-
Carbonyl Group: A strong C=O stretching band will be present in the α-keto tautomers, typically around 1685 cm⁻¹.[28]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from solution onto a suitable IR-transparent window (e.g., NaCl, KBr).[26]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[27]
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the different tautomers.[29]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria in solution, as the different electronic structures of the tautomers often lead to distinct absorption spectra.[16][30] By analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature, one can gain insights into the position of the equilibrium.[12][15]
Experimental Workflow: UV-Vis Spectroscopic Titration
Caption: Workflow for studying tautomeric equilibrium using UV-Vis spectroscopy.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental studies.[31][32][33] Computational methods can be used to:
-
Calculate the relative energies and stabilities of the different tautomers.
-
Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) to aid in the interpretation of experimental data.
-
Model the transition states for tautomeric interconversion to understand the reaction mechanism and activation barriers.
Quantitative Data Summary
| Spectroscopic Technique | Oxime Tautomer (Characteristic Signal) | Nitroso Tautomer (Characteristic Signal) | Reference |
| ¹H NMR | ~11-12 ppm (N-OH) | Absence of N-OH signal | [24] |
| ¹³C NMR | C=NOH carbon signal | C-N=O carbon signal | |
| ¹⁵N NMR | Oxime nitrogen chemical shift range | Nitroso nitrogen chemical shift range | [25] |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (O-H stretch), ~1620-1690 cm⁻¹ (C=N stretch) | ~1500-1620 cm⁻¹ (N=O stretch) | [34] |
| UV-Vis Spectroscopy | Specific λmax | Distinct λmax | [12][30] |
Conclusion and Future Directions
The study of tautomerism in this compound provides a rich platform for understanding the interplay of structural, electronic, and environmental factors that govern molecular isomerism. The principles and techniques outlined in this guide are broadly applicable to a wide range of tautomeric systems relevant to medicinal chemistry and materials science. Future research in this area could focus on time-resolved spectroscopic techniques to probe the dynamics of tautomeric interconversion on ultrafast timescales and the application of advanced computational methods to more accurately predict tautomeric equilibria in complex biological environments. A thorough understanding of tautomerism is indispensable for the rational design of molecules with tailored properties and functions.
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historical discovery and development of 2-Isonitrosoacetophenone
An In-Depth Technical Guide to the Historical Discovery and Development of 2-Isonitrosoacetophenone
Abstract
This compound, also known as ω-(Hydroxyimino)acetophenone, is an α-keto oxime of significant interest in synthetic organic chemistry. Its utility as a versatile intermediate for the synthesis of various nitrogen-containing compounds, including amino ketones and heterocyclic systems, has cemented its place in the chemist's toolkit. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies from classical 19th-century reactions to modern, efficient protocols, and its applications in chemical synthesis and drug development. We will explore the causality behind experimental choices, detail key protocols, and illustrate the chemical principles that govern its formation and reactivity.
Introduction: The Dawn of Oxime Chemistry
The story of this compound is intrinsically linked to the broader discovery of oximes. The term "oxime," a portmanteau of "oxygen" and "imine," was coined in the late 19th century to describe compounds containing the RR'C=NOH functional group.[1] These compounds are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[2] Early chemists were fascinated by these crystalline derivatives, which proved invaluable for the characterization and purification of carbonyl compounds.[3]
This compound belongs to a specific subclass known as α-oximino ketones or isonitroso ketones. These molecules possess both a ketone carbonyl group and an adjacent oxime functionality, a structural motif that imparts unique reactivity and makes them powerful precursors in organic synthesis.
Historical Discovery and Early Synthesis
The foundational method for synthesizing α-isonitroso ketones, including this compound, emerged from the pioneering work on Claisen and Claisen-Schmidt condensations.[4][5] The basic principle involves the reaction of a ketone containing an α-hydrogen with a nitrosating agent.
One of the earliest and most enduring methods is a variation of the Claisen condensation, where a ketone is reacted with an alkyl nitrite, such as amyl nitrite, in the presence of a strong base or acid. A frequently cited classical preparation involves the reaction of acetophenone with amyl nitrite and sodium metal in absolute alcohol.[6] This reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic nitrogen of the alkyl nitrite.
Another classical approach involves the use of sodium nitrite in glacial acetic acid or with hydrochloric acid as a catalyst to react with the ketone.[7] These early methods, while effective, often required harsh conditions, stoichiometric amounts of reagents, and could be challenging to control.
Caption: General reaction pathway for the synthesis of this compound.
Evolution of Synthetic Protocols
While the classical methods laid the groundwork, modern organic synthesis demands greater efficiency, milder conditions, and improved sustainability. This has driven the development of numerous advanced protocols for the synthesis of this compound and other oximes.
Classical Protocol: Nitrosation with Amyl Nitrite
This method remains a reliable, albeit traditional, route. The causality behind its design lies in the generation of a potent electrophilic nitrosating species and a ketone enolate that can readily react with it.
Experimental Protocol:
-
Enolate Generation: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to form sodium ethoxide. The choice of a strong base is critical to deprotonate the α-carbon of acetophenone effectively.
-
Reaction Mixture: Cool the sodium ethoxide solution in an ice-salt bath to approximately 0°C. Add acetophenone (1 equivalent) dropwise with constant stirring.
-
Nitrosation: To this cooled mixture, add amyl nitrite (1.2 equivalents) dropwise, ensuring the temperature does not rise significantly. The slow addition controls the exothermic reaction.
-
Precipitation: Allow the mixture to stand in a refrigerator for several hours or days. The sodium salt of this compound will precipitate as a yellowish-green solid.[6]
-
Isolation: Filter the sodium salt and wash it with cold ethanol and ether.
-
Protonation: Dissolve the salt in a minimum amount of ice-cold water and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the final product, this compound.
-
Purification: The crude product can be recrystallized from a suitable solvent like benzene or ethanol to yield pure crystals.[6]
Modern Synthetic Approaches
Recent advancements have focused on improving yields, reducing reaction times, and employing greener methodologies.[2]
-
Microwave-Assisted Synthesis: Oximation of ketones using hydroxylamine hydrochloride under microwave irradiation, often in solvent-free conditions with a solid support like silica gel, can dramatically reduce reaction times from hours to minutes and increase yields.[2]
-
Green Chemistry Approaches: A regioselective reaction using hydroxylamine hydrochloride and silica gel at room temperature has been reported, offering an environmentally benign alternative with high yields (up to 97%).[8]
-
Sonication: The use of ultrasound has been shown to efficiently promote the synthesis of oximes in ethanol, leading to high yields and short reaction times.[2]
-
Visible-Light Catalysis: Innovative methods using visible light and photosensitizer-free iron catalysis have been developed for the synthesis of oximes from alkyl carboxylic acids and sodium nitrite under mild conditions.[9]
| Method | Reagents | Conditions | Typical Yield | Key Advantages | Reference |
| Classical Claisen | Acetophenone, Amyl Nitrite, Sodium Ethoxide | 0°C to RT, several hours/days | Moderate to Good | Well-established, reliable | [6] |
| Hydroxylamine/Silica Gel | Acetophenone, NH₂OH·HCl, Silica Gel | 20°C, 3 hours | ~97% | Green chemistry, high yield, mild | [8] |
| Microwave-Assisted | Ketone, NH₂OH·HCl | Microwave, solvent-free, 4 min | >76% | Extremely rapid, high efficiency | [2] |
| Sonication | Ketone, NH₂OH·HCl, Na₂SO₄ | Ultrasound, Ethanol | 51-99% | Short reaction times, high yields | [2] |
Structural Properties and Reactivity
This compound is a crystalline solid with a melting point around 126-128°C. Its structure features a conjugated system involving the phenyl ring, the ketone, and the oxime group.
A key structural feature of oximes is the potential for E/Z stereoisomerism about the C=N double bond.[1] While both isomers are possible, the E-isomer is generally the more thermodynamically stable form for this compound.
The reactivity of this compound is dominated by its two functional groups:
-
The oxime group can be reduced to an amine, hydrolyzed back to a ketone, or undergo the Beckmann rearrangement to form an amide.[1]
-
The ketone group can undergo standard carbonyl reactions.
-
The combined functionality makes it an excellent precursor for synthesizing heterocyclic compounds and a bidentate ligand for forming metal complexes.[6][10]
Caption: Synthetic utility of this compound as a chemical intermediate.
Applications in Drug Development and Coordination Chemistry
The true value of this compound lies in its role as a versatile building block.
-
Precursor to α-Amino Ketones: The reduction of the oxime group provides a direct route to α-amino ketones, which are crucial structural motifs in many pharmaceuticals and bioactive molecules.[11]
-
Heterocyclic Synthesis: It serves as a key starting material for constructing a wide range of nitrogen- and oxygen-containing heterocycles, which form the core of many drugs.
-
Coordination Chemistry: As a ligand, this compound and its derivatives can coordinate with various transition metals like Cobalt (II) and Copper (II) to form stable complexes.[6] These complexes are studied for their potential catalytic, magnetic, and biological properties.
Conclusion
From its roots in 19th-century condensation chemistry to its synthesis via modern, sustainable methods, this compound has proven to be a compound of enduring importance. The historical development of its synthesis showcases the evolution of organic chemistry, moving from harsh, classical methods to elegant, efficient, and environmentally conscious protocols. Its bifunctional nature ensures its continued relevance as a strategic intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. The ongoing innovation in synthetic methodology promises to further expand the accessibility and application of this valuable chemical entity.
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An In-Depth Technical Guide to the Safe Handling of 2-Isonitrosoacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Isonitrosoacetophenone (CAS No. 532-54-7). As a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from authoritative safety data sheets (SDS) and best laboratory practices to provide a field-proven framework for its use.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as Phenylglyoxaldoxime or ω-(Hydroxyimino)acetophenone, is a beige to yellow, odorless solid powder.[1][2][3] Its fundamental properties are critical for designing safe handling and storage procedures.
| Property | Value | Source |
| CAS Number | 532-54-7 | [3][4] |
| Molecular Formula | C₈H₇NO₂ | [2][3] |
| Molecular Weight | 149.15 g/mol | [5] |
| Appearance | Beige to Yellow Powder Solid | [1][2][3] |
| Melting Point | 126.0 - 128.0 °C (258.8 - 262.4 °F) | [2][3] |
| Solubility | Soluble in hot water | [3] |
| Storage Temperature | 2-8°C |
Section 2: Hazard Identification and Toxicological Profile
While some safety data sheets indicate that this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, this does not imply an absence of risk.[3][6] The causality behind this non-classification is often based on a lack of comprehensive toxicological data rather than proven safety. A conservative approach is therefore mandatory. Some aggregated GHS information suggests potential hazards if the substance is harmful if swallowed, in contact with skin, or inhaled.[5]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
Inhalation: While specific data is limited, inhalation of fine dust particles may cause respiratory tract irritation.[7]
-
Skin Contact: May cause skin irritation upon prolonged contact.[7] Pre-existing skin conditions like dermatitis could be exacerbated.[8]
-
Eye Contact: Direct contact with the powder can cause eye irritation.[7]
Expert Insight: The oxime functional group present in the molecule warrants careful handling. While this specific compound has not been fully characterized for reactivity, oximes as a class can have varying stability and toxicological profiles.[9] Therefore, treating it with the precautions appropriate for a potentially irritating and harmful compound is a cornerstone of trustworthy laboratory practice.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) use, is essential for mitigating exposure risks.
The primary objective of engineering controls is to contain the chemical at its source, minimizing the concentration of airborne dust.
-
Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[10] This is a non-negotiable control to prevent inhalation of aerosolized particles.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of chemical vapors or dust.[11]
Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times when handling the compound.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2][13] Use proper glove removal technique to avoid skin contamination.[6]
-
Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.[11]
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is typically not required.[2][12] However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[14]
This step-by-step protocol ensures a self-validating system of safety.
-
Preparation: Before handling, review this guide and the manufacturer's SDS.[10] Ensure eyewash stations and safety showers are unobstructed and accessible.[11]
-
PPE Donning: Put on all required PPE as described in Section 3.2.
-
Work Area Setup: Conduct all work within a chemical fume hood. Place a disposable absorbent pad on the work surface to contain minor spills.
-
Weighing & Transfer: Use spatulas and appropriate tools to handle the powder. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Post-Handling: Tightly close the container.[12] Wipe down the spatula and work surface with a damp cloth.
-
Decontamination & Disposal: Dispose of contaminated materials (gloves, pads, wipes) in a designated, labeled waste container according to institutional and local regulations.[15]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[16]
Diagram: Safe Handling Workflow
This diagram illustrates the mandatory workflow for handling this compound, emphasizing the integration of engineering controls and PPE.
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A Comprehensive Technical Guide to the Theoretical-Computational Analysis of 2-Isonitrosoacetophenone
Abstract
2-Isonitrosoacetophenone (INAP) is a molecule of significant interest due to its versatile applications in organic synthesis, analytical chemistry, and as a precursor for various biologically active compounds.[1] A thorough understanding of its molecular structure and electronic properties is paramount for optimizing its applications and designing novel derivatives. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural and electronic characteristics of this compound. By leveraging Density Functional Theory (DFT) and other quantum mechanical approaches, we present a validated workflow for obtaining reliable geometric, vibrational, and electronic property data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to apply computational chemistry to accelerate their research endeavors.
Introduction: The Rationale for Computational Scrutiny of this compound
This compound (C₈H₇NO₂), also known as phenylglyoxal aldoxime, possesses a unique molecular architecture characterized by a phenyl ring, a carbonyl group, and an oxime functional group.[2] This combination of moieties imparts a rich chemical reactivity and the ability to form stable complexes with various metal ions.[3][4] Experimental characterization through techniques such as IR, UV-Vis, and NMR spectroscopy provides valuable, yet often indirect, information about its structure and bonding.[5][6][7][8] Theoretical calculations, particularly those grounded in quantum mechanics, offer a powerful complementary approach to directly probe the molecule's geometric parameters, vibrational modes, electronic transitions, and reactivity indices at an atomic level of detail.
The primary motivation for a computational approach is its predictive power. High-level theoretical calculations can:
-
Determine the most stable molecular conformation: Identifying the global minimum on the potential energy surface is crucial for understanding the molecule's behavior.
-
Simulate and interpret spectroscopic data: Calculated vibrational frequencies and electronic transitions can be directly compared with experimental spectra to validate the theoretical model and aid in spectral assignment.
-
Elucidate electronic structure and reactivity: Analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) provides deep insights into the molecule's chemical reactivity, stability, and intermolecular interaction sites.
-
Guide synthetic efforts: By understanding the electronic properties and reaction mechanisms at a molecular level, computational studies can inform the design of more efficient synthetic routes and novel derivatives with desired properties.
This guide will delineate a robust computational protocol for the comprehensive analysis of this compound, emphasizing the synergy between theoretical predictions and experimental validation.
The Computational Workflow: A Step-by-Step Protocol
The successful theoretical investigation of a molecule like this compound hinges on a well-defined and validated computational workflow. The following protocol outlines the essential steps, from initial structure preparation to in-depth analysis of its electronic properties.
Initial Structure Generation and Optimization
The first step involves creating an initial 3D structure of this compound. This can be accomplished using molecular building software. The accuracy of this initial guess is not critical, as the subsequent geometry optimization step will refine the structure to its lowest energy conformation.
Experimental Protocol: Geometry Optimization
-
Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method Selection (DFT): Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonding.
-
Calculation Setup:
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for the ground state of this compound).
-
Specify the "Opt" keyword to initiate the geometry optimization.
-
Include the "Freq" keyword to perform a vibrational frequency calculation upon completion of the optimization. This is crucial for verifying that the optimized structure corresponds to a true energy minimum.
-
-
Execution and Verification: Run the calculation. A successful optimization will converge to a stationary point on the potential energy surface. The subsequent frequency calculation should yield no imaginary frequencies, confirming that the structure is a true minimum.
Caption: Computational workflow for this compound analysis.
Validation Against Experimental Data
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, the primary sources for validation are its experimental crystal structure and vibrational spectra.
2.2.1. Structural Validation
The Cambridge Structural Database (CSD) is a repository for small-molecule crystal structures.[9] If an experimental crystal structure for this compound is available, a direct comparison of bond lengths, bond angles, and dihedral angles between the calculated and experimental structures provides a robust validation of the chosen computational method. Minor deviations are expected due to the fact that calculations are typically performed on an isolated molecule in the gas phase, whereas experimental crystal structures reflect the molecule's conformation in a solid-state lattice with intermolecular interactions.
2.2.2. Vibrational Spectroscopy Validation
The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Therefore, it is common practice to apply a scaling factor to the calculated frequencies for a more accurate comparison. The calculated IR intensities and Raman activities can also aid in the assignment of experimental spectral bands to specific molecular vibrations.
In-Depth Analysis of Molecular Properties
Once the optimized geometry is validated, a wealth of information about the molecular properties of this compound can be extracted from the computational results.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies a more reactive molecule. For this compound, the HOMO is typically localized on the phenyl ring and the oxime group, while the LUMO is distributed over the carbonyl and oxime functionalities.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) | Interpretation |
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -2.15 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.70 | High kinetic stability |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values:
-
Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating favorable sites for electrophilic attack. For this compound, these are typically located around the oxygen and nitrogen atoms.
-
Blue: Regions of positive electrostatic potential (electron-poor), indicating favorable sites for nucleophilic attack. These are generally found around the hydrogen atoms.
-
Green: Regions of neutral electrostatic potential.
The MEP map provides a visually intuitive representation of the molecule's reactive sites, complementing the insights gained from FMO analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule in terms of localized orbitals.[10] Key information obtained from NBO analysis includes:
-
Hybridization of atoms: Confirms the bonding scheme within the molecule.
-
Charge distribution: Provides a quantitative measure of the charge on each atom.
-
Intramolecular interactions: NBO analysis can reveal stabilizing interactions, such as hyperconjugation, which contribute to the overall stability of the molecule. For this compound, significant delocalization of electron density between the phenyl ring and the side chain can be quantified.
Caption: NBO analysis workflow.
Advanced Computational Insights: Beyond the Basics
For a more comprehensive understanding, several advanced computational techniques can be applied to this compound.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is required to study excited states and simulate electronic absorption spectra (UV-Vis).[11][12] TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. By comparing the calculated spectrum with the experimental UV-Vis spectrum, one can gain a deeper understanding of the electronic transitions responsible for the observed absorption bands.
Solvation Effects
The computational methods described so far are typically performed in the gas phase. However, many chemical and biological processes occur in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT calculations to account for the effect of a solvent on the molecule's geometry and electronic properties. This is particularly important when comparing calculated properties with experimental data obtained in solution.
Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity:
-
Chemical Potential (μ): A measure of the escaping tendency of an electron from the system.
-
Global Hardness (η): A measure of the resistance to charge transfer.
-
Global Softness (S): The reciprocal of global hardness, indicating the ease of charge transfer.
-
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These descriptors, derived from conceptual DFT, provide a quantitative framework for comparing the reactivity of this compound with other molecules.[13]
Conclusion and Future Directions
This technical guide has presented a comprehensive and validated workflow for the theoretical-computational analysis of this compound. By employing a combination of DFT, TD-DFT, and advanced analysis techniques, it is possible to obtain a detailed and accurate understanding of the molecule's structural, vibrational, and electronic properties. The synergy between computational predictions and experimental data is crucial for building a robust and reliable molecular model.
Future computational studies on this compound could explore:
-
Reaction mechanisms: Elucidating the mechanisms of reactions involving this compound, such as its complexation with metal ions or its role as a synthetic intermediate.
-
Design of derivatives: Using the validated computational model as a starting point for the in-silico design of novel derivatives with tailored electronic and biological properties.[14]
-
Intermolecular interactions: Studying the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in condensed phases and biological systems.
The methodologies outlined in this guide provide a solid foundation for researchers to leverage the power of computational chemistry in their exploration of this compound and related molecular systems, ultimately accelerating the pace of discovery and innovation.
References
-
Tidjani, N., et al. (2019). New mixed amino acids complexes of iron(III) and zinc(II) with isonitrosoacetophenone: Synthesis, spectral characterization, DFT study and anticancer activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 213, 235-248. [Link][3]
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ResearchGate. (2019). New mixed amino acids complexes of iron(III) and zinc(II) with isonitrosoacetophenone: Synthesis, spectral characterization, DFT study and anticancer activity. [Link][4]
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Brayshaw, S. K., et al. (2011). CCDC 836245: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link][9]
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ResearchGate. (n.d.). DFT- HF and Experimental Calculation of the UV-Vis Absorption Spectra of. [Link][11]
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Al-Otaibi, J. S., et al. (2021). Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. PubMed Central, 9, 749. [Link][13]
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ResearchGate. (2020). DFT- HF and Experimental Calculation of the UV-Vis Absorption Spectra of Isonitrosoacetophenone INAP (C8H7NO2). [Link][12]
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Madala, N. E., et al. (2012). The chemical structure of isonitrosoacetophenone (I) and the... ResearchGate. [Link][2]
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Mezher, M. Q., & Yousif, E. I. (2025). Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand Derived from Aminoacetophenone with its Metal Complexes. ICAIIT 2025 Conference. [Link][5]
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ResearchGate. (n.d.). Synthesis, spectral characterization and antimicrobial activity of some transition metal(II) complexes with acetone p-amino acetophenone benzoylhydrazone. [Link][6]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and spectral characterization of an aminoacetophenone-based schiff base and its interaction studies with ascorbic acid. [Link][7]
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Puno, C. P. T., et al. (2020). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. MDPI. [Link][14]
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ResearchGate. (2021). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. [Link][10]
-
Ali, H. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Semantic Scholar. [Link][8]
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Methodological & Application
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 2-Isonitrosoacetophenone
Prepared by: Gemini, Senior Application Scientist
Foreword for the Modern Researcher
In the dynamic fields of medicinal chemistry and materials science, the quest for novel molecules with tunable properties is perpetual. Metal complexes, with their diverse geometries and electronic structures, offer a vast chemical space for exploration. Among the myriad of organic scaffolds used to create these complexes, α-oximino ketones, such as 2-Isonitrosoacetophenone, stand out for their exceptional versatility and robust coordination chemistry. This guide moves beyond a simple recitation of steps; it is designed to provide you, the researcher, with a foundational understanding of the principles governing the synthesis of these complexes, detailed and validated protocols, and an overview of their promising applications. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a procedure to be followed, but a system to be understood.
Theoretical Background: The this compound Ligand
This compound (also known as phenylglyoxaldoxime or by the abbreviation HINAP) is a fascinating α-oximino ketone. Its utility as a ligand stems from the presence of two key donor atoms: the nitrogen and oxygen of the oxime group (-C=N-OH).
1.1 Structure and Coordination Chemistry
The ligand exists in a tautomeric equilibrium between the nitroso and the oximino forms, with the oximino form being significantly more stable. The key to its coordinating ability lies in the acidic proton of the oxime's hydroxyl group. Upon deprotonation, typically facilitated by a base, the ligand becomes a monoanionic species (INAP⁻). This anion can then act as a chelating agent, coordinating to a metal ion through both the oximino nitrogen and the carbonyl oxygen (if present in the keto-oxime form) or, more commonly, the oximino nitrogen and the deprotonated oximino oxygen. The most prevalent coordination mode involves the formation of a stable five-membered chelate ring through the N and O atoms of the isonitroso group.[1]
This bidentate chelation results in the formation of highly stable complexes with various transition metals, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[1][2] The stoichiometry of the reaction, typically a 1:2 metal-to-ligand ratio, often yields neutral complexes with the general formula M(INAP)₂, where the charge of the divalent metal ion is satisfied by two monoanionic ligands.[3]
Figure 1: General chelation of a metal ion (M²⁺) by two molecules of this compound.
Synthesis Protocols
A successful synthesis relies on a logical workflow, from preparing the ligand to isolating the final metal complex.
2.1 Protocol I: Synthesis of this compound (Ligand)
The ligand is not always commercially available and is often best synthesized fresh. The most reliable method is the nitrosation of acetophenone.
-
Principle: This reaction involves the reaction of an enol or enolate of acetophenone with a nitrosating agent, such as an alkyl nitrite in the presence of an acid catalyst. The α-carbon to the carbonyl group is nitrosated.
-
Materials and Reagents:
-
Acetophenone
-
Amyl nitrite or Sodium nitrite
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Beakers, magnetic stirrer, ice bath, Buchner funnel
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL beaker placed in an ice bath, prepare a solution of acetophenone (e.g., 10 mmol) in ethanol (50 mL).
-
Acidification: While stirring vigorously, slowly add concentrated HCl (1 mL). The temperature should be maintained below 5°C. This step is crucial as it catalyzes the enol formation required for the reaction.
-
Nitrosation: Add amyl nitrite (12 mmol) dropwise to the cold, stirring solution over 30 minutes. A precipitate will begin to form. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid product with a small amount of cold diethyl ether to remove unreacted starting material. The product can be further purified by recrystallization from a suitable solvent like benzene or ethanol to yield a crystalline solid.[4]
-
Confirmation: Confirm the product's identity and purity by measuring its melting point (reported around 126-128°C) and using spectroscopic techniques (FT-IR, NMR).
-
2.2 Protocol II: Synthesis of a Representative Metal Complex - Bis(2-isonitrosoacetophenonato)nickel(II) [Ni(INAP)₂]
This protocol details a general and robust method for synthesizing a 1:2 metal-ligand complex.
-
Principle: The synthesis is a precipitation reaction. The deprotonated ligand is reacted with a soluble nickel(II) salt in an alcoholic solution. The resulting neutral complex is insoluble in the reaction medium and precipitates out.
-
Materials and Reagents:
-
This compound (HINAP) (2 mmol)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2 mmol)
-
Ethanol (95%)
-
Deionized Water
-
Magnetic stirrer with hotplate, reflux condenser, beakers, Buchner funnel
-
-
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (2 mmol) in 40 mL of warm ethanol in a 100 mL beaker.
-
Deprotonation: In a separate beaker, dissolve NaOH (2 mmol) in a minimal amount of water and add it to the ligand solution. Stir for 10 minutes. This deprotonates the oxime group, forming the active ligand anion (INAP⁻), which is essential for coordination. A color change may be observed.
-
Metal Salt Solution: Dissolve NiCl₂·6H₂O (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the nickel(II) salt solution dropwise to the stirring ligand solution. An immediate color change and the formation of a precipitate should occur.
-
Digestion: Gently heat the reaction mixture to about 60°C and stir for 1 hour. This "digestion" step helps to ensure complete reaction and improves the particle size and filterability of the precipitate.
-
Isolation & Washing: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration. Wash the solid sequentially with deionized water (to remove salts like NaCl) and then with a small amount of cold ethanol (to remove excess ligand).
-
Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂ or in an oven at a low temperature (e.g., 80°C).
-
Figure 2: Experimental workflow for the synthesis of Bis(2-isonitrosoacetophenonato)nickel(II).
Characterization of Metal Complexes
Confirming the successful synthesis and structure of the complex is a critical step. The following techniques are indispensable.
| Technique | Purpose | Key Observations |
| Elemental Analysis | To determine the empirical formula (C, H, N content). | The experimental percentages should match the calculated values for the proposed formula, e.g., [Ni(C₈H₆NO)₂]. |
| Molar Conductivity | To determine the electrolytic nature of the complex in a solvent like DMF or nitrobenzene. | Low molar conductance values indicate a non-electrolytic nature, confirming that the ligands have neutralized the metal ion's charge.[3] |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | - Disappearance of the broad ν(O-H) band of the ligand.- A shift in the ν(C=N) frequency of the oxime group to a lower wavenumber upon coordination.- Appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations.[1] |
| UV-Visible Spectroscopy | To study the electronic transitions and infer the geometry of the complex. | The spectrum will show bands corresponding to d-d transitions of the metal ion (e.g., for Ni(II), specific bands can suggest an octahedral or square planar geometry) and ligand-to-metal charge transfer (LMCT) bands.[1][5] |
| Magnetic Susceptibility | To determine the number of unpaired electrons and thus help elucidate the complex's geometry. | For Ni(II) complexes, a diamagnetic result (zero magnetic moment) suggests a square planar geometry, while a paramagnetic result (μ_eff ≈ 2.8-3.2 B.M.) suggests an octahedral geometry.[4] |
| ¹H NMR Spectroscopy | To confirm coordination in diamagnetic complexes (e.g., Zn(II), square planar Ni(II)). | The most definitive evidence is the disappearance of the signal for the acidic oxime proton (=N-OH) in the complex's spectrum compared to the free ligand's spectrum.[4] |
Applications in Drug Development and Research
The interest in these complexes is driven by their significant biological activities and catalytic potential.
4.1 Antimicrobial and Antifungal Activity
Metal complexes of this compound and its derivatives frequently exhibit potent antimicrobial activity.[3]
-
Underlying Principle (Tweedy's Chelation Theory): The enhanced activity of the metal chelate compared to the free ligand is well-explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilic nature of the entire complex. The increased lipophilicity facilitates the complex's penetration through the lipid layer of microbial cell membranes, allowing it to interfere with cellular processes more effectively.[6][7]
Figure 3: Mechanism of enhanced antimicrobial activity via chelation.
Table of Reported Antimicrobial Activities:
| Complex | Test Organism | Activity (MIC in µg/mL) | Reference |
| Cu(II)-p-ClINAP Complex | Various Bacteria/Fungi | Moderate to Good | [4] |
| Co(II)-p-IINAP Complex | Various Bacteria/Fungi | Potent Inhibitor | [3] |
| Ni(II)-p-IINAP Complex | Various Bacteria/Fungi | Potent Inhibitor | [3] |
| Schiff Base-Metal Complexes | S. aureus, E. coli | 0.7–3 µg/mL | [8] |
Note: INAP derivatives (p-Chloro, p-Iodo) are often used to modulate lipophilicity and activity.
4.2 Catalytic Applications
The ability of the metal center in these complexes to cycle between different oxidation states makes them candidates for catalysis. They have been investigated for various organic transformations, including oxidation reactions and C-N bond formation reactions.[9] The ligand framework can be modified to tune the steric and electronic environment around the metal center, thereby influencing its catalytic activity and selectivity.[10][11][12]
4.3 Anticancer Research
Several studies have highlighted the potential of metal complexes as anticancer agents.[13] The mechanism often involves the complex binding to DNA, interfering with replication, or inducing apoptosis in cancer cells. For instance, Cu(II) and Zn(II) complexes have shown significant cytotoxicity against human breast cancer cell lines (MCF-7), in some cases exceeding the activity of the clinical drug cisplatin.[14]
References
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Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Metal Complexes of Schiff Base Ligand Derived from Isonitrosoacetophenone and Hydrazine. (2014). Asian Journal of Chemistry. [Link]
-
The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. (2025). ResearchGate. [Link]
-
Characterization and biological studies of neutral complexes of the ligand isonitroso-4-chloro-acetophenone with alkali metals. (2014). Scholars Research Library. [Link]
-
Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. CORE. [Link]
-
Synthesis and Structural Investigation of Mixed Ligand Metal Complexes of Isonitroso-P-Methyl Acetophenone and Dienes. (2004). Oriental Journal of Chemistry. [Link]
-
Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. (2021). PubMed Central. [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). MDPI. [Link]
-
Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). (2024). African Journal of Biomedical Research. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Hindawi. [Link]
-
Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. (2019). MDPI. [Link]
-
Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). MDPI. [Link]
-
Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). National Center for Biotechnology Information. [Link]
-
New Antimicrobial Strategies Based on Metal Complexes. (2020). Semantic Scholar. [Link]
-
Stability and Antimicrobial Activity of Transition Metal (II) Complexes with SNO and ONO Functionalized Ligand: A Computational Study. (2025). ResearchGate. [Link]
-
Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand Derived from Aminoacetophenone with its Metal Complexes. (2025). ICAIIT 2025 Conference. [Link]
-
Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. (2023). ACS Omega. [Link]
-
Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. (2024). Journal of Advanced Scientific Research. [Link]
-
Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. (2020). Dalton Transactions. [Link]
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Application Notes and Protocols: Antimicrobial Screening of 2-Isonitrosoacetophenone Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2][3] 2-Isonitrosoacetophenone derivatives have emerged as a promising class of compounds, with preliminary studies suggesting potential antibacterial and antifungal activities.[4][5] This document provides a comprehensive experimental protocol for the systematic antimicrobial screening of these derivatives, designed for researchers, scientists, and drug development professionals.
The protocols detailed herein are grounded in established methodologies, including broth microdilution and agar disk diffusion, to ensure reliable and reproducible results.[2][6][7][8] We will delve into the determination of critical parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are fundamental in assessing the antimicrobial efficacy of novel compounds.[9][10][11] This guide emphasizes not only the procedural steps but also the underlying scientific principles, quality control measures, and safety precautions necessary for a robust screening program.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the in vitro effectiveness of a compound against a specific microorganism.[12] This is typically achieved by evaluating the lowest concentration of the compound that inhibits the visible growth of the microorganism (MIC).[10][11] Further tests can then ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). The two most widely employed methods for initial screening are the broth microdilution and agar disk diffusion techniques.[2]
Materials and Reagents
Microbial Strains
A panel of clinically relevant and quality control microbial strains should be used. This typically includes:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028)
-
Culture Media
-
Mueller-Hinton Broth (MHB) for bacteria.[9]
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.
-
Sabouraud Dextrose Agar (SDA) for fungi.
Reagents and Consumables
-
This compound derivatives (synthesized and purified).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Sterile saline (0.85% NaCl).
-
Sterile deionized water.
-
Standard antimicrobial agents for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Sterile 96-well microtiter plates.[15]
-
Sterile Petri dishes (100 mm and 150 mm).[6]
-
Sterile filter paper disks (6 mm).
-
Micropipettes and sterile tips.
-
Spectrophotometer or nephelometer.
-
0.5 McFarland turbidity standard.[7]
-
Incubators (35°C ± 2°C for bacteria, 35°C for Candida albicans).[16]
-
Vortex mixer.
-
Sterile loops and swabs.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the antimicrobial screening of this compound derivatives.
Caption: Overall workflow for antimicrobial screening.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[8][10][11][15]
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Dissolve the this compound derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. A high stock concentration minimizes the final DMSO concentration in the assay, which can have its own antimicrobial effects.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11][16]
-
Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][16]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the appropriate compound stock solution (prediluted in broth to twice the highest desired test concentration) to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[17] Discard 100 µL from the final dilution column.
-
This creates a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized microbial suspension to each well (except the sterility control).[8][16]
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells with a standard antimicrobial agent.
-
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[16]
-
-
Interpretation of Results:
MIC Determination Workflow
Caption: Workflow for MIC determination.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[6][14][18] It is based on the diffusion of the compound from a disk into the agar, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[6][7]
Step-by-Step Methodology
-
Preparation of Agar Plates:
-
Preparation of Microbial Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland turbidity).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[14]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile 6 mm paper disks with a known concentration of the this compound derivative solution.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.[6]
-
Place disks sufficiently far apart to avoid overlapping of inhibition zones.[6]
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Methodology
-
Following MIC Determination:
-
After determining the MIC from the broth microdilution assay, select the wells showing no visible growth.
-
-
Subculturing:
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each clear well onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration.
-
-
Interpretation:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
-
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise tabular format to allow for easy comparison of the activities of the different derivatives.
Table 1: Hypothetical MIC and MBC/MFC Values of this compound Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MFC | |
| Derivative A | 16 / 32 | 32 / 64 | >128 / >128 | 64 / 128 |
| Derivative B | 8 / 16 | 16 / 32 | 64 / 128 | 32 / 64 |
| Derivative C | 32 / 64 | 64 / >128 | >128 / >128 | 128 / >128 |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 / 4 |
N/A: Not Applicable
Safety Precautions
When handling this compound derivatives and related chemicals, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20][21]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[19][20]
-
Handling: Avoid contact with skin and eyes.[19] In case of contact, rinse thoroughly with water.[22][23]
-
Waste Disposal: Dispose of chemical and biohazardous waste according to institutional guidelines.
Conclusion
This application note provides a detailed and scientifically grounded framework for the antimicrobial screening of this compound derivatives. By following these protocols, researchers can generate reliable and reproducible data to evaluate the potential of these compounds as novel antimicrobial agents. Adherence to the described methodologies, including appropriate controls and safety measures, is paramount for the integrity and success of the screening process.
References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Ingenta Connect. (2012, March 1). Screening Strategies to Identify New Antibiotics. [Link]
-
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
Loba Chemie. (n.d.). ACETOPHENONE AR. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. [Link]
-
ResearchGate. (2025, August 10). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. [Link]
-
Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]
-
Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
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2-Isonitrosoacetophenone: A Versatile Chromogenic Ligand for Colorimetric Detection of Metal Ions
An Application Guide for Researchers
Abstract
This comprehensive application note details the use of 2-Isonitrosoacetophenone (INA) as a highly effective colorimetric reagent for the detection and quantification of various metal ions. We provide an in-depth exploration of the underlying coordination chemistry, step-by-step protocols for reagent synthesis and application, and a specific, validated method for the spectrophotometric determination of Palladium(II). This guide is intended for researchers, analytical chemists, and drug development professionals seeking a reliable and accessible method for metal ion analysis.
Introduction: The Principle of Colorimetric Sensing
Colorimetric analysis is a powerful technique that leverages the change in a substance's color to determine the concentration of an analyte.[1] Its advantages, including simplicity, low cost, and the potential for on-site visual detection, make it a widely adopted method in environmental monitoring, clinical diagnostics, and industrial quality control.[2] The core of this method lies in the use of a chromogenic reagent, which selectively reacts with the target analyte to produce a colored complex.
This compound (INA), also known as benzoylformaldoxime, is an organic compound with the formula C₆H₅COCH=NOH. Its molecular structure features both a carbonyl (-C=O) and an oxime (-C=NOH) group positioned in a manner that allows it to act as an efficient bidentate chelating agent for various metal ions.[3] Upon complexation, the internal electronic structure of the INA molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax) and a distinct, visually perceptible color change. This property makes INA a valuable tool for qualitative and quantitative metal ion detection.
Mechanism of Chelation and Color Formation
The detection capability of this compound is rooted in its ability to form stable coordination complexes, or chelates, with metal ions.[4] The oxygen atom of the carbonyl group and the nitrogen atom of the oxime group act as Lewis bases, donating lone pairs of electrons to a central metal ion (a Lewis acid). This interaction results in the formation of a stable five-membered ring structure.
The formation of this metal-ligand complex perturbs the conjugated π-electron system of the molecule. This perturbation alters the energy required for electronic transitions, causing a shift in the compound's absorption of light in the UV-Visible spectrum. The resulting colored complex typically exhibits strong absorption in the visible region, allowing for its concentration to be measured using a spectrophotometer. The selectivity of INA towards different metal ions can be explained by the Hard and Soft Acids and Bases (HSAB) principle, where the nature of the donor atoms (N, O) dictates a preference for borderline or hard metal ions.[5]
Reagent Preparation and Synthesis
For researchers who wish to synthesize the reagent in-house, a standard laboratory procedure is provided below. Commercially available this compound (CAS 532-54-7) is also a viable option.[6]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the nitrosation of ketones.
A. Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Silica gel
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
B. Procedure:
-
In a round-bottom flask, dissolve acetophenone in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Introduce silica gel into the mixture, which acts as a solid support and mild catalyst.[6]
-
Stir the reaction mixture vigorously at room temperature (approx. 20°C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the silica gel and wash with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
-
Confirm the product identity and purity using techniques such as melting point determination (literature mp: 126-128 °C), FTIR, and NMR spectroscopy.
Protocol 2: Preparation of INA Stock Solution
A. Materials:
-
Synthesized or commercial this compound
-
Ethanol (95% or absolute) or Dimethylformamide (DMF)
-
Volumetric flask
B. Procedure:
-
Accurately weigh 149.15 mg of this compound (equivalent to 1.0 mmol).
-
Transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in approximately 50 mL of ethanol (or DMF). Gentle warming may be required to facilitate dissolution.
-
Once fully dissolved and cooled to room temperature, dilute to the 100 mL mark with the same solvent.
-
This yields a 10 mM stock solution. Store in a dark, airtight container at 2-8°C. The solution is typically stable for several weeks.
General Protocol for Colorimetric Metal Ion Detection
This general workflow provides a framework for screening different metal ions and optimizing detection parameters.
A. Procedure:
-
Sample Preparation: Prepare aqueous solutions of the metal salts to be tested (e.g., chlorides or nitrates) at a known concentration (e.g., 100 µg/mL).
-
pH Adjustment: In a series of test tubes or cuvettes, add a fixed volume of the metal ion solution. Add a suitable buffer to control the pH. The optimal pH is critical and must be determined empirically for each metal ion, as it governs both the deprotonation of the ligand and the hydrolysis of the metal ion.
-
Reagent Addition: Add a specific volume of the INA working solution to each tube. The final concentration of INA should be in stoichiometric excess to ensure all metal ions can form the complex.
-
Color Development: Mix the solution thoroughly and allow it to stand for a predetermined period (e.g., 5-15 minutes) for the color to develop and stabilize.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax must be determined by scanning the spectrum of the metal-INA complex against a reagent blank (containing all components except the metal ion).
Application Note: Spectrophotometric Determination of Palladium(II)
Palladium is a critical catalyst in many organic reactions, and its removal from active pharmaceutical ingredients (APIs) is a regulatory requirement.[7] Colorimetric methods offer a rapid and cost-effective way to monitor the efficiency of palladium removal processes. Derivatives of INA have proven highly effective for this purpose.[8][9]
Protocol 3: Extractive Spectrophotometric Determination of Pd(II)
This protocol is based on the quantitative extraction of the Pd(II)-INA complex into an organic solvent, which enhances sensitivity and removes some aqueous-phase interferences.[8]
A. Reagents and Equipment:
-
Palladium(II) standard stock solution (1000 µg/mL), prepared from PdCl₂ in dilute HCl.
-
Working standard solutions of Pd(II) prepared by diluting the stock solution.
-
1% (w/v) INA solution in ethanol.
-
1 M Acetic Acid or HCl solution for pH adjustment.
-
Chloroform (CHCl₃), analytical grade.
-
UV-Vis Spectrophotometer, 1 cm quartz cuvettes, separatory funnels.
B. Procedure:
-
Calibration Standards: Into a series of 50 mL separatory funnels, pipette aliquots of the Pd(II) working standards to create a concentration range of 0.5 to 8.0 µg/mL (final concentration in the aqueous phase).
-
pH Adjustment: Add 2 mL of 1 M acetic acid to each funnel. Adjust the total volume of the aqueous phase to 10 mL with deionized water. The optimal pH range for extraction is between 0.0 and 4.0.[8]
-
Complexation: Add 1 mL of the 1% INA solution to each funnel. Mix and allow to stand for 5 minutes.
-
Extraction: Add 10 mL of chloroform to each funnel. Stopper and shake vigorously for 1-2 minutes to extract the colored complex into the organic phase.
-
Phase Separation: Allow the layers to separate completely. Drain the lower chloroform layer into a clean, dry test tube or beaker, taking care not to include any of the aqueous phase.
-
Measurement: Measure the absorbance of the chloroform extract at the λmax of the complex (approximately 410 nm for a related INA derivative) against a reagent blank prepared under identical conditions.[8]
-
Analysis: Plot the absorbance values versus the concentration of Pd(II) (µg/mL). The resulting graph should be linear in accordance with the Beer-Lambert law. Use this calibration curve to determine the concentration of unknown samples.
Performance Characteristics
The analytical performance of a colorimetric method is defined by several key parameters. The table below summarizes typical values obtained for Pd(II) detection with an INA derivative and provides a template for characterizing other metal ions.
| Parameter | Value for Palladium(II) Detection | Description |
| Metal Ion | Palladium (Pd²⁺) | The target analyte. |
| Optimal pH | 0.0 - 4.0[8] | The pH range for maximum and stable complex formation and extraction. |
| λmax | ~410 nm[8][9] | Wavelength of maximum absorbance for the colored complex. |
| Molar Absorptivity (ε) | 910 L mol⁻¹ cm⁻¹[8][9] | A measure of how strongly the complex absorbs light at λmax. |
| Linear Range | 5.0 - 80 µg/mL[8] | The concentration range over which the absorbance is directly proportional to the concentration. |
| Selectivity | Good | The method shows good selectivity for Pd(II), but potential interference from other platinum group metals or ions like Cu(II) and Ni(II) should be investigated for specific sample matrices.[10] |
| Stability Constant | High (Qualitative) | The formation of a stable chelate complex is essential for quantitative analysis.[4][11] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or weak color development | Incorrect pH; Reagent degradation; Insufficient reagent concentration. | Verify and adjust the pH of the sample solution. Prepare fresh INA reagent. Increase the concentration of the INA solution. |
| Precipitate formation | Low solubility of the complex; Metal hydroxide formation. | Change the solvent system (e.g., add more organic solvent like ethanol). Ensure the pH is not too high, which can cause metal hydroxides to precipitate. |
| Inconsistent or drifting readings | Unstable complex; Temperature fluctuations; Photodegradation. | Allow sufficient time for the reaction to reach equilibrium. Perform measurements in a temperature-controlled environment. Protect the samples from direct, bright light. |
| Non-linear calibration curve | Concentrations are outside the linear range; Presence of interferences. | Dilute the samples to fall within the linear range. Investigate potential interfering ions and use masking agents if necessary. |
References
- ChemicalBook. (n.d.). This compound synthesis.
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Application Note: 2-Isonitrosoacetophenone as a Versatile Precursor for Heterocyclic Synthesis
Abstract
2-Isonitrosoacetophenone, also known as α-oximinoacetophenone, is a highly versatile and reactive organic precursor. Its unique 1,2-dicarbonyl-like structure, featuring adjacent carbonyl and oxime functionalities, makes it an invaluable building block for the synthesis of a wide array of heterocyclic compounds. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this compound in constructing key heterocyclic scaffolds, including quinoxalines, imidazoles, and isoxazoles. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and present data to demonstrate the utility of this reagent in modern organic and medicinal chemistry.
Introduction to this compound
This compound is a crystalline solid that serves as a stable and convenient surrogate for phenylglyoxal. The oxime group not only activates the adjacent carbonyl for nucleophilic attack but also participates directly in cyclization reactions, offering a straightforward entry into diverse nitrogen- and oxygen-containing heterocycles. These heterocyclic motifs are prevalent in numerous biologically active compounds, making efficient synthetic routes to them a primary objective in pharmaceutical research.[1][2]
Key Properties:
-
Molecular Formula: C₈H₇NO₂
-
Appearance: Pale yellow to white crystalline solid
-
Reactivity: The molecule possesses two key reactive sites: the electrophilic carbonyl carbon and the nucleophilic oxime nitrogen, along with the acidic oxime proton. This dual reactivity is the foundation of its synthetic utility.[3]
Synthesis of N-Containing Heterocycles
Quinoxalines via Condensation with o-Phenylenediamines
Quinoxalines are a class of bicyclic heterocycles that are core components of many pharmaceuticals, including anticancer and antiviral agents.[2] The synthesis of 2-phenylquinoxaline from this compound and o-phenylenediamine is a classic, high-yielding condensation reaction.
Mechanism Insight: The reaction proceeds via a tandem condensation mechanism. First, one of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of this compound to form a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second amino group then attacks the nitrogen-bound carbon of the oxime, leading to an intramolecular cyclization. A final dehydration step results in the formation of the stable aromatic quinoxaline ring. The acidic conditions often employed facilitate the dehydration steps.
Workflow for Quinoxaline Synthesis
Caption: Fig 1. General workflow for quinoxaline synthesis.
Detailed Experimental Protocol: Synthesis of 2-Phenylquinoxaline
This protocol is adapted from established methodologies for quinoxaline synthesis.[4][5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.49 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol, followed by 5 mL of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the dehydration steps.
-
Heating: Heat the mixture to reflux (approximately 80°C) with continuous stirring. The solution will typically turn dark.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL). The crude product can be further purified by recrystallization from ethanol to yield 2-phenylquinoxaline as a crystalline solid.
Data Presentation
| Entry | Diamine Component | Carbonyl Component | Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | This compound | EtOH/AcOH, Reflux | ~90% | [4] |
| 2 | 4,5-Dimethyl-o-phenylenediamine | This compound | EtOH/AcOH, Reflux | ~92% | [4] |
| 3 | o-Phenylenediamine | Phenylglyoxal | EtOH, RT | 95% | [4] |
Imidazoles via the Radziszewski Synthesis
The Radziszewski reaction is a multicomponent synthesis that produces substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7] In this context, this compound serves as the 1,2-dicarbonyl equivalent. This method is exceptionally powerful for generating tri-substituted imidazoles.[8][9]
Mechanism Insight: The reaction is believed to initiate with the condensation of this compound with two equivalents of ammonia (often supplied by ammonium acetate) to form a diimine intermediate. This diimine then condenses with an aldehyde. Subsequent cyclization and oxidation (often air oxidation) lead to the aromatic imidazole ring.[7]
Detailed Experimental Protocol: Synthesis of 2,4(5)-Diphenylimidazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.49 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) in 40 mL of glacial acetic acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide until a precipitate forms (pH ~7-8).
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from an ethanol/water mixture.
Synthesis of O,N-Containing Heterocycles
Isoxazoles via Intramolecular Cyclization
Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. They are present in several commercial drugs and are valuable synthetic intermediates.[10][11] The synthesis of isoxazoles from α-oximino ketones like this compound typically involves an acid-catalyzed intramolecular cyclodehydration.
Mechanism Insight: Under strong acidic or dehydrating conditions (e.g., acetic anhydride, polyphosphoric acid), the oxime oxygen of this compound attacks the carbonyl carbon. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent dehydration from this intermediate yields the aromatic 3-phenylisoxazole. The choice of catalyst can be critical to avoid side reactions like the Beckmann rearrangement.
Reaction Scheme for Isoxazole Formation
Caption: Fig 2. Pathway for isoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-Phenylisoxazole
-
Reaction Setup: Place this compound (1.49 g, 10 mmol) in a 50 mL round-bottom flask.
-
Reagent Addition: Carefully add 15 mL of acetic anhydride to the flask.
-
Heating: Heat the mixture gently to 60-70°C with stirring for 1 hour. The reaction is often exothermic.
-
Work-up: Allow the mixture to cool to room temperature and then pour it slowly onto 100 g of crushed ice with vigorous stirring.
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude 3-phenylisoxazole can be purified by recrystallization from aqueous ethanol.
Troubleshooting and Safety
-
Low Yields in Quinoxaline Synthesis: Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, add a small amount of additional acetic acid and increase reflux time. The purity of o-phenylenediamine is critical as it can oxidize and darken on storage.
-
Side Products in Isoxazole Synthesis: Overheating or using overly harsh acidic conditions can sometimes promote Beckmann rearrangement of the oxime. Maintain the recommended temperature and reaction time.
-
Safety: Always handle reagents in a well-ventilated fume hood. o-Phenylenediamine is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, safety glasses). Acetic anhydride is corrosive.
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinoxalines, imidazoles, and isoxazoles are robust, high-yielding, and serve as excellent starting points for the generation of compound libraries in drug discovery and materials science. The straightforward nature of these reactions, coupled with the versatility of the starting material, ensures that this compound will remain a staple reagent in the synthetic chemist's toolbox.
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Ning, Y., Otani, Y., & Ohwada, T. (2018). Isoxazole synthesis. Journal of Organic Chemistry, 83, 203-219. Available at: [Link]
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Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available at: [Link]
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Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16). Available at: [Link]
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Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
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Lin, M. K., & Chen, Y. J. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5565. Available at: [Link]
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Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Journal of Organic Chemistry, 87(16), 11222-11225. Available at: [Link]
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Das, B., & Majee, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32943–32961. Available at: [Link]
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Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. Journal of Organic Chemistry, 65(4), 1003-7. Available at: [Link]
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Wolk, M. B., et al. (2008). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry, 10(5), 748-754. Available at: [Link]
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Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]
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Application Notes and Protocols for 2-Isonitrosoacetophenone in Agricultural Research: A Guide to Exploratory Studies
Abstract: 2-Isonitrosoacetophenone (INAP), a molecule belonging to the oxime class, is not currently a mainstream agrochemical. However, its documented role as an elicitor of plant defense mechanisms and the established significance of the oxime functional group in crop protection chemistry present compelling reasons for its investigation in agricultural research.[1][2] This guide moves beyond non-existent, standardized applications to provide researchers with a scientifically-grounded framework for exploring INAP's potential. We will detail its known bioactivities and present novel, hypothesis-driven protocols for its evaluation as a plant defense activator, a targeted antimicrobial agent, and a soil micronutrient chelator.
Introduction: The Case for Investigating this compound
While the direct application of this compound (INAP) in commercial agriculture is not established, its chemical nature and observed biological effects suggest significant untapped potential. Research has demonstrated that INAP is recognized and metabolized by plant cells, specifically within the phenylpropanoid pathway, a central route for the synthesis of defense compounds.[3][4] In tobacco cell suspensions, INAP was shown to induce transcriptional reprogramming that supports the plant's innate immunity, leading to a functional antimicrobial environment.[5]
Furthermore, the broader family of oxime compounds, to which INAP belongs, is well-represented in the agrochemical sector, with various derivatives developed as fungicides, herbicides, and insecticides.[1][2] This establishes a strong precedent for the utility of the oxime moiety in developing crop protection agents. This document, therefore, serves as a launchpad for researchers to design and execute studies evaluating INAP's agricultural utility.
Core Biological Activities & Potential Applications
Based on current literature, INAP's potential can be explored in three primary research avenues:
-
Plant Defense Elicitation: Leveraging its ability to "prime" or activate the plant's natural defense pathways to protect against pathogens.
-
Direct Antimicrobial Activity: Investigating its efficacy in directly inhibiting the growth of bacterial and fungal plant pathogens.
-
Micronutrient Chelation: Exploring its potential to bind with soil micronutrients, potentially improving their bioavailability for plant uptake.
Application Area 1: Plant Defense Elicitation
Scientific Rationale: Plants possess sophisticated innate immune systems. Elicitors are compounds that trigger these defense responses, often leading to Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity. Studies have shown that INAP can activate the salicylic acid, jasmonic acid, and ethylene signaling pathways, which are central to plant defense.[5] This suggests INAP could be used as a spray to "immunize" crops against subsequent pathogen attacks.
The proposed mechanism involves INAP being recognized by plant cells as a stress signal. This recognition initiates a signaling cascade that leads to the upregulation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins and enzymes for phytoalexin synthesis.
Caption: Proposed pathway for INAP-induced plant defense activation.
This protocol outlines a workflow to test if pre-treatment with INAP can protect plants from bacterial infection.
-
Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.
-
INAP Solution Preparation: Prepare a stock solution of INAP in DMSO. Create a series of working solutions (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in sterile water containing 0.02% Silwet L-77 as a surfactant. A mock solution (0 µM INAP) should contain equivalent DMSO and surfactant concentrations.
-
Elicitor Treatment: Spray the plants with the different INAP concentrations or the mock solution until the leaves are thoroughly wetted. Allow the plants to dry and keep them in the growth chamber for 48 hours to allow for the induction of defense responses.
-
Pathogen Challenge: Prepare a bacterial suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ CFU/mL in 10 mM MgCl₂. Infiltrate this suspension into three leaves per plant using a needleless syringe.
-
Disease Scoring and Bacterial Quantification:
-
Disease Scoring: At 3 days post-infection (dpi), visually score disease symptoms (e.g., chlorosis, necrosis) on a scale of 0 (no symptoms) to 5 (severe necrosis).
-
Bacterial Titer: At 3 dpi, collect leaf discs of a known area from the infiltrated zones. Macerate the tissue in 10 mM MgCl₂, perform serial dilutions, and plate on King's B medium with appropriate antibiotics. Incubate at 28°C for 2 days and count the colony-forming units (CFUs) to determine bacterial growth in the tissue.
-
-
Data Analysis: Compare the disease scores and bacterial titers between mock-treated and INAP-treated plants. A significant reduction in symptoms and bacterial growth in INAP-treated plants would indicate induced resistance.
| INAP Concentration (µM) | Mean Disease Score (0-5) at 3 dpi | Mean Bacterial Titer (log CFU/cm²) at 3 dpi |
| 0 (Mock) | 4.2 ± 0.5 | 7.8 ± 0.3 |
| 10 | 3.8 ± 0.6 | 7.5 ± 0.4 |
| 50 | 2.5 ± 0.4 | 6.1 ± 0.2 |
| 100 | 1.8 ± 0.3 | 5.4 ± 0.3 |
| 200 | 1.9 ± 0.4 | 5.6 ± 0.4 |
Application Area 2: Direct Antimicrobial Activity
Scientific Rationale: Many natural and synthetic compounds used in agriculture have direct antimicrobial properties.[6] Derivatives of INAP, such as transition metal complexes, have been synthesized and screened for antimicrobial activity.[7] Given that INAP itself has anti-fungal properties, it is logical to investigate its efficacy against a panel of relevant plant pathogens.[3][4]
This protocol assesses the ability of INAP to directly inhibit the mycelial growth of a fungal pathogen, such as Fusarium oxysporum.
-
Culture Preparation: Grow Fusarium oxysporum on Potato Dextrose Agar (PDA) plates at 25°C until the plate is covered with mycelium.
-
INAP-Amended Media: Prepare sterile molten PDA. As it cools (to approx. 45-50°C), add an appropriate volume of a sterile-filtered INAP stock solution (dissolved in DMSO) to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). A control plate should contain an equivalent volume of DMSO. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing F. oxysporum culture plate. Place the plug, mycelium-side down, in the center of the INAP-amended and control PDA plates.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus daily for 5-7 days, or until the mycelium on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the Percent Inhibition of Radial Growth (PIRG) for each INAP concentration using the formula: PIRG (%) = [(C - T) / C] x 100 Where C = average diameter of the fungal colony in the control, and T = average diameter of the fungal colony in the treatment.
Caption: Workflow for the poisoned food antimicrobial assay.
Application Area 3: Micronutrient Chelation and Bioavailability
Scientific Rationale: Chelation therapy is a well-established method for managing metal toxicity and involves using agents that bind to metal ions.[8][9][10] In agriculture, chelating agents like EDTA are used to keep micronutrients such as iron (Fe), zinc (Zn), and manganese (Mn) soluble and available for plant uptake in high pH soils.[11] The oxime group in INAP has the potential to act as a ligand, forming stable complexes with metal ions.[12] Investigating INAP's ability to chelate essential micronutrients could reveal a novel application as a component of specialized fertilizers.
This protocol aims to determine if INAP can chelate iron and facilitate its uptake by plants in an iron-deficient condition.
-
Plant Growth: Germinate cucumber (Cucumis sativus) seeds and transfer seedlings to a hydroponic system containing a complete nutrient solution. After one week, replace the solution with an iron-deficient nutrient solution to induce iron chlorosis (yellowing of new leaves).
-
Treatment Solutions: Prepare the iron-deficient hydroponic solution and divide it into treatment groups:
-
Negative Control: No added iron.
-
Positive Control: Fe-EDTA (standard chelate) at a concentration of 20 µM Fe.
-
INAP Treatment: INAP and FeCl₃ added in a 1:1 molar ratio to achieve a final concentration of 20 µM Fe. (Note: The stability of the INAP-Fe complex should be pre-determined).
-
FeCl₃ Control: FeCl₃ alone at 20 µM Fe (this will likely precipitate in a high pH solution).
-
-
Treatment Application: Place the iron-deficient cucumber plants into the respective treatment solutions. Adjust the pH of all solutions to 7.5 to simulate alkaline soil conditions where iron availability is low.
-
Data Collection (after 7-10 days):
-
Visual 'Greening' Score: Score the new leaves for re-greening on a scale of 1 (severe chlorosis) to 5 (healthy green).
-
SPAD Meter Readings: Use a SPAD meter to quantitatively measure chlorophyll content in the newest fully expanded leaves.
-
Biomass: Harvest, dry, and weigh the shoot and root biomass.
-
Tissue Iron Content: Analyze the dried shoot tissue for iron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis: Compare the re-greening, SPAD values, biomass, and tissue iron content across the treatment groups. If the INAP-Fe treatment performs significantly better than the FeCl₃ control and comparably to the Fe-EDTA control, it indicates effective chelation and bioavailability.
| Treatment Group | Visual Greening Score (1-5) | SPAD Reading (new leaves) | Shoot Dry Weight (g) | Shoot Iron (µg/g DW) |
| Negative Control (-Fe) | 1.1 ± 0.2 | 15.3 ± 2.1 | 1.8 ± 0.3 | 35 ± 5 |
| FeCl₃ only | 1.5 ± 0.3 | 18.9 ± 2.5 | 2.1 ± 0.4 | 42 ± 8 |
| Fe-EDTA (Positive Control) | 4.8 ± 0.3 | 42.5 ± 3.0 | 4.5 ± 0.5 | 110 ± 12 |
| INAP-Fe Complex | 4.1 ± 0.4 | 38.7 ± 3.5 | 4.0 ± 0.6 | 95 ± 15 |
Conclusion and Future Directions
This compound presents a compelling, underexplored avenue for agricultural research. The protocols outlined in this guide provide a robust starting point for its systematic evaluation. Initial findings from studies on its role as a plant defense elicitor are particularly promising.[3][5] Future research should focus on optimizing application concentrations, understanding the stability of INAP in field conditions, and expanding the range of pathogens and crops tested. Elucidating the precise molecular targets of INAP within the plant cell will be crucial for its potential development as a novel, effective agrochemical.
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Application Notes and Protocols for Testing the Antioxidant Activity of 2-Isonitrosoacetophenone Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants, compounds that can neutralize these reactive species, are therefore of significant interest in the development of new therapeutic agents. 2-Isonitrosoacetophenone and its metal complexes have emerged as a promising class of compounds with potential antioxidant properties.[1][2][3] This document provides a comprehensive guide to the protocols for testing the antioxidant activity of these complexes, offering detailed, step-by-step methodologies for the most common and reliable assays.
The antioxidant activity of a compound can be mediated through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), or a combination of both.[4][5] Due to the multifaceted nature of antioxidant action, it is crucial to employ a battery of assays to obtain a comprehensive profile of the antioxidant capacity of this compound complexes.[6][7] This guide will focus on the most widely used spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the superoxide radical scavenging assay.
Causality Behind Experimental Choices
The selection of these particular assays is based on their distinct mechanisms of action, which allows for a more complete assessment of the antioxidant potential of the test compounds.
-
DPPH and ABTS assays are based on the ability of an antioxidant to scavenge stable free radicals, primarily through a single electron transfer mechanism that may be accompanied by a proton transfer.[4][8] These assays are excellent for screening and comparing the radical scavenging abilities of a wide range of compounds.
-
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, providing a direct measure of the compound's reducing power.[9][10] This assay is particularly useful for assessing the electron-donating capacity of the complexes.
-
The superoxide radical scavenging assay specifically evaluates the ability of a compound to neutralize the superoxide anion radical (O₂⁻), a biologically relevant and highly reactive oxygen species.[11][12]
By employing these complementary methods, researchers can gain a more holistic understanding of the antioxidant profile of this compound complexes.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[13] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow or colorless.[8][13] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[13]
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound complex (Test Sample)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) and make serial dilutions in the same manner as the test sample.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank (control), add 100 µL of the solvent instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the blank.
-
Asample is the absorbance of the test sample.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
The ABTS assay is another widely used method for determining the antioxidant activity of compounds.[16] It is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[16] The reduction of the ABTS•+ by an antioxidant results in a decrease in the absorbance of the solution.[16]
Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
This compound complex (Test Sample)
-
Trolox (Positive Control)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[17]
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of the this compound complex in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a stock solution of Trolox and make serial dilutions.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 734 nm.[16]
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the blank.
-
Asample is the absorbance of the test sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as TEAC, which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.
Experimental Workflow Diagram
Caption: Workflow for the ABTS radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] The reduction is monitored by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[9][19]
Materials and Reagents
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound complex (Test Sample)
-
Ferrous sulfate (FeSO₄) or Trolox (Standard)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of the this compound complex in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test sample or standard to the wells.
-
For the blank, add 20 µL of the solvent.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 593 nm.[10]
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve of FeSO₄ or Trolox and is expressed as FeSO₄ equivalents or Trolox equivalents.
Experimental Workflow Diagram
Caption: Workflow for the FRAP assay.
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals generated by a non-enzymatic system (phenazine methosulfate-NADH) or an enzymatic system (xanthine/xanthine oxidase).[11][20] The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue-colored formazan product, which can be measured spectrophotometrically.[21]
Materials and Reagents
-
Phosphate buffer (100 mM, pH 7.4)
-
Nicotinamide adenine dinucleotide (NADH) solution
-
Phenazine methosulfate (PMS) solution
-
Nitroblue tetrazolium (NBT) solution
-
This compound complex (Test Sample)
-
Quercetin or Gallic acid (Positive Control)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Protocol (PMS-NADH System)
-
Preparation of Reagent Solutions:
-
Prepare a 156 µM NBT solution in phosphate buffer.
-
Prepare a 468 µM NADH solution in phosphate buffer.
-
Prepare a 60 µM PMS solution in phosphate buffer.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of the this compound complex in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a stock solution of the positive control and make serial dilutions.
-
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 560 nm.[20]
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the blank (without the test sample).
-
Asample is the absorbance of the test sample.
-
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the sample.
Experimental Workflow Diagram
Caption: Workflow for the superoxide radical scavenging assay.
Data Presentation and Interpretation
For each assay, the results should be presented in a clear and concise manner. This typically includes the percentage of inhibition or scavenging at various concentrations of the test compound and the calculated IC₅₀ or equivalent values.
Example Data Table
| Compound | Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) | Superoxide Scavenging (%) | FRAP Value (µM Fe(II) Equivalent) |
| Complex A | 10 | ||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| IC₅₀ / EC₅₀ | |||||
| Ascorbic Acid | 10 | ||||
| (Positive Control) | 25 | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| IC₅₀ / EC₅₀ |
Interpretation of Results
A lower IC₅₀ value indicates a higher antioxidant activity.[11] For the FRAP assay, a higher value indicates greater reducing power. By comparing the results from the different assays, a comprehensive picture of the antioxidant profile of the this compound complexes can be obtained. For instance, a compound might show high activity in the DPPH and ABTS assays, indicating potent radical scavenging ability, but lower activity in the FRAP assay, suggesting a weaker reducing capacity.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antioxidant activity of this compound complexes. By employing a multi-assay approach, researchers can gain valuable insights into the mechanisms of antioxidant action and identify promising candidates for further development as therapeutic agents for oxidative stress-related diseases. It is essential to include positive controls to validate the assay performance and to present the data clearly for meaningful comparison and interpretation.[13]
References
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Protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Available from: [Link]
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ResearchGate. ABTS decolorization assay – in vitro antioxidant capacity v1. Available from: [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]
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G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
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GM Binder. Abts assay protocol pdf. Available from: [Link]
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ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
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MDPI. DPPH Radical Scavenging Assay. Available from: [Link]
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MDPI. Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Available from: [Link]
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MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
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ACS Publications. Superoxide Radical Scavenging Activity of the Major Polyphenols in Fresh Plums. Journal of Agricultural and Food Chemistry. Available from: [Link]
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PubMed Central. Genesis and development of DPPH method of antioxidant assay. Available from: [Link]
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PubMed Central. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]
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NIH. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
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PubMed. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
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ResearchGate. How to determine antioxidant activity of transition metal complexes?. Available from: [Link]
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Journal of Pharmacognosy and Phytochemistry. Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extract of different medicinal plants. Available from: [Link]
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Journal of University of Babylon for Pure and Applied Sciences. Determination of Antioxidant Activity for Some Metal Ions Complexes Derived from Mefanamic acid and Benzidine. Available from: [Link]
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Royal Society of Chemistry. Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. Available from: [Link]
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Research Journal of Pharmacognosy and Phytochemistry. In-vitro antioxidant activity of methanolic extract of Premna integrifolia. Available from: [Link]
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MDPI. Antioxidant Activity of Coumarins and Their Metal Complexes. Available from: [Link]
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Indian Academy of Sciences. Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl). Available from: [Link]
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PubMed Central. Antioxidant and free radical scavenging activity of Spondias pinnata. Available from: [Link]
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ResearchGate. Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay. Available from: [Link]
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PubMed Central. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Available from: [Link]
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PubMed Central. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Available from: [Link]
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G-Biosciences. FRAP Antioxidant Assay. Available from: [Link]
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ResearchGate. Superoxide scavenging activity. Available from: [Link]
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ResearchGate. Methods of expressing results of antioxidant activity tests. Available from: [Link]
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ResearchGate. Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Available from: [Link]
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ResearchGate. The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Available from: [Link]
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De Gruyter. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzy¬loxysalicylidene-S-methyl. Available from: [Link]
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MDPI. Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Available from: [Link]
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PubMed Central. Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Available from: [Link]
-
MDPI. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]
-
Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]
-
PubMed Central. Synthesis, characterization, and antioxidant activity of Zn2+ and Cu2+ coordinated polyhydroxychalcone complexes. Available from: [Link]
-
ResearchGate. Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Available from: [Link]
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Application Note: 2-Isonitrosoacetophenone as a Versatile Precursor for Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2-isonitrosoacetophenone as a pivotal precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We delve into the synthesis of the precursor itself, explore its rich reactivity, and provide detailed, field-tested protocols for its application in constructing key heterocyclic scaffolds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure both scientific rigor and practical utility.
Introduction: The Strategic Importance of this compound
This compound, also known as ω-(Hydroxyimino)acetophenone or Phenylglyoxaldoxime, is a highly versatile organic compound.[1] Its molecular structure, featuring an α-oximino ketone moiety (C₆H₅COCH=NOH), makes it an exceptionally valuable building block in medicinal chemistry. The dual reactivity of the ketone and oxime functional groups allows for the facile construction of a wide array of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents.[1][2]
The significance of this compound lies in its ability to serve as a direct precursor to pharmacologically relevant scaffolds such as indoles, quinoxalines, and other nitrogen-based heterocycles.[2][3][4] These structures are prevalent in drugs targeting a vast range of therapeutic areas, from oncology to neurodegenerative diseases. This guide will illuminate the pathways from this simple precursor to complex molecular architectures, providing the practical knowledge necessary to leverage its full synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 532-54-7 | [5][6][7] |
| Molecular Formula | C₈H₇NO₂ | [6] |
| Molecular Weight | 149.15 g/mol | [8] |
| Appearance | Beige or yellow powder/solid | [1][5][6] |
| Melting Point | 126-128 °C | [6] |
| Solubility | Soluble in hot water | [5] |
| Storage Temperature | 2-8°C |
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the precursor is the first critical step in any drug development campaign. This compound is typically prepared via the nitrosation of acetophenone at the α-carbon position. This reaction is efficient and uses readily available starting materials.
Mechanism Insight
The reaction proceeds via an acid-catalyzed enolization of acetophenone. The resulting enol then acts as a nucleophile, attacking a nitrosating agent, which is often formed in situ from sodium nitrite and a strong acid like hydrochloric acid. The initial product is the nitroso ketone, which rapidly tautomerizes to the more stable oxime, this compound.
Experimental Protocol: Synthesis of this compound from Acetophenone
This protocol is designed for laboratory scale and can be adapted for larger quantities with appropriate safety considerations.
Materials:
-
Acetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethanol
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
250 mL three-neck round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (e.g., 0.1 mol) in ethanol (100 mL).
-
Acidification: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated HCl (e.g., 0.12 mol) to the stirred solution, maintaining the temperature below 10 °C. The acid acts as a catalyst for the enolization of acetophenone.
-
Nitrosation: Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (20 mL). Add this solution dropwise from the dropping funnel to the acetophenone solution over 30-45 minutes. It is crucial to maintain the reaction temperature between 0-5 °C to prevent side reactions and control the exothermic nature of the nitrosation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product, this compound, will precipitate out of the solution as a pale yellow solid. Isolate the crude product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol. For higher purity, the product can be recrystallized from hot ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified solid under vacuum. The expected yield is typically high (80-90%). Characterize the product by its melting point (126-128 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Synthetic Applications in Pharmaceutical Scaffolds
The true utility of this compound is demonstrated in its conversion to high-value heterocyclic systems. Its α-oximino ketone structure provides a versatile handle for various cyclization strategies.
Reductive Cyclization for Indole Synthesis
One of the most powerful applications of this compound is in the synthesis of indoles, a core structure in many pharmaceuticals (e.g., tryptophan, serotonin, and numerous synthetic drugs). The typical method involves the reductive cyclization of the α-oximino ketone.
Mechanism Insight: The reaction is believed to proceed through the reduction of both the oxime and ketone functionalities. The resulting amino alcohol intermediate then undergoes an intramolecular cyclization via condensation, followed by dehydration to yield the aromatic indole ring. Various reducing agents can be employed, each offering different advantages in terms of yield, selectivity, and reaction conditions.
Caption: General workflow for the synthesis of 2-phenylindole via reductive cyclization of this compound.
Protocol: Synthesis of 2-Phenylindole
Materials:
-
This compound
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 0.05 mol) in a mixture of ethanol (50 mL) and glacial acetic acid (50 mL).
-
Reduction: Heat the mixture to reflux. To the refluxing solution, add activated zinc dust (e.g., 0.2 mol) portion-wise over 30 minutes. The addition of zinc is exothermic and should be controlled to maintain a steady reflux. The zinc/acetic acid system generates hydrogen in situ, which is the active reducing agent.
-
Reaction Completion: After the final addition of zinc, continue to reflux for an additional 1-2 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Decant the supernatant from the excess zinc. Concentrate the solution under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Dilute the remaining acetic acid solution with water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). The product will often precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-phenylindole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.
Synthesis of Quinoxalines and Other N-Heterocycles
This compound can also react with 1,2-diamines to form other important heterocyclic systems like quinoxalines. This reaction capitalizes on the 1,2-dicarbonyl-like reactivity of the α-oximino ketone.
Reaction Scheme: The condensation of this compound with a 1,2-diamine (such as o-phenylenediamine) leads to the formation of a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system. This is a robust and high-yielding reaction.
Caption: Logical flow for the synthesis of 2-phenylquinoxaline from this compound.
Safety and Handling
As a laboratory chemical, standard safety precautions should be observed when handling this compound and its reagents.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation.[5][6] In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C.
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is good practice to handle all chemicals with care.[5][6]
Conclusion
This compound is a cost-effective and highly effective precursor for the synthesis of diverse, nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and exploit the full potential of this valuable chemical intermediate in drug discovery and development programs.
References
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: this compound. [Link]
-
Al-Zaydi, K. M. (2013). Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate. [Link]
-
UA Campus Repository. The synthesis of highly substituted indoles via isonitriles. [Link]
-
A. A. El-Sherif, et al. (2018). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. ResearchGate. [Link]
-
Veeprho. Isonitrosoacetophenone | CAS 532-54-7. [Link]
-
Bugaenko, D. I., et al. (2019). Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
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analytical methods for the determination of 2-Isonitrosoacetophenone
An In-Depth Technical Guide to the Analytical Determination of 2-Isonitrosoacetophenone
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of this compound (CAS 532-54-7), a key organic intermediate and potential analytical reagent.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for quantification in various matrices. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically sound and readily adaptable.
Introduction to this compound
This compound, also known as phenylglyoxal aldoxime, is a molecule with the chemical formula C₈H₇NO₂.[2] Its structure, featuring a ketone and an oxime functional group, makes it a versatile building block in organic synthesis. Furthermore, oximes are recognized as effective chelating agents, suggesting the potential use of this compound and its derivatives in analytical chemistry for the detection of metal ions.[3][4][5] Accurate and precise quantification is paramount for ensuring purity in synthetic applications and for developing new analytical reagents. This guide details three primary analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone technique for the analysis of moderately polar, non-volatile, and thermally sensitive compounds like this compound. The reversed-phase mode (RP-HPLC) is particularly well-suited, offering excellent resolution and reproducibility.
Causality and Methodological Rationale
The choice of RP-HPLC is dictated by the physicochemical properties of this compound. Its aromatic ring and polar oxime group provide a balance of hydrophobicity and hydrophilicity, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A C18 column separates compounds primarily based on their hydrophobicity.[6] The mobile phase, a mixture of an organic modifier (like acetonitrile) and water, is adjusted to control the elution strength. Acetonitrile is often preferred for its low viscosity and UV transparency.[6] UV detection is selected due to the presence of the phenyl ketone chromophore, which exhibits strong absorbance in the UV region, providing high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile (ACN) and water[6]
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters (e.g., PTFE or Nylon)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).[6] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 250 nm, to be determined by scanning the reference standard).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample to be analyzed, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[8]
4. System Suitability and Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[9]
-
Perform five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Inject a blank (mobile phase), followed by the working standards to construct a calibration curve.
-
Inject the sample solutions in duplicate. Bracket sample injections with check standards to monitor for system drift.[9]
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the samples using the calibration curve equation.
Method Validation Summary
Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[10][11] The key parameters are summarized below, based on ICH guidelines.[12]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).[12] |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Agreement among a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[12] |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1.[10] |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; recovery and precision must meet set criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate (±0.1 mL/min), % organic (±2%), or temperature (±2°C). |
Part 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[13] For this compound, its applicability depends on its thermal stability in the GC inlet and column. The oxime functional group can sometimes be susceptible to thermal degradation; therefore, method development should include an evaluation of analyte stability.
Causality and Methodological Rationale
The choice of a GC method assumes that this compound can be vaporized without decomposition.[13] A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is a versatile starting point for separating a wide range of organic molecules.[14] A temperature-programmed oven is used to ensure that the analyte elutes with a good peak shape in a reasonable time. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[15]
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol: GC-FID
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
GC-grade solvent (e.g., Ethyl Acetate, Acetone)
-
Volumetric flasks, pipettes, and GC vials with septa
2. Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector, autosampler, and Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Prepare working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Solution: Prepare sample solutions by dissolving a known mass of the material in ethyl acetate to achieve a final concentration within the calibration range.
4. Analysis and Data Processing:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solutions.
-
Plot a calibration curve of peak area versus concentration. Calculate the concentration of the analyte in the samples using the linear regression equation.
Method Validation Summary
Validation for GC methods follows similar principles to HPLC.[16]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Resolution of the analyte peak from solvent and potential impurity peaks. | Baseline resolution (Rs > 1.5) from adjacent peaks. |
| Linearity | Proportionality of detector response to concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Closeness to the true value. | Mean recovery of 95.0% to 105.0% for spiked samples. |
| Precision | Repeatability and intermediate precision. | RSD ≤ 5.0%. |
| LOD/LOQ | Sensitivity of the method. | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Resilience to small changes in method parameters. | Minimal impact from slight variations in oven ramp rate or gas flow. |
Part 3: UV-Visible Spectrophotometry
For rapid quality control and analysis in simple, interference-free matrices, direct UV-Visible spectrophotometry is a viable, cost-effective method.[17] This technique relies on the inherent ability of this compound to absorb light in the UV spectrum.
Causality and Methodological Rationale
The method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The conjugated system of the aromatic ring and the carbonyl group in this compound results in strong UV absorbance.[3] The key is to identify the wavelength of maximum absorbance (λmax), as measurements at this wavelength provide the highest sensitivity and adherence to Beer's Law. The choice of solvent is critical; it must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol or methanol are common choices.
Experimental Workflow: UV-Visible Spectrophotometry
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Detailed Protocol: UV-Visible Spectrophotometry
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Spectroscopic grade solvent (e.g., Ethanol or Methanol)
-
Quartz cuvettes (1 cm path length)
-
Calibrated volumetric glassware
2. Instrumentation:
-
Double-beam UV-Visible Spectrophotometer (e.g., Agilent Cary 60)
3. Method Development and Execution:
-
Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard. From this, prepare a series of five working standards with concentrations that yield absorbances between 0.1 and 1.0 AU.
-
Sample Preparation: Prepare a sample solution with a theoretical concentration that falls within the range of the standards.
-
Measurement: Set the spectrophotometer to λmax. Autozero the instrument using the solvent blank. Measure the absorbance of each standard and the sample solution.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve using the linear regression equation (y = mx + c).
Analyte Stability and Sample Handling
The stability of this compound in solution is a critical consideration for accurate analysis. Oximes can be susceptible to hydrolysis, particularly under acidic or basic conditions.[18]
-
Solution Stability: Analytical solutions (standards and samples) should be prepared fresh daily. If storage is necessary, they should be kept refrigerated (2-8 °C) in tightly sealed containers and protected from light. A solution stability study should be part of the method validation to determine how long prepared solutions provide reliable results.[11]
-
Solid State Stability: The solid reference material should be stored in a cool, dark, and dry place, preferably in a desiccator.
-
Forced Degradation: As part of method development, especially for HPLC, forced degradation studies (acid, base, oxidation, heat, light) should be performed. This helps establish the stability-indicating nature of the method by demonstrating that degradation products do not interfere with the quantification of the parent compound.[19]
Conclusion
This guide outlines three robust . The HPLC-UV method is recommended for its high specificity, precision, and suitability for complex matrices, making it the preferred choice for regulatory and rigorous quality control applications. The GC-FID method is a viable alternative, provided the analyte demonstrates sufficient thermal stability, and is particularly useful if other volatile components need to be analyzed simultaneously. Finally, UV-Visible Spectrophotometry offers a rapid, simple, and economical approach for routine analysis in pure substances or simple formulations where interfering substances are not present. The selection of the most appropriate method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. In all cases, a thorough method validation is essential to ensure the generation of reliable and accurate data.[20]
References
- SIELC Technologies. (n.d.). Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column.
- Patel, D. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- TSI Journals. (n.d.). ISONITROSO-p-METHOXYACETOPHENONE AS AN ANALYTICAL REAGENT FOR EXTRACTIVE SPECTROPHOTOMETRIC DETERMINATION OF A BIOLOGICALLY AND.
-
LCGC International. (2012). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
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ResearchGate. (2025). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Isonitroso-p-MethoxyAcetophenone as an Analytical Reagent for Extractive and Spectrophotometric Determination of Biologically and Industrially Important Cobalt (II) Metal | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
-
ResearchGate. (2025). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone | Request PDF. Retrieved from [Link]
- Chan, C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
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Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. Retrieved from [Link]
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Aburjai, T. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-73. Retrieved from [Link]
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AZoLifeSciences. (2024). Electroanalytical Methods: Innovations in Chemical Analysis. Retrieved from [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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International Journal of Scientific Research and Engineering Development. (2025). Gas Chromatography and Its Hyphenated Techniques. Retrieved from [Link]
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Acta Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isonitrosoacetophenone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6-.
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Bentham Science. (2020). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
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RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
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Application Notes & Protocols: The Role of 2-Isonitrosoacetophenone in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Ligand - 2-Isonitrosoacetophenone as a Catalyst Scaffold
This compound, also known as phenylglyoxal aldoxime, is an organic molecule of significant interest not as a direct catalyst, but as a highly versatile chelating ligand. Its true catalytic potential is unlocked upon coordination with transition metal ions. The α-oximino ketone moiety provides a robust N,O-donor set that can form stable, well-defined complexes with metals like copper, palladium, cobalt, and nickel.[1][2][3]
The electronic properties and geometry of the resulting metallo-catalyst can be fine-tuned by modifying the parent ligand structure, but the foundational this compound framework provides an excellent starting point for developing catalysts for a range of organic transformations. This guide provides an in-depth look at two key applications: copper-catalyzed aerobic oxidation and palladium-catalyzed cross-coupling reactions, complete with mechanistic insights and detailed laboratory protocols.
The general workflow for harnessing the catalytic power of this compound is a two-stage process. First, the ligand is used to synthesize a stable metal complex (the pre-catalyst). This pre-catalyst is then introduced into the reaction mixture to perform the desired catalytic transformation.
Caption: General workflow from ligand to catalytic application.
Application Note 1: Copper-Catalyzed Aerobic Oxidation of Phenols
Field Application: Mimicking metalloenzymes for green chemistry, synthesis of quinones, and degradation of phenolic pollutants.[4]
Core Concept: Bio-inspired Catalysis
Many copper-containing enzymes, such as catechol oxidase and phenoxazinone synthase, catalyze the aerobic oxidation of phenolic substrates.[5][6] Copper(II) complexes derived from this compound can functionally mimic these enzymes.[7] The catalytic cycle generally involves the coordination of the phenolic substrate to the Cu(II) center, followed by an intramolecular electron transfer to generate a Cu(I) species and a substrate radical.[6] This reduced copper center can then activate molecular oxygen from the air to regenerate the active Cu(II) catalyst and complete the cycle, producing the oxidized product and water.
Protocol 1A: Synthesis of Bis(2-isonitrosoacetophenonato)copper(II) [Cu(INAP)₂]
This protocol describes the synthesis of a stable, representative Cu(II) pre-catalyst.
Materials:
-
This compound (INAP): 1.49 g (10 mmol)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]: 1.00 g (5 mmol)
-
Ethanol (95%): 100 mL
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hotplate, Buchner funnel.
Procedure:
-
Dissolution: In the 250 mL round-bottom flask, dissolve 1.49 g of this compound in 50 mL of warm ethanol. Stir until fully dissolved.
-
Copper Salt Addition: In a separate beaker, dissolve 1.00 g of copper(II) acetate monohydrate in 50 mL of ethanol. This may require gentle heating.
-
Complexation: Add the copper acetate solution dropwise to the stirring ligand solution at room temperature. A color change and the formation of a precipitate should be observed almost immediately.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux for 1 hour to ensure complete reaction.
-
Scientific Rationale: Heating ensures the reaction goes to completion and can improve the crystallinity of the resulting complex, making it easier to filter and purify.
-
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with two small portions (10 mL each) of cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator or a vacuum oven at 60°C. A dark green or brownish solid is typically obtained.
-
Characterization (Self-Validation): The synthesized complex should be characterized to confirm its identity and purity. Techniques include:
-
FT-IR Spectroscopy: Look for a shift in the C=N and N-O stretching frequencies upon coordination to the copper ion.
-
Elemental Analysis: Confirm the C, H, N, and Cu content matches the expected formula [Cu(C₈H₆NO₂)₂].
-
Protocol 1B: Catalytic Aerobic Oxidation of 3,5-Di-tert-butylcatechol (DTBC)
This protocol uses the synthesized [Cu(INAP)₂] complex to catalyze the oxidation of a model catechol substrate to its corresponding quinone.
Materials:
-
[Cu(INAP)₂] catalyst (from Protocol 1A): 3.6 mg (0.01 mmol)
-
3,5-Di-tert-butylcatechol (DTBC): 222 mg (1.0 mmol)
-
Methanol (reagent grade): 20 mL
-
Schlenk flask or vial with a magnetic stir bar.
-
UV-Vis Spectrophotometer.
Procedure:
-
Setup: Place the [Cu(INAP)₂] catalyst (3.6 mg) and DTBC (222 mg) in the Schlenk flask. Add the magnetic stir bar.
-
Solvent Addition: Add 20 mL of methanol to the flask. The solution should be pale yellow or colorless initially.
-
Reaction Initiation: Open the flask to the air (or bubble air/O₂ through the solution for faster reaction) and begin stirring vigorously at room temperature.
-
Scientific Rationale: Vigorous stirring is crucial to ensure a sufficient supply of the oxidant (O₂ from the air) is dissolved in the reaction medium.
-
-
Monitoring the Reaction: The reaction progress can be monitored visually by the formation of the intensely colored 3,5-di-tert-butyl-o-benzoquinone product (deep red/brown). For quantitative analysis, periodically take an aliquot of the reaction mixture, dilute it appropriately, and measure the absorbance of the quinone product using a UV-Vis spectrophotometer (λₘₐₓ ≈ 400 nm).
-
Kinetic Analysis (Optional): By plotting the absorbance at 400 nm versus time, the initial reaction rate can be determined. Kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be calculated to quantify the catalyst's efficiency.[5]
Caption: Simplified catalytic cycle for catechol oxidation.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Field Application: Crucial C-C bond formation in pharmaceutical synthesis, agrochemicals, and materials science.[8][9]
Core Concept: The Power of Palladium
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[10][11] Schiff base complexes, including those derived from this compound, can serve as stable, efficient pre-catalysts.[8] The general mechanism involves the in-situ reduction of the Pd(II) pre-catalyst to a catalytically active Pd(0) species. This Pd(0) then undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Protocol 2A: Synthesis of Dichloro-bis(2-isonitrosoacetophenonato)palladium(II) [Pd(INAP)₂Cl₂]
This protocol describes the synthesis of a representative Pd(II) pre-catalyst.
Materials:
-
This compound (INAP): 0.75 g (5 mmol)
-
Palladium(II) Chloride (PdCl₂): 0.44 g (2.5 mmol)
-
Acetonitrile: 50 mL
-
Schlenk flask (100 mL), reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
Setup: To the Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂ (0.44 g) and acetonitrile (25 mL).
-
Scientific Rationale: While many Schiff base Pd complexes are air-stable, using an inert atmosphere during synthesis prevents potential side reactions and ensures the integrity of the final catalyst.
-
-
Ligand Addition: Dissolve this compound (0.75 g) in 25 mL of acetonitrile and add it to the stirring suspension of PdCl₂.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The initial suspension of PdCl₂ should dissolve, and a new colored solution or precipitate of the complex will form.
-
Isolation: Allow the mixture to cool. If a solid has precipitated, collect it by filtration. If the product is soluble, reduce the solvent volume under vacuum to induce precipitation, then filter.
-
Washing & Drying: Wash the isolated solid with a small amount of cold diethyl ether and dry under vacuum.
-
Characterization (Self-Validation): Confirm the structure via standard methods:
-
¹H & ¹³C NMR: Compare the spectra to the free ligand to observe shifts upon coordination.
-
FT-IR: Note changes in the C=O, C=N, and N-O vibrational bands.
-
Elemental Analysis: Verify the expected elemental composition.
-
Protocol 2B: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol demonstrates the use of the synthesized Pd(II) complex in a model Suzuki-Miyaura reaction.
Materials:
-
[Pd(INAP)₂Cl₂] catalyst (from Protocol 2A): 2.4 mg (0.005 mmol, 0.5 mol%)
-
4-Bromoanisole: 187 mg (1.0 mmol)
-
Phenylboronic Acid: 146 mg (1.2 mmol)
-
Potassium Carbonate (K₂CO₃): 276 mg (2.0 mmol)
-
Toluene/Water mixture (10:1): 5 mL
-
Schlenk tube with magnetic stir bar.
Procedure:
-
Setup: To the Schlenk tube, add the [Pd(INAP)₂Cl₂] catalyst, 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Scientific Rationale: Oxygen can deactivate the Pd(0) active catalyst. Degassing the solvent and reaction vessel is critical for achieving high yields and catalyst turnover.
-
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis & Validation: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate). The yield of the product, 4-methoxybiphenyl, should be determined. The purity can be confirmed by GC-MS and ¹H NMR.
Data Presentation: Representative Results
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.5 | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 0.5 | 88 |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | 1.0 | 75 |
Note: Data are illustrative and represent typical outcomes for such catalytic systems.
References
-
Asian Journal of Chemistry. (2014). Synthesis and Characterization of Metal Complexes of Schiff Base Ligand Derived from Isonitrosoacetophenone and Hydrazine. [Link]
-
African Journal of Biomedical Research. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). [Link]
-
ResearchGate. (2014). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. [Link]
-
ResearchGate. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). [Link]
-
Future Medicinal Chemistry. (2023). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. [Link]
-
ResearchGate. (2013). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. [Link]
-
National Institutes of Health (NIH). (2016). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. [Link]
-
ResearchGate. (2024). Copper (II) complexes based on the mixed ligand system: Study of synthesis, characterization, and stopped‐flow kinetics of copper oxidase‐mimicking catalytic activity. [Link]
-
Dalton Transactions. (2020). Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. [Link]
-
Scilit. (2021). Copper(II) Schiff Base Complex with Electrocatalytic Activity Towards the Oxygen Reduction Reaction and Its Catalase Activity. [Link]
-
MDPI. (2022). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. [Link]
-
Wiley Online Library. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ICAIIT 2025 Conference. (2023). Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand Derived from Aminoacetophenone with its Metal Complexes. [Link]
-
National Institutes of Health (NIH). (2018). Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. [Link]
-
MDPI. (2022). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [Link]
-
Chemical Society Reviews. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. [Link]
-
MDPI. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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National Institutes of Health (NIH). (2021). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. [Link]
-
National Institutes of Health (NIH). (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
ResearchGate. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. [Link]
-
New Journal of Chemistry. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]
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biotransformation of 2-Isonitrosoacetophenone in plant cell cultures
Future work could involve scaling up the production of promising derivatives in bioreactors, screening a wider variety of plant species for different transformation profiles, and using metabolic engineering techniques to overexpress key enzymes (e.g., specific glycosyltransferases) to enhance the yield of a desired product. [9]
References
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Madala, N. E., Steenkamp, P. A., Piater, L. A., & Dubery, I. A. (2012). Biotransformation of isonitrosoacetophenone (2-keto-2-phenyl-acetaldoxime) in tobacco cell suspensions. Biotechnology Letters, 34(7), 1351-1356. [Link]
-
Madala, N. E., Steenkamp, P. A., Piater, L. A., & Dubery, I. A. (2012). Biotransformation of isonitrosoacetophenone (2-keto-2-phenyl-acetaldoxime) in tobacco cell suspensions. ResearchGate. [Link]
-
Dave, V., Khirwadkar, P., & Dashora, K. (n.d.). A review on biotransformation. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
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Scacchi, E., et al. (2021). Stable Transformation of Arabidopsis thaliana Cell Suspension Cultures: A Case Study for The Overexpression of the COI1 Receptor. bio-protocol, 11(1). [Link]
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van der Heijden, R., et al. (2004). Initiation, growth and cryopreservation of plant cell suspension cultures. Nature Protocols. [Link]
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Murthy, H. N., et al. (2020). Plant Cell Cultures: Biofactories for the Production of Bioactive Compounds. MDPI. [Link]
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Mustafa, N. R., et al. (2006). Initiation, growth and cryopreservation of plant cell suspension cultures. ResearchGate. [Link]
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NPTEL-NOC IITM. (2019). #20 Biotransformation in Plant Cells | Plant Cell Bioprocessing. YouTube. [Link]
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Mathur, J., & Koncz, C. (n.d.). Establishment and Maintenance of Cell Suspension Cultures. Max Planck Institute for Plant Breeding Research. [Link]
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Madala, N. E., et al. (2013). Metabolomic analysis of isonitrosoacetophenone-induced perturbations in phenolic metabolism of Nicotiana tabacum cells. Phytochemistry, 94, 111-118. [Link]
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Goyal, S., & Ramawat, K. G. (2001). Biotransformations using plant cells, organ cultures and enzyme systems: current trends and future prospects. Biotechnology Advances, 19(3), 175-199. [Link]
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Yamauchi, Y., et al. (2011). NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants. Journal of Biological Chemistry, 286(8), 6988-6997. [Link]
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Gup, R., et al. (2017). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. ResearchGate. [Link]
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Goyal, S., & Ramawat, K. G. (2001). Biotransformations using plant cells, organ cultures and enzyme systems: Current trends and future prospects. ResearchGate. [Link]
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Hasan, M. M., et al. (2020). Carbonyl Cytotoxicity Affects Plant Cellular Processes and Detoxifying Enzymes Scavenge These Compounds to Improve Stress Tolerance. Journal of Agricultural and Food Chemistry, 68(23), 6237-6247. [Link]
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Hilaris Publisher. (n.d.). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. [Link]
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Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 395-419. [Link]
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Gup, R., et al. (2008). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. ResearchGate. [Link]
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El-Seedi, H. R., et al. (2022). Plant cell cultures: An enzymatic tool for polyphenolic and flavonoid transformations. Molecules, 27(15), 4933. [Link]
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Tresserra-Rimbau, A., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. [Link]
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Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual Review of Plant Biology, 63, 73-105. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isonitrosoacetophenone
Welcome to the dedicated technical support guide for the synthesis of 2-Isonitrosoacetophenone (HINA). This document is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Our goal is to provide a comprehensive resource that addresses common challenges, enhances experimental outcomes, and ensures the highest levels of scientific integrity in your work. We will delve into the critical parameters of the nitrosation of acetophenone to help you troubleshoot issues and optimize your reaction yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental problems.
Question 1: My reaction yield is consistently low (< 50%). What are the primary factors I should investigate?
Answer: Low yields in this synthesis typically stem from one of three areas: suboptimal reaction conditions, reagent quality, or inefficient nitrosation.
-
Causality: The nitrosation of acetophenone is an acid-catalyzed reaction where an enol or enolate intermediate reacts with a nitrosating agent. The efficiency of this reaction is highly dependent on the concentration of the enol form and the reactivity of the nitrosating agent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acetophenone is pure and free from contaminants.[1] The nitrosating agent, typically sodium nitrite, should be a fine, dry powder. Alkyl nitrites can also be used and may offer better solubility in organic solvents.
-
Optimize Acid Catalyst: The reaction is commonly catalyzed by a strong acid like hydrochloric acid. The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating species. Ensure the acid is added slowly and at a controlled temperature to prevent unwanted side reactions.[2]
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (0-5 °C) during the addition of reagents to minimize the formation of byproducts from the degradation of nitrous acid or other side reactions.[1]
-
Solvent System: The choice of solvent is crucial. While the reaction can be run in an aqueous acidic medium, using a co-solvent like ethanol or acetic acid can improve the solubility of acetophenone and lead to a more homogeneous reaction mixture, thereby improving yields.
-
Question 2: I am observing the formation of a significant amount of a dark, tar-like byproduct. What is causing this and how can it be prevented?
Answer: The formation of resinous byproducts is a common issue, often resulting from overly aggressive reaction conditions.
-
Causality: High temperatures or excessively high concentrations of acid can lead to the decomposition of nitrous acid and promote side reactions, such as self-condensation of the acetophenone or polymerization reactions.[3]
-
Troubleshooting Steps:
-
Strict Temperature Management: As mentioned, maintaining a low temperature (ice bath) throughout the addition of reagents is critical. An uncontrolled exotherm is a primary cause of byproduct formation.[1]
-
Controlled Reagent Addition: Add the sodium nitrite solution or the acid catalyst dropwise to the reaction mixture with vigorous stirring. This ensures localized concentrations of reactive species remain low and heat can be effectively dissipated.[4]
-
pH Monitoring: While acidic conditions are necessary, a very low pH can accelerate side reactions. The ideal pH for nitrosation is a balance that allows for the formation of the nitrosating agent without causing significant degradation.[5]
-
Question 3: My final product is difficult to purify and appears oily or discolored even after initial isolation. What purification strategies do you recommend?
Answer: Purification challenges often arise from the presence of unreacted starting materials or the aforementioned byproducts. A systematic purification workflow is essential.
-
Causality: this compound is a solid, but impurities can act as a eutectic mixture, causing it to appear oily or have a depressed melting point. Colored impurities often arise from degradation products.
-
Troubleshooting Steps:
-
Initial Workup: After the reaction is complete, quenching with a mild base (e.g., sodium carbonate solution) can neutralize excess acid.
-
Extraction: Use a suitable organic solvent, such as diethyl ether or ethyl acetate, for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[6][7]
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol-water or toluene-hexane mixtures are often effective.[6]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. Use a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from more polar or less polar impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed nitrosation of acetophenone?
The reaction proceeds through the formation of an enol intermediate from acetophenone under acidic conditions. This enol then acts as a nucleophile, attacking the nitrosonium ion (NO⁺), which is generated from nitrous acid. A subsequent deprotonation step yields the final product, this compound.
Q2: Can I use a different nitrosating agent besides sodium nitrite/HCl?
Yes, other nitrosating agents can be used. Alkyl nitrites, such as amyl nitrite or tert-butyl nitrite, are often used in organic solvents. These reagents can sometimes offer milder reaction conditions and improved yields, particularly for substrates that are sensitive to strong aqueous acids.
Q3: What are the key safety precautions for this synthesis?
Nitrosating agents and the nitrosonium ion are potent electrophiles and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Additionally, nitrosamines, which can be formed as byproducts if secondary amines are present as contaminants, are known carcinogens.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the product.
-
FT-IR Spectroscopy: Look for characteristic peaks, such as the C=O stretch, the C=N stretch, and the O-H stretch of the oxime group.
-
LC-MS or GC-MS: These techniques can be used to assess purity and confirm the molecular weight of the product.
Optimized Experimental Protocol
This protocol is designed to provide a high-yield synthesis of this compound with a focus on operational simplicity and safety.
Materials:
-
Acetophenone
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetophenone (1 equivalent) in ethanol.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain vigorous stirring and keep the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice.
-
The crude product should precipitate as a pale-yellow solid. Isolate the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from an ethanol-water mixture.
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes for different synthetic approaches.
| Parameter | Method A: Aqueous HCl | Method B: Alkyl Nitrite in Organic Solvent |
| Nitrosating Agent | Sodium Nitrite / HCl | Amyl Nitrite |
| Solvent | Water / Ethanol | Acetic Acid / Ethanol |
| Temperature | 0-5 °C | Room Temperature |
| Typical Yield | 60-75% | 70-85% |
| Key Advantages | Cost-effective reagents | Milder conditions, potentially higher yield |
| Key Disadvantages | Potential for side reactions | More expensive nitrosating agent |
Visual Diagrams
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the acid-catalyzed nitrosation of acetophenone.
Caption: Systematic troubleshooting for low yield synthesis.
References
-
Ferris, A. F. (1959). α-Oximino Ketones. III. A New Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 24(12), 1726–1731. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Hartman, W. W., & Roll, L. J. Acetylbenzoyl. Organic Syntheses, Coll. Vol. 2, p.8 (1943); Vol. 16, p.1 (1936). [Link]
-
Badhwar, I. C., & Venkataraman, K. Gallacetophenone. Organic Syntheses, Coll. Vol. 2, p.304 (1943); Vol. 11, p.58 (1931). [Link]
-
Tejo, B. A., et al. (2017). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. [Link]
-
Wikipedia. Nitrosation and nitrosylation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9566037, Isonitrosoacetophenone. [Link]
- European Patent Office. (1992).
-
Reynolds, G. A., & Hauser, C. R. o-NITROACETOPHENONE. Organic Syntheses, Coll. Vol. 3, p.655 (1955); Vol. 29, p.70 (1949). [Link]
-
Wu, Y., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Frontiers in Pharmacology, 13. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
common byproducts in the synthesis of 2-Isonitrosoacetophenone and their removal
Technical Support Center: Synthesis of 2-Isonitrosoacetophenone
Last Updated: January 14, 2026
Welcome to the technical support guide for the synthesis of this compound (also known as α-oximinoacetophenone). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the identification, understanding, and removal of process-related byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the nitrosation of acetophenone. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in the presence of a mineral acid like hydrochloric acid (HCl). The reaction proceeds via the formation of an enol or enolate intermediate of acetophenone, which then undergoes electrophilic attack by the nitrosating species (e.g., nitrous acid, nitrosonium ion).
Q2: What are the primary byproducts I should expect in this synthesis?
During the nitrosation of acetophenone, several byproducts can form, complicating purification and reducing yield. The most common impurities are:
-
Unreacted Acetophenone: Incomplete reaction is a frequent issue, leading to the starting material contaminating the final product.
-
Benzoic Acid: This can form via oxidation of the product or starting material, especially under harsh or prolonged reaction conditions.
-
Dimeric or Polymeric Species: Under certain conditions, side reactions can lead to the formation of higher molecular weight impurities, which often present as sticky or oily residues.
-
Di-nitrosated or Ring-Nitrated Products: While less common under controlled conditions for this specific synthesis, aggressive nitrating conditions (using nitric acid instead of nitrous acid) can lead to nitration on the aromatic ring, typically at the meta-position.[1][2]
Q3: What are the visual or physical indicators of significant byproduct formation?
Several signs during and after the reaction can indicate the presence of impurities:
-
Oily or Gummy Product: The desired this compound is a crystalline solid. The presence of oils suggests unreacted acetophenone or polymeric byproducts.
-
Low Melting Point with a Broad Range: A pure product will have a sharp melting point. Impurities will depress the melting point and cause it to melt over a wide temperature range.
-
Difficulty with Crystallization: High levels of impurities can inhibit the crystallization of the desired product from the solution.
-
Discoloration: While the product itself is typically a pale yellow or off-white solid, dark brown or reddish colors may indicate the presence of decomposition products or other colored impurities.
Synthesis & Byproduct Formation Pathway
The following diagram illustrates the primary synthesis route for this compound from acetophenone and highlights the potential formation points of key byproducts.
Caption: Synthesis of this compound and common byproduct pathways.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification, providing their causes and actionable solutions.
Issue 1: The final product is an oil or fails to solidify completely.
-
Probable Cause: This is most commonly due to a significant amount of unreacted acetophenone. Acetophenone is a liquid at room temperature and acts as a solvent for the product, preventing it from crystallizing effectively. Oily polymeric byproducts can also contribute to this issue.
-
Troubleshooting Steps:
-
Confirm the Presence of Acetophenone: Use Thin Layer Chromatography (TLC) to compare the product mixture to a standard of pure acetophenone.
-
Removal by Washing: If the product has partially solidified, attempt to triturate the crude material with a cold, non-polar solvent like hexanes or petroleum ether. This compound is poorly soluble in these solvents, while acetophenone is highly soluble. Stir the solid in the cold solvent, then filter. Repeat if necessary.
-
Purification via Recrystallization: If trituration is ineffective, recrystallization is the preferred method. A solvent system in which the product's solubility is low at cold temperatures but high at elevated temperatures is ideal.[3]
-
Issue 2: The product is significantly discolored (e.g., dark yellow or brown).
-
Probable Cause: Discoloration often arises from decomposition or the formation of minor, highly colored impurities. This can be exacerbated by excessive heat or prolonged reaction times.
-
Troubleshooting Steps:
-
Charcoal Treatment during Recrystallization: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb many of the colored impurities.
-
Procedure: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[4] Allow the clarified filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to froth violently. Cool the solution slightly before adding charcoal.
-
Issue 3: Low yield after purification.
-
Probable Cause:
-
Incomplete Reaction: The reaction may not have gone to completion. Check reaction time and temperature.
-
Loss during Workup: Significant product loss can occur during washing and transfer steps.
-
Incorrect Recrystallization Solvent/Technique: Using too much solvent or a solvent in which the product is too soluble at low temperatures will result in a low recovery of crystals.[5]
-
-
Troubleshooting Steps:
-
Optimize Reaction: Ensure the nitrosating agent is added slowly and at the correct temperature (often at or below room temperature) to control the reaction rate.
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[5]
-
-
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This is a multi-solvent recrystallization method effective for removing both polar (benzoic acid) and non-polar (acetophenone) impurities.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. Ethanol is the "soluble solvent."
-
Induce Cloudiness: While the ethanol solution is still hot, add hot water (the "insoluble solvent") dropwise until the solution just begins to turn cloudy. This indicates that the solution is saturated.[6]
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely. A final melting point analysis should show a sharp range close to the literature value.
Data Summary Table
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Typical Melting Point (°C) | Solubility |
| This compound | C₈H₇NO₂ | 149.15 | Pale yellow to white crystals | 126-128 °C | Soluble in hot ethanol, acetone; sparingly soluble in water, hexanes. |
| Acetophenone (Impurity) | C₈H₈O | 120.15 | Colorless liquid | 19-20 °C | Soluble in ethanol, hexanes, ether. |
| Benzoic Acid (Impurity) | C₇H₆O₂ | 122.12 | White crystalline solid | 122 °C | Soluble in hot water, ethanol; can be removed by bicarbonate wash. |
Data sourced from PubChem and standard chemical catalogs.[7]
References
-
Doubtnut. Nitration of acetophenone. Available from: [Link]
-
BYJU'S. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Available from: [Link]
-
ChemMystery. (2023, April 11). Nitration of Acetophenone | m-nitro acetophenone | Organic Chemistry | Class 12. YouTube. Available from: [Link]
-
Malecki, N., et al. (2009). Electrophilic Nitration of Electron-Rich Acetophenones. Synthetic Communications. Available from: [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]
-
University of California, Irvine. Recrystallization - Part 2. Available from: [https://www.chem.uci.edu/~jsnowick/groupweb/files/Recrystallization Part 2.pdf]([Link] Part 2.pdf)
- Google Patents. US4433173A - Acetophenone purification.
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available from: [Link]
-
Pharmaceutical Technology. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. (2018). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes. Available from: [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available from: [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central. Available from: [Link]
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African Journal of Biomedical Research. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). Available from: [Link]
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National Center for Biotechnology Information. Isonitrosoacetophenone. PubChem. Available from: [Link]
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Technical Support Center: Recrystallization of 2-Isonitrosoacetophenone
Welcome to the technical support center for the purification of 2-Isonitrosoacetophenone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this versatile compound. As Senior Application Scientists, we have structured this resource to not only provide procedural steps but to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its recrystallization?
Understanding the physicochemical properties of this compound is the foundation of a successful purification strategy. These properties dictate solvent choice, temperature parameters, and potential challenges.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₈H₇NO₂[1][2] | Indicates a relatively small, aromatic molecule with polar functional groups (-C=O, -NOH). |
| Molecular Weight | 149.15 g/mol [1][3] | Influences dissolution rate and solubility. |
| Appearance | Yellow powder or white to light orange crystals[1][2] | The color can be an initial indicator of purity. Highly colored crude material may require decolorizing agents. |
| Melting Point | 120 - 128 °C (Lit.)[1][2] | This relatively high melting point is advantageous, as it reduces the risk of the compound "oiling out" in many common solvents whose boiling points are lower.[4][5] However, significant impurities can depress this melting point, increasing the risk.[6] |
| Purity (Typical) | ≥ 95% (Assay)[1] | Indicates that even commercial-grade material contains impurities that may need to be removed for sensitive applications. |
Q2: What is the ideal solvent for recrystallizing this compound?
The perfect recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[7][8] This differential solubility is crucial for maximizing recovery.[9] For this compound, a polar compound, polar solvents are a logical starting point. However, a single solvent may not always provide the optimal solubility gradient. In such cases, a mixed-solvent system is highly effective.[10][11]
Recommended Solvent Systems for Screening:
-
Ethanol/Water: This is a highly effective and common mixed-solvent pair for moderately polar compounds.[10] Dissolve the crude solid in a minimum amount of hot ethanol (the "good" solvent) and add hot water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution before allowing it to cool.[11]
-
Isopropanol: Can be a good single-solvent option.
-
Acetone/Hexanes: Another potential mixed-solvent system, leveraging a polar "good" solvent and a nonpolar "anti-solvent".[12]
Expert Tip: Always perform small-scale solubility tests with a few milligrams of your crude product in 0.5 mL of solvent to determine the best choice before committing the entire batch.[9]
Q3: How do I perform a standard recrystallization for this compound?
This protocol outlines a robust procedure for recrystallization using an ethanol/water solvent system.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (If Necessary): If insoluble impurities are present, or if you used a decolorizing agent like activated charcoal, you must perform a hot filtration. Pre-heat a stemless funnel and a new receiving flask with hot solvent to prevent premature crystallization in the funnel.[13] Quickly filter the hot solution.
-
Achieve Saturation: To the clear, hot ethanol solution, add hot water dropwise with continuous swirling until a persistent slight cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarify the Solution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point.
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[14][15] Rapid cooling can trap impurities.[14]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold, less-solubilizing solvent.[16]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities clinging to the crystal surfaces.[17]
-
Drying: Allow the crystals to dry completely under vacuum on the filter for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.
Q4: How can I assess the purity of my recrystallized product?
The most common and effective method for assessing the purity of a crystalline solid is melting point analysis.[14][18]
-
Pure Compound: A pure substance will have a sharp and narrow melting point range (typically 0.5-2 °C) that is close to the literature value (126-128 °C for this compound).[2][18]
-
Impure Compound: Impurities disrupt the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[14]
Therefore, if your recrystallized product melts sharply within the range of 126-128 °C, it is a strong indication of high purity.
Troubleshooting Guide
Problem: My this compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[6][19] This happens when the saturation temperature of the solution is higher than the melting point of the solute.[5][6] For this compound, which has a relatively high melting point, this is most often caused by a significant depression of its melting point due to a high concentration of impurities.[6]
Causality & Solutions:
-
High Impurity Load: Impurities can significantly lower the melting point of your compound.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of activated charcoal to adsorb impurities, perform a hot filtration to remove the charcoal, and then attempt to recrystallize again. Be aware that charcoal can also adsorb your product, potentially lowering the yield.[6]
-
-
Insufficient Solvent: If the solution is too concentrated, it can become saturated at a temperature above the compound's depressed melting point.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution above its melting point.
-
Solution: Ensure the cooling process is gradual. Insulate the flask by placing it on a cork ring or paper towels and letting it cool to room temperature before moving to an ice bath.[6]
-
Sources
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- 19. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Isonitrosoacetophenone Metal Complexes
Welcome to the technical support center for the synthesis and optimization of 2-isonitrosoacetophenone metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues and explain the causality behind experimental choices.
Section 1: Synthesis of this compound (The Ligand)
The journey to high-quality metal complexes begins with the synthesis of a pure ligand. This compound, an α-keto oxime, is typically synthesized from acetophenone.[1] Let's troubleshoot common issues in this initial, critical step.
Frequently Asked Questions (FAQs) - Ligand Synthesis
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in the nitrosation of acetophenone is a frequent challenge. The primary causes often revolve around three key areas: reagent quality, reaction conditions, and work-up procedure.
-
Reagent Quality:
-
Acetophenone: Ensure your acetophenone is pure and free from oxidation byproducts. Distillation of the starting material is recommended if its purity is questionable.
-
Nitrosating Agent: The choice and handling of the nitrosating agent are critical. While various methods exist, using an alkyl nitrite like butyl nitrite or isoamyl nitrite in the presence of a strong base (e.g., sodium ethoxide) is common.[2] Alternatively, the reaction of acetophenone with nitrous acid (generated in situ from sodium nitrite and a mineral acid) is a classical approach. Ensure the sodium nitrite is dry and the acid is of appropriate concentration.
-
-
Reaction Conditions:
-
Temperature Control: This reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions, such as the further nitration of the aromatic ring or decomposition of the product.[3][4][5][6]
-
pH Control: When using in situ generated nitrous acid, the pH must be carefully controlled. A pH that is too low can lead to the decomposition of nitrous acid, while a pH that is too high will inhibit its formation.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Extraction: this compound is soluble in many organic solvents. Ensure efficient extraction from the aqueous reaction mixture by using an appropriate solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.
-
Purification: Recrystallization is often necessary to obtain a pure product. A suitable solvent system (e.g., ethanol-water) should be determined to maximize yield and purity.
-
Q2: I'm observing the formation of multiple byproducts during the synthesis of this compound. How can I identify and minimize them?
A2: Side reactions are a common issue. The most probable byproducts are dinitro compounds or products from the Beckmann rearrangement.[7]
-
Identification:
-
Characterize your crude product using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of unexpected aromatic signals in the NMR or a shift in the carbonyl and oxime peaks in the IR can indicate byproducts.
-
Mass spectrometry can help in identifying the molecular weights of the impurities.
-
-
Minimization Strategies:
-
Dinitration: As mentioned, maintaining a low reaction temperature is key to preventing over-nitration of the acetophenone ring.[3]
-
Beckmann Rearrangement: This rearrangement can be catalyzed by strong acids.[8] If you are using a strong acid for nitrosation, consider alternative, milder methods. For instance, using an organic base with hydroxylamine hydrochloride can be a gentler approach.[9]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions that favor the desired product.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Section 2: Synthesis of this compound Metal Complexes
Once a pure ligand is obtained, the next step is the complexation with a metal salt. The success of this step depends on several factors, including the choice of metal, solvent, and reaction conditions.
Troubleshooting Guide - Metal Complex Synthesis
Q3: I am having difficulty forming a stable complex between this compound and my metal of choice. What should I consider?
A3: The stability of metal complexes is governed by both thermodynamic and kinetic factors.[10][11][12][13] Several parameters influence the formation and stability of your complex:
-
Nature of the Metal Ion:
-
Charge and Size: Generally, metal ions with a higher charge and smaller ionic radius form more stable complexes.
-
Irving-Williams Series: For divalent transition metals, the stability of high-spin octahedral complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12]
-
-
Ligand Properties:
-
Basicity: The this compound ligand acts as a Lewis base. Its ability to donate electrons to the metal center is crucial for complex formation.
-
Chelation: this compound is a bidentate ligand, coordinating to the metal through the nitrogen of the oxime group and the oxygen of the carbonyl group.[14][15] This chelate effect significantly enhances the stability of the complex compared to monodentate ligands.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. A solvent that can dissolve both the ligand and the metal salt is necessary. Alcohols like ethanol or methanol are commonly used.[16][17]
-
pH: The pH of the reaction medium can affect the protonation state of the ligand. The oxime group is weakly acidic, and deprotonation is often required for coordination.[16] The addition of a base (e.g., sodium hydroxide, ammonia) may be necessary to facilitate complex formation.[18]
-
Temperature: While some complexation reactions occur at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction for any color changes, which often indicate complex formation.
-
Q4: The color of my reaction mixture changes, but I am unable to isolate a solid product. What could be the issue?
A4: This suggests that a complex is forming in solution but is either too soluble in the reaction solvent or is not precipitating.
-
Solubility:
-
If the complex is highly soluble, you may need to change the solvent system to induce precipitation. Adding a co-solvent in which the complex is less soluble can be effective.
-
Alternatively, you can try to remove the solvent under reduced pressure to obtain the crude product, which can then be purified.
-
-
Precipitation:
-
Cooling: Cooling the reaction mixture in an ice bath can sometimes induce crystallization.
-
Seeding: If you have a small amount of the desired complex from a previous successful synthesis, adding a seed crystal can initiate crystallization.
-
Changing the Counter-ion: The counter-ion of the metal salt can influence the solubility of the resulting complex. Experimenting with different metal salts (e.g., chlorides, nitrates, sulfates) might be beneficial.
-
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Observation |
| Metal Salt | CuCl₂ | CuSO₄ | Cu(NO₃)₂ | CuCl₂ gave the fastest precipitation. |
| Solvent | Ethanol | Methanol | DMF | Ethanol provided the best crystal quality. |
| Base | None | NaOH | NH₃ | Addition of a weak base (NH₃) improved yield. |
| Temperature | Room Temp. | 50 °C | Reflux | Refluxing led to decomposition. 50 °C was optimal. |
Experimental Protocol: General Synthesis of a Metal(II) Complex
-
Dissolve the Ligand: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent (e.g., 20 mL of ethanol).
-
Add the Base (if necessary): To the ligand solution, add a stoichiometric amount of a suitable base (e.g., aqueous ammonia) dropwise while stirring.
-
Dissolve the Metal Salt: In a separate beaker, dissolve 0.5 equivalents of the metal(II) salt (e.g., CuCl₂·2H₂O) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 50 °C) and stir for a designated time (e.g., 2 hours). Monitor for a color change or precipitate formation.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by filtration, wash with cold solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.
-
Drying: Dry the complex in a desiccator or under vacuum.
Visualization: Metal Complex Formation
Caption: Key components for the synthesis of a metal complex.
Section 3: Characterization and Purity Assessment
Proper characterization is essential to confirm the formation of the desired complex and to assess its purity.
FAQs - Characterization
Q5: What are the key characterization techniques I should use to confirm the structure of my this compound metal complex?
A5: A combination of spectroscopic and analytical techniques is necessary for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy:
-
Disappearance of O-H Stretch: A key indicator of complexation is the disappearance or significant broadening and shifting of the O-H stretching vibration of the oxime group (typically around 3300 cm⁻¹), suggesting deprotonation and coordination to the metal.[15]
-
Shifts in C=O and C=N Stretching: The stretching frequencies of the carbonyl (C=O) and imine (C=N) groups will shift upon coordination to the metal ion.[15] These shifts provide evidence of the ligand's coordination mode.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR can be very informative. The disappearance of the acidic oxime proton signal in ¹H NMR is a strong indicator of complex formation.[19] Shifts in the signals of the aromatic and other protons of the ligand also confirm coordination.
-
For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), NMR signals will be broadened, making interpretation difficult.
-
-
UV-Vis Spectroscopy:
-
The formation of a metal complex often results in the appearance of new absorption bands in the UV-Visible spectrum, particularly d-d transitions for transition metal complexes, which are responsible for their color.[20]
-
-
Elemental Analysis:
-
Provides the percentage composition of C, H, and N in your sample. Comparing the experimental values with the calculated values for the proposed formula of your complex is crucial for confirming its stoichiometry.
-
-
Magnetic Susceptibility Measurements:
Q6: My elemental analysis results do not match the expected values for my complex. What are the possible reasons?
A6: Discrepancies in elemental analysis can arise from several sources:
-
Impurities:
-
Unreacted Ligand or Metal Salt: Ensure your purification process is effective in removing all starting materials.
-
Solvent Molecules: The complex may have crystallized with solvent molecules (e.g., water, ethanol) in the crystal lattice. Thermogravimetric analysis (TGA) can help determine the presence and amount of solvent molecules.
-
-
Incorrect Stoichiometry:
-
The assumed metal-to-ligand ratio might be incorrect. It is possible that a complex with a different stoichiometry (e.g., 1:1 instead of 1:2) has formed. Re-evaluate your synthetic conditions and characterization data.
-
-
Decomposition:
-
The complex may be unstable and decompose during handling or storage.
-
By systematically addressing these common issues, researchers can optimize the synthesis of this compound metal complexes, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024-04-04).
- Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone | Request PDF - ResearchGate. (2025-08-05).
-
Nitrosocarbonyl–Henry and Denitration Cascade: Synthesis of α-Ketoamides and α-Keto Oximes | Organic Letters - ACS Publications. (2017-03-13). Retrieved from [Link]
- An Efficient Procedure for Synthesis of Oximes by Grinding.
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. Retrieved from [Link]
-
Oxime - Wikipedia. Retrieved from [Link]
-
Synthesis and Characterization of Metal Complexes of Schiff Base Ligand Derived from Isonitrosoacetophenone and Hydrazine | Asian Journal of Chemistry. (2014-12-25). Retrieved from [Link]
- US5117060A - Process for the preparation of ketoximes - Google Patents.
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. Retrieved from [Link]
-
THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION - Canadian Science Publishing. Retrieved from [Link]
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. Retrieved from [Link]
-
The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. Retrieved from [Link]
- Oxime and oximate metal complexes: unconventional synthesis and reactivity.
-
Characterization and biological studies of neutral complexes of the ligand isonitroso-4-chloro-acetophenone with alkali metals - Scholars Research Library. Retrieved from [Link]
-
Examining Metal Complexes and How They Enhance Detection Techniques. (2024-09-23). Retrieved from [Link]
- Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases: synthesis, spectroscopic.
-
Synthesis and characterization of transition metal complexes of oxime - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP) - ResearchGate. (2025-08-07). Retrieved from [Link]
-
How to synthesise 2-nitroacetophenone by nitration of acetophenone - Quora. (2019-03-06). Retrieved from [Link]
-
Nitration of acetophenone using nitrating mixture on produces mainly - Allen. Retrieved from [Link]
-
Solved 5. In nitration of acetophenone, an Electrophilic | Chegg.com. (2020-04-27). Retrieved from [Link]
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Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC - PubMed Central. Retrieved from [Link]
-
Preparation of aldoximes and ketoximes 2a | Download Table - ResearchGate. Retrieved from [Link]
-
(PDF) Electrophilic Nitration of Electron-Rich Acetophenones - ResearchGate. (2025-08-05). Retrieved from [Link]
- SYNTHESIS,CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME METAL COMPLEXES OF SUBSTITUTED 2-HYDROXYBENZOINOXIME P.M. Dah.
-
Electrophilic substitution reaction of acetophenone| Nitration - YouTube. (2023-02-12). Retrieved from [Link]
-
(PDF) Stability of Metal Complexes - ResearchGate. Retrieved from [Link]
-
Stability Constants of Metal Complexes in Solution - SciSpace. Retrieved from [Link]
-
Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies - UEF eRepo. (2021-05-06). Retrieved from [Link]
-
Stability of Metal Complexes - OUCI. Retrieved from [Link]
-
Stability of metal complexes | PPT - Slideshare. Retrieved from [Link]
-
[PDF] Stability of Metal Complexes - Semantic Scholar. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Preventing the Degradation of 2-Isonitrosoacetophenone During Storage
Welcome to the technical support center for 2-Isonitrosoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its storage and use. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven best practices to help you navigate the potential challenges in handling this reagent. Our goal is to provide you with not just protocols, but a deeper understanding of the causality behind them, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] The compound is sensitive to air, light, and moisture, so it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2]
Q2: I've noticed the color of my this compound has changed from beige to a yellowish or brownish hue. What does this indicate?
A2: A change in color is a common visual indicator of degradation. This can be caused by exposure to light, air (oxidation), or impurities. If you observe a significant color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: My this compound appears clumpy and is difficult to weigh accurately. What could be the cause?
A3: Clumping is a sign of moisture absorption, as this compound is hygroscopic.[3][4] This can affect the accuracy of your measurements and may also accelerate degradation through hydrolysis. Storing the compound in a desiccator or a glovebox with a controlled low-humidity environment can prevent this issue.[5]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous solvents. If you need to prepare a stock solution, it is best to do so freshly before each experiment. If short-term storage is unavoidable, use an anhydrous, aprotic solvent and store the solution at 2-8°C, protected from light.
Q5: What are the primary chemical reactions that cause the degradation of this compound?
A5: The main degradation pathways for this compound, like other oximes, are hydrolysis and the Beckmann rearrangement.[6] Being an α-keto oxime, it is also susceptible to photodegradation. Oxidation is another potential degradation route due to its sensitivity to air.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a more in-depth approach to troubleshooting common problems encountered during the storage and use of this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Solutions |
| Change in Physical Appearance (Color darkens, clumping) | 1. Moisture Absorption (Hygroscopicity): The compound has been exposed to ambient humidity. 2. Light Exposure: The container is not light-proof, leading to photodegradation. 3. Oxidation: The container was not properly sealed or purged with an inert gas. | 1. Verify Purity: Before use, analyze a small sample by HPLC to assess purity. 2. Improve Storage: Transfer the compound to an amber glass vial, seal with a tight-fitting cap, and wrap the cap with parafilm. Store in a desiccator inside a refrigerator (2-8°C). For optimal protection, handle and store in a glovebox under an inert atmosphere.[5] 3. Consider Purification: If the purity is compromised, recrystallization from a suitable solvent system may be necessary. |
| Inconsistent or Unexpected Experimental Results | 1. Degraded Starting Material: The this compound has degraded, leading to the presence of impurities that may interfere with the reaction or produce unwanted byproducts. 2. Incorrect Concentration: If the compound has absorbed moisture, the actual mass of the active compound will be lower than the weighed amount. | 1. Confirm Identity and Purity: Use analytical techniques such as ¹H NMR and HPLC to confirm the identity and purity of your starting material. Compare the data with a reference standard or literature values. 2. Perform a Forced Degradation Study (See Protocol 1): This will help you identify the retention times of potential degradation products in your HPLC system. 3. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) | 1. Hydrolysis: Exposure to moisture or protic solvents has led to the formation of benzoic acid and other byproducts. 2. Beckmann Rearrangement: Acidic conditions (e.g., from acidic impurities or solvents) have catalyzed the rearrangement to benzamide. 3. Photodegradation: Exposure to UV or ambient light has caused decomposition. | 1. Identify Degradation Products: Use LC-MS to determine the mass of the new peaks. Compare the fragmentation patterns and retention times with those of suspected degradation products (e.g., benzoic acid, benzamide).[7][8][9][10][11] 2. Review Handling Procedures: Ensure that all solvents are anhydrous and that the compound is not exposed to acidic or basic conditions during handling and storage. 3. Implement Light Protection: Always work with the compound in a fume hood with the sash down to minimize light exposure and store it in amber containers. |
Visualizing Degradation Pathways
To better understand the chemical transformations that this compound can undergo, the following diagrams illustrate the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound under various stress conditions and for developing a stability-indicating analytical method.[6][12][13][14]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.[15][16][17][18][19]
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is a good starting point. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10-20 µL.
2. Method Development and Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for stability-indicating HPLC analysis.
Protocol 3: Characterization of Degradation Products by LC-MS and NMR
For an unambiguous identification of degradation products, LC-MS and NMR spectroscopy are invaluable tools.
1. LC-MS Analysis:
-
Use the developed HPLC method coupled with a mass spectrometer (LC-MS).
-
The mass-to-charge ratio (m/z) of the degradation products will provide information about their molecular weight.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation.
2. NMR Analysis:
-
If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.
-
The isolated impurity can then be analyzed by ¹H NMR and ¹³C NMR spectroscopy to determine its chemical structure.
-
For example, the formation of benzamide from the Beckmann rearrangement can be confirmed by comparing the NMR spectrum of the isolated impurity with that of an authentic benzamide standard.[20][21][22][23] Similarly, the hydrolysis product, benzoic acid, can also be identified by its characteristic NMR spectrum.[24]
References
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Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]
-
Supporting Information for N-methyl benzamide. [Link]
-
Benzamide. SpectraBase. [Link]
-
Forced Degradation – A Review. IJSDR. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. [Link]
-
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
-
Benzamide at BMRB. [Link]
-
Retention of Oximes of Aromatic Carbonyl Compounds Under Conditions of Reversed Phase HPLC. Semantic Scholar. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
¹H NMR spectra of benzoic acid, benzaldehyde, and reaction mixture in... ResearchGate. [Link]
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How to store temperature and moisture-sensitive compounds? : r/chemistry. Reddit. [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. NIH. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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“Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. [Link]
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Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]
-
LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establish…. OUCI. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. NIH. [Link]
-
Isolation and characterization of novel degradation products in fenoverine by LC-QTOF-MS/MS, LC-MSn and 2D-NMR. New Journal of Chemistry (RSC Publishing). [Link]
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Technical Support Center: A Guide to 2-Isonitrosoacetophenone in Organic Synthesis
Welcome to the technical support guide for 2-Isonitrosoacetophenone (also known as α-oximinoacetophenone). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile α-keto oxime intermediate. As a key building block, its reactivity is prized, but it can also lead to unexpected side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your synthetic routes.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues you may encounter. Each problem is presented with probable causes and actionable solutions to guide your laboratory work.
Issue 1: Low Yield with Benzonitrile or N-Phenylformamide Detected as Major Byproducts
-
Symptom: You are performing a reaction with this compound, expecting to functionalize the oxime or ketone moiety. However, post-reaction analysis (TLC, LC-MS, NMR) reveals significant quantities of benzonitrile and/or N-phenylformamide, while your desired product yield is low.
-
Probable Cause: This is a classic signature of a competing Beckmann Rearrangement or Beckmann Fragmentation .[1][2][3] this compound, being a ketoxime, is susceptible to this acid-catalyzed rearrangement. The reaction proceeds by converting the oxime hydroxyl into a good leaving group, followed by a migration of the group anti to it.
-
Rearrangement: The phenyl group migrates to the nitrogen atom, leading to an intermediate that, upon hydrolysis, yields N-phenylformamide.
-
Fragmentation: The C-C bond adjacent to the oxime cleaves, resulting in the formation of benzonitrile and a carbocation. This pathway is more likely if reaction conditions can stabilize the resulting carbocation.[1]
-
-
Proposed Solutions & Protocol Adjustments:
-
Strict pH Control: The Beckmann rearrangement is typically catalyzed by strong Brønsted or Lewis acids (e.g., H₂SO₄, PCl₅, SOCl₂).[1][4] If your desired reaction does not require acidic conditions, ensure your system is neutral or basic. If acidity is required, use the mildest possible acid catalyst at the lowest effective concentration.
-
Temperature Management: High temperatures (>130 °C) strongly favor the Beckmann rearrangement.[4] Conduct your reaction at the lowest possible temperature that allows for the formation of your desired product. Monitor the reaction closely by TLC to avoid prolonged heating.
-
Reagent Selection: Avoid reagents known to promote the Beckmann rearrangement, such as thionyl chloride or p-toluenesulfonyl chloride, unless this transformation is the intended goal.[1][4]
-
Diagram 1: Competing Beckmann Pathways
Caption: Competing Beckmann rearrangement and fragmentation pathways.
Issue 2: Reappearance of Acetophenone in the Reaction Mixture
-
Symptom: You start with pure this compound, but during the reaction or workup, you observe the formation of acetophenone.
-
Probable Cause: The oxime functional group is susceptible to hydrolysis , reverting to the parent ketone (acetophenone) and hydroxylamine. This reaction is catalyzed by aqueous acid.[5] The mechanism involves protonation of the oxime nitrogen or oxygen, followed by the nucleophilic attack of water.[6]
-
Proposed Solutions & Protocol Adjustments:
-
Anhydrous Conditions: If permissible for your reaction, use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves).
-
Control of Acidity: Minimize the concentration of aqueous acid. If an acidic workup is necessary, keep the temperature low (e.g., 0 °C) and the exposure time short.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Issue 3: Formation of a Complex, Inseparable Mixture or Polymeric Material
-
Symptom: The reaction yields a complex mixture of products, often appearing as a baseline streak or multiple overlapping spots on a TLC plate. Purification via column chromatography is ineffective.
-
Probable Cause: This often points to dimerization, oligomerization, or general decomposition .[7] Like many molecules with multiple reactive sites, this compound can undergo self-condensation, especially under harsh conditions (strong acid/base, high heat).[7]
-
Proposed Solutions & Protocol Adjustments:
-
Higher Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions (like dimerization) relative to the desired intramolecular or bimolecular reaction.
-
Lower Temperature: As with most side reactions, reducing the temperature can significantly slow the rate of decomposition and self-condensation.
-
Controlled Addition: If reacting this compound with another reagent, consider adding it slowly to a solution of the reaction partner. This keeps the instantaneous concentration of the isonitrosoacetophenone low, minimizing self-reaction.
-
Diagram 2: Troubleshooting Workflow for Complex Mixtures
Caption: A decision-making flowchart for troubleshooting complex mixtures.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: My Beckmann rearrangement is producing a mixture of regioisomers. Why is this happening and how can I control it?
-
A1: The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl leaving group is the one that migrates.[1][4] If you are getting a mixture of amide regioisomers, it implies that you have a mixture of (E) and (Z) oxime isomers in your starting material. Certain conditions, particularly in solution, can cause the oxime geometry to racemize or isomerize, leading to both products.[1] To control this, ensure the geometric purity of your starting oxime. Pre-forming an oxime sulfonate (e.g., tosylate or mesylate) can sometimes lock the geometry and allow for a milder, more selective rearrangement.[4]
-
-
Q2: What are the ideal storage conditions for this compound?
-
A2: Given its susceptibility to hydrolysis and potential for thermal decomposition, this compound should be stored in a cool, dark, and dry place. A refrigerator or freezer is ideal. The container should be tightly sealed under an inert atmosphere (like argon) to protect it from moisture and air. Avoid storing it in acidic or basic solutions.[7][8]
-
-
Q3: What is the best general-purpose method for purifying crude this compound after its synthesis?
-
A3: For most laboratory scales, the primary methods are recrystallization and flash column chromatography.
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found. It is a cost-effective and scalable purification method.[9]
-
Flash Column Chromatography: This is the most versatile method for separating the product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient elution of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is a common starting point.[10] Monitor fractions by TLC to ensure proper separation.
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis and Purification of this compound
This protocol is a representative method. Always consult specific literature procedures for detailed stoichiometry and safety information.
-
Reaction Setup: Dissolve acetophenone in a suitable solvent like ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Nitrosation: Cool the solution in an ice bath. Prepare a solution of sodium nitrite in water. While stirring vigorously, add an acid (e.g., concentrated HCl) dropwise to the acetophenone solution, followed by the slow, dropwise addition of the sodium nitrite solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the consumption of acetophenone by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude this compound will often precipitate as a solid.
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[11]
-
Recrystallize the crude solid from a suitable solvent mixture (e.g., ethanol/water or toluene) to yield the pure product. Dry the final product under vacuum.
-
Protocol 2: Minimizing Side Reactions in a Subsequent Transformation
This protocol provides general guidelines for using this compound as a starting material.
-
Inert Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere of argon or nitrogen.
-
Anhydrous Solvents: Use anhydrous solvents from a reliable source or dry them using standard methods.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm to room temperature only if necessary. Avoid heating unless literature precedent shows it is safe for the desired transformation.
-
Reagent Purity: Use freshly purified this compound for best results.
-
Close Monitoring: Follow the reaction's progress using a suitable analytical technique (TLC, LC-MS, GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation byproducts from over-reaction.
References
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Wikipedia. Beckmann rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Zheng, B. et al. (2014). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. [Link]
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Rahiala, G. P. et al. (1984). Oxime Formation Between Alpha-Keto Acids and L-canaline. PubMed - NIH. [Link]
-
Rashidian, M. et al. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]
-
ResearchGate. Reactions of oxime 1 a with esters and ketones. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
ResearchGate. The synthesis of two new isonitrosoacetophenone derivatives. [Link]
-
YouTube. Beckmann Rearrangement. [Link]
-
Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Wiley-VCH. Side Reactions in Organic Synthesis. [Link]
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Chem-Impex. This compound. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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African Journal of Biomedical Research. Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). [Link]
-
ResearchGate. Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). [Link]
-
European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. [Link]
-
Frontiers. Molecular Approaches to Protein Dimerization. [Link]
-
PubMed Central (PMC). Recent Advances in the Use of the Dimerization Strategy. [Link]
-
ResearchGate. Phytophenol Dimerization Reaction. [Link]
-
PubMed. Ligation events influence ALG-2 dimerization. [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
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RSC Publishing. Purification of nitrophenols using complex-assisted crystallization. [Link]
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PubMed. Dimerization: an emerging concept for G protein-coupled receptor ontogeny and function. [Link]
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ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES. [Link]
-
MDPI. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes. [Link]
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RSC Publishing. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. [Link]
-
ResearchGate. Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide. [Link]
-
MDPI. Isocyanide Multicomponent Reactions on Solid Phase. [Link]
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ResearchGate. Chemical Stability and Crystallographic Analysis of the Sr2HoNbO6 Cubic Perovskite. [Link]
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ICAIIT Conference. Synthesis, Spectral Characterisation and Biological Evaluation of a New Azo-Ligand. [Link]
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MDPI. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes. [Link]
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Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
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PubMed Central (PMC). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives. [Link]
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PubMed Central (PMC). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine). [Link]
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IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]
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how to avoid oily product in 2-Isonitrosoacetophenone synthesis
Welcome to the technical support center for the synthesis of 2-isonitrosoacetophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common issues, with a primary focus on preventing and resolving the formation of oily products instead of the desired crystalline solid.
I. Understanding the Problem: Why Is My Product an Oily Residue?
One of the most frequent challenges in the synthesis of this compound (also known as α-oximinoacetophenone) is the isolation of the product as a viscous oil or a low-melting solid rather than a pure, crystalline material. This issue can significantly complicate purification, handling, and subsequent reaction steps. Understanding the root causes is the first step toward a successful resolution.
FAQ 1: What are the primary causes of obtaining an oily product?
The formation of an oil is almost always indicative of impurities that disrupt the crystal lattice of the pure compound. The main culprits include:
-
Residual Starting Material & Solvents: Unreacted acetophenone, or residual solvents from the reaction or workup (e.g., ethanol, ether), can act as a solvent for the product, preventing it from crystallizing.
-
Side-Reaction Byproducts: The nitrosation of acetophenone can lead to several side products.[1] Overly acidic conditions or elevated temperatures can promote the formation of byproducts that interfere with crystallization.
-
Presence of Geometric Isomers (E/Z): As an oxime, this compound can exist as E and Z geometric isomers. While the E isomer is generally more stable and crystalline, the presence of a significant amount of the Z isomer can lead to the formation of a eutectic mixture, which has a lower melting point than either pure isomer.[2][3][4]
-
Improper pH During Workup: The product's solubility is pH-dependent. Incomplete neutralization or workup at the wrong pH can prevent the product from precipitating effectively, leading to an oily separation.
Diagram: Troubleshooting Logic for Oily Product Formation
This workflow outlines the decision-making process when encountering an oily product.
Caption: Troubleshooting workflow for an oily product.
II. Proactive Measures: How to Prevent Oil Formation from the Start
The most effective strategy is to optimize the reaction conditions to favor the direct formation of a crystalline product.
FAQ 2: What are the critical reaction parameters to control?
Strict control over the reaction environment is paramount. The nitrosation of ketones is sensitive, and minor deviations can lead to a complex product mixture.[5]
| Parameter | Recommended Control | Rationale |
| Temperature | Maintain at 0–5 °C | The reaction is exothermic. Low temperatures suppress the formation of undesired byproducts and prevent decomposition of nitrous acid. |
| Rate of Addition | Slow, dropwise addition of acid | Prevents localized increases in temperature and acidity, ensuring a controlled reaction rate and minimizing side reactions.[1] |
| Stirring | Vigorous and efficient stirring | Ensures homogeneity of the reaction mixture, preventing localized concentration gradients that can lead to side product formation. |
| Stoichiometry | Use of a slight excess of sodium nitrite | Ensures complete conversion of the starting acetophenone. However, a large excess should be avoided. |
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize the yield of crystalline product.
Materials:
-
Acetophenone
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetophenone (1 equivalent) in ethanol.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitrite Addition: Add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) to the cooled solution while maintaining the temperature below 5 °C.
-
Acidification: Add concentrated HCl dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the acid addition is complete, continue stirring the mixture at 0–5 °C for 2-3 hours. The reaction mixture should become a thick, pale-yellow slurry as the product precipitates.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with cold water to remove inorganic salts and excess acid, followed by a small amount of cold ethanol to remove any unreacted acetophenone.
-
Drying: Dry the product under vacuum to yield this compound as a white to pale-yellow crystalline solid.
III. Reactive Solutions: How to Remediate an Oily Product
If, despite precautions, you have obtained an oil, several purification techniques can be employed to induce crystallization and isolate the pure compound. Recrystallization is a common and effective method for purifying solid compounds.[6][7][8][9]
FAQ 3: My product is a persistent oil. What is the first step to purify it?
Trituration is the most straightforward initial approach. This technique involves "washing" the oil with a solvent in which the desired product has very low solubility, but the impurities are soluble.
-
Recommended Solvents: Cold hexanes, petroleum ether, or diethyl ether.
-
Mechanism: The solvent dissolves impurities like unreacted acetophenone, leaving behind the more polar, purified this compound, which may then crystallize.
Protocol 2: Trituration of Oily this compound
-
Place the oily product in a flask.
-
Add a small volume of cold (0-5 °C) hexanes.
-
Using a glass rod, vigorously scratch the inside of the flask below the solvent level. The mechanical agitation and scratching provide nucleation sites, which can induce crystallization.[6]
-
Stir or swirl the mixture for 15-30 minutes. If a solid forms, it can be collected by filtration.
-
If the product remains oily, decant the solvent and repeat with fresh, cold solvent.
FAQ 4: Trituration failed. What is the next step?
Recrystallization is the definitive method for purifying solids.[9] The key is selecting an appropriate solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][10]
| Solvent System | Suitability for this compound |
| Ethanol/Water | Highly Recommended. The product dissolves in hot ethanol and can be precipitated by the slow addition of water until turbidity is observed, followed by slow cooling. |
| Toluene | A good alternative. Dissolve the oil in a minimal amount of hot toluene and allow it to cool slowly. |
| Water | Can be used, but solubility is low even at high temperatures, requiring large volumes. |
Diagram: Recrystallization Workflow
This diagram illustrates the key steps of a successful recrystallization process.
Caption: Step-by-step recrystallization process.
FAQ 5: Could E/Z isomerism be the problem, and how can I address it?
Yes, a mixture of isomers can hinder crystallization.[2][11] The E isomer is typically the thermodynamically more stable and higher-melting product.
-
Solution: The purification methods described above (trituration and recrystallization) will preferentially crystallize the more stable E isomer, leaving the Z isomer and other impurities in the mother liquor. In most standard syntheses, the reaction conditions are optimized to produce the E isomer as the major product.
IV. References
-
Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Available at: [Link]
-
US Patent 4433173A - Acetophenone purification. (1984). Google Patents. Available at:
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Colorado Boulder. Available at: [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2006). Pharmaceutical Technology. Available at: [Link]
-
Recrystallization. (2020). YouTube. Available at: [Link]
-
Lab Procedure: Recrystallization | Chemistry. (2022). ChemTalk. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Reactions of acetophenone derivatives. (2022). ResearchGate. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available at: [Link]
-
Nitrosation and nitrosylation. (n.d.). Wikipedia. Available at: [Link]
-
Degradation of acetophenone in oxygen-and nitrogen-sparged solutions containing additional scavengers. (2018). ResearchGate. Available at: [Link]
-
α-Oximino Ketones. III. A New Synthesis of α-Amino Acids. (1959). The Journal of Organic Chemistry. Available at: [Link]
-
Isonitrosoacetophenone. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Nitrosation reactions of phenolic compounds. (2013). ResearchGate. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Purification of nitrophenols using complex-assisted crystallization. (2017). RSC Publishing. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Short Notes-Cis & Trans Isomers and E-Z notation. (2020). ResearchGate. Available at: [Link]
-
E/Z (cis/trans) isomerism. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. (2021). ResearchGate. Available at: [Link]
-
Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
BP401T-2.pdf. (n.d.). ASBASJSM College of Pharmacy. Available at: [Link]
-
E and Z Notation For Alkenes (+ Cis/Trans). (2023). Master Organic Chemistry. Available at: [Link]
-
Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. (2024). Sciforum. Available at: [Link]
-
geometric (cis / trans) isomerism. (n.d.). Chemguide. Available at: [Link]
-
Synthesis of Sunflower Oil Based Elastomer and Its Characterization by Using Spectroscopic Techniques. (2016). ResearchGate. Available at: [Link]
Sources
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
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- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. copbela.org [copbela.org]
effect of pH on the stability of 2-Isonitrosoacetophenone solutions
Welcome to the Technical Support Center for 2-Isonitrosoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound solutions, with a specific focus on the critical role of pH in their stability.
Introduction to this compound Stability
This compound, an α-keto-oxime, is a valuable intermediate in organic synthesis.[1][2][3][4] However, the stability of its solutions is highly dependent on pH, which can significantly impact experimental outcomes. Understanding the degradation pathways and kinetics is crucial for ensuring the integrity of your starting materials and the reproducibility of your results. This guide provides a comprehensive overview of the stability profile of this compound, detailed experimental protocols for stability testing, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound, like other oximes, is acid-catalyzed hydrolysis.[5][6] Under acidic conditions, the oxime functional group is susceptible to hydrolysis, which cleaves the C=N bond to yield the corresponding ketone (phenylglyoxal) and hydroxylamine. Additionally, under strong acidic conditions, a competing reaction known as the Beckmann rearrangement can occur.[6][7][8]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound solutions is significantly influenced by pH.
-
Acidic Conditions (pH < 7): The rate of degradation increases as the pH decreases. This is due to the acid-catalyzed hydrolysis of the oxime.[5] The Beckmann rearrangement is also favored under acidic conditions, particularly in the presence of strong acids.[8]
-
Neutral Conditions (pH ≈ 7): Solutions are generally more stable at or near neutral pH.
-
Alkaline Conditions (pH > 7): While oximes are generally more stable in alkaline conditions compared to acidic ones, prolonged exposure to strong bases can lead to other degradation pathways, such as hydrolysis of the ketone functionality or other base-mediated reactions.[9]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products depend on the pH of the solution:
-
Acidic Hydrolysis: Phenylglyoxal and hydroxylamine.
-
Beckmann Rearrangement (Acidic): This would lead to the formation of an amide, specifically N-benzoylformamide, after rearrangement and subsequent hydrolysis of the intermediate nitrilium ion.[6][7][8][10][11]
-
Alkaline Degradation: While less common for the oxime group, potential degradation could involve reactions at the ketone, although specific products are not well-documented in readily available literature. Forced degradation studies are recommended to identify these.[9]
Q4: How should I prepare and store this compound solutions to maximize stability?
A4: To maximize stability, it is recommended to:
-
Use Buffered Solutions: Prepare solutions in a buffer system at or near neutral pH (e.g., phosphate buffer, pH 7.0-7.4).
-
Solvent Selection: this compound has limited solubility in water but is soluble in organic solvents like ethanol, methanol, and acetonitrile.[3][12] For aqueous studies, a co-solvent may be necessary. Prepare stock solutions in a suitable organic solvent and dilute into the aqueous buffer immediately before use.
-
Storage Conditions: Store solutions at low temperatures (2-8°C) and protected from light.[13] For long-term storage, consider preparing aliquots and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[5][14] This method should be able to separate the intact this compound from all its potential degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.
Troubleshooting Guide
This section addresses common issues encountered during the preparation, handling, and analysis of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the stock solution. | The solvent is acidic or contains acidic impurities. | Use high-purity, neutral solvents. If using an alcohol, ensure it is not aged, as alcohols can oxidize to form acidic impurities. Prepare fresh solutions and store them appropriately (cold and protected from light). |
| Inconsistent results in bioassays or chemical reactions. | Degradation of this compound in the reaction buffer. | Check the pH of your reaction buffer. If it is acidic, consider if a less acidic buffer system can be used without compromising the experiment. If the reaction must be run at a low pH, prepare the this compound solution immediately before adding it to the reaction mixture and minimize the incubation time. |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, it is likely that degradation has occurred. Use the stability-indicating HPLC method provided in this guide to identify and quantify the degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or column chemistry. | The mobile phase pH can affect the ionization state of this compound and its degradation products, impacting their retention and peak shape. Optimize the mobile phase pH. Ensure the column is suitable for separating polar and non-polar compounds. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., acetonitrile or methanol) and add it to the aqueous buffer with vigorous stirring. Do not exceed the solubility limit in the final solution. The use of a co-solvent in the final solution may be necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Studies
This protocol describes the preparation of this compound solutions in various pH buffers for use in forced degradation studies.
Materials:
-
This compound (solid, high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Buffer salts (e.g., potassium phosphate monobasic, potassium phosphate dibasic, hydrochloric acid, sodium hydroxide)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the solid in a small amount of acetonitrile in a 10 mL volumetric flask.
-
Once fully dissolved, bring the flask to volume with acetonitrile. This is your stock solution.
-
-
Prepare pH Buffers:
-
Prepare a range of buffers, for example:
-
pH 2: 0.01 M HCl
-
pH 4: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
pH 12: 0.01 M NaOH
-
-
Ensure all buffers are prepared with deionized water and the pH is accurately measured and adjusted.
-
-
Prepare Working Solutions (e.g., 100 µg/mL):
-
For each pH condition, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the respective pH buffer.
-
Mix thoroughly.
-
Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Stress Conditions:
-
Acid Hydrolysis:
-
To a solution of this compound in a suitable solvent, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for various time points.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute an aliquot for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound at 70°C for 48 hours.
-
Prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Prepare and dilute samples for HPLC analysis.
-
Data Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Method optimization and validation are required for specific applications.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition (80:20 Mobile Phase A:B).
-
Filter the samples through a 0.45 µm syringe filter before injection.[13][15][16][17]
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][14]
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 | Data to be generated | Data to be generated |
| 0.1 M NaOH, 60°C | 24 | Data to be generated | Data to be generated |
| 3% H₂O₂, RT | 24 | Data to be generated | Data to be generated |
| Heat (solid), 70°C | 48 | Data to be generated | Data to be generated |
| Heat (solution), 70°C | 48 | Data to be generated | Data to be generated |
| UV/Vis Light | 24 | Data to be generated | Data to be generated |
Visualization of Degradation Pathways and Experimental Workflow
Diagram 1: Key Degradation Pathways of this compound
Caption: Key degradation pathways of this compound under different pH conditions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
References
- Raines, R. T., & Krow, G. R. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Gawley, R. E. (1988).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann rearrangement. Organic Reactions, 11, 1-156.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Sigma-Aldrich. (n.d.).
- Craig, J. C., & Naik, A. R. (1963). The Beckmann Rearrangement of α-Oximino Ketones. Journal of the American Chemical Society, 85(14), 2212-2213.
-
PubChem. (n.d.). Isonitrosoacetophenone. Retrieved from [Link]
- Thermo Fisher Scientific. (2024).
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Science.gov. (n.d.). alkaline hydrolysis reaction: Topics by Science.gov. Retrieved from [Link]
- BenchChem. (2025). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.
-
ResearchGate. (n.d.). hydrolysis rate constants: Topics by Science.gov. Retrieved from [Link]
- ResearchGate. (2022). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP).
- African Journal of Biomedical Research. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP).
-
PubChem. (n.d.). Isonitrosoacetophenone. Retrieved from [Link]
- ResearchGate. (2025). The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes.
Sources
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcea.org [ijcea.org]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sartorius.com [sartorius.com]
- 14. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. nacalai.com [nacalai.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-Isonitrosoacetophenone Purity by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Isonitrosoacetophenone (CAS 532-54-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control. All protocols and validation strategies are grounded in authoritative international guidelines.
Introduction: The Critical Role of Purity in this compound Applications
This compound, also known as phenylglyoxal oxime, is a versatile chemical intermediate.[1] It serves as a reagent for detecting ferrous ions and is a precursor in the synthesis of more complex molecules, including nitrogen-containing compounds and metal complexes with potential antimicrobial and antioxidant activities.[1] In any synthetic workflow, particularly in pharmaceutical development, the purity of starting materials and intermediates is paramount. Impurities can lead to unwanted side reactions, reduce final product yield, and introduce potentially toxic components, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a validated, reliable analytical method to assess the purity of this compound is not merely a quality control checkpoint but a foundational requirement for reproducible and safe science. While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide will detail the validation of a stability-indicating HPLC method, comparing its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical approach.
The Analytical Landscape: Choosing the Right Tool for Purity Assessment
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the specific information required. For this compound, a solid with a melting point of 126-128 °C and a chromophore in its structure, several methods are viable.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally sensitive compounds. Its separation power allows for the quantification of the main component and the detection of structurally similar impurities. UV detection is highly suitable for its aromatic structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for volatile and thermally stable compounds. It offers excellent separation and definitive identification of impurities through mass fragmentation patterns. However, the thermal stability of the oxime functional group must be considered.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation, NMR can also serve as a quantitative method (qNMR) to determine purity against a certified internal standard. It provides an orthogonal assessment, meaning it measures purity based on a different principle than chromatography.[3]
For routine quality control and stability testing, a validated HPLC method provides the optimal balance of specificity, sensitivity, and throughput.
A Deep Dive: Development and Validation of a Stability-Indicating HPLC Method
The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][5] The following sections are based on the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Rationale for HPLC Method Design
The chosen method is a Reversed-Phase HPLC (RP-HPLC) method, which is the most common mode of liquid chromatography.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected. This non-polar stationary phase is highly effective at retaining and separating moderately polar to non-polar organic molecules like this compound through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is employed. Acetonitrile is a common organic modifier with good UV transparency. The acidic pH suppresses the ionization of the oxime and any acidic/basic impurities, leading to sharper, more symmetrical peaks.
-
Detection: UV detection at 250 nm is chosen. This wavelength provides a strong absorbance signal for the aromatic system in this compound, ensuring high sensitivity. A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Stability-Indicating Power: The method is designed to separate the main peak from potential degradation products. This is confirmed through forced degradation studies, a critical component of a robust purity assay.[8]
Workflow for HPLC Method Validation
Caption: High-level workflow for HPLC analytical method validation.
Experimental Protocol: HPLC Purity Determination
1. Materials and Reagents:
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Potential Impurities: Acetophenone (precursor)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Phosphoric Acid (AR Grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 min, hold at 80% B for 2 min, return to 30% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with diluent.
-
Sample Solution (1000 µg/mL): Prepare the sample to be tested in the same manner as the Standard Stock Solution.
Validation Parameters and Experimental Data
The following sections describe the validation tests and present representative data in tables. Acceptance criteria are based on common industry practices and ICH guidelines.[9][10]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or degradants.[4][9] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2]
Protocol: A sample solution of this compound (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 48 hours.
Results: The method demonstrated specificity. The main this compound peak was well-resolved from all degradation products and from its potential starting material impurity, acetophenone. Peak purity analysis using the DAD confirmed no co-eluting peaks.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Major degradation peak at RRT 0.85 |
| Base Hydrolysis | ~22% | Two major degradation peaks at RRT 0.72 and 0.91 |
| Oxidative Degradation | ~8% | Minor degradation peak at RRT 1.15 |
| Thermal Degradation | < 2% | No significant degradation observed |
| Photolytic Degradation | ~5% | Minor degradation peak at RRT 1.10 |
| (RRT = Relative Retention Time) |
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[4]
Protocol: A series of solutions were prepared from the stock solution at concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, 150 µg/mL). Each level was injected in triplicate.
Results:
| Parameter | Result | Acceptance Criterion |
| Range | 50 - 150 µg/mL | 80 - 120% of test conc. |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (does not significantly impact results) | ≤ 2% of 100% response |
Accuracy is the closeness of the test results to the true value, assessed using recovery studies.[9]
Protocol: A known amount of this compound reference standard was spiked into a sample matrix at three concentration levels (80%, 100%, 120%). Each level was prepared in triplicate and analyzed.
Results:
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.45% | 98.0% - 102.0% Recovery |
| 100% | 100.5% | 0.31% | %RSD ≤ 2.0% |
| 120% | 101.1% | 0.52% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Protocol:
-
Repeatability (Intra-day): Six separate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The experiment was repeated on a different day by a different analyst using a different HPLC system.
Results:
| Precision Level | Purity Assay (% area) | % RSD | Acceptance Criterion |
| Repeatability | 99.85% | 0.25% | %RSD ≤ 2.0% |
| Intermediate Precision | 99.79% | 0.38% | %RSD ≤ 2.0% |
Comparative Analysis: HPLC vs. GC-MS
To provide a balanced perspective, the validated HPLC method is compared against a potential GC-MS method for purity analysis.
Hypothetical GC-MS Method
-
GC System: Agilent 8890 GC with 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C (potential for degradation).
-
Oven Program: 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min.
-
Carrier Gas: Helium.
-
Detection: Mass Spectrometry (Scan mode).
Principle of Chromatographic Separation
Caption: Comparison of HPLC and GC separation principles.
Performance Comparison
This table objectively compares the two techniques for this specific application.
| Performance Parameter | Validated HPLC-UV Method | GC-MS Method | Justification |
| Specificity | Excellent. Demonstrated separation from process and degradation impurities. | Good to Excellent. High resolving power. MS provides definitive peak identification. | HPLC is proven to be stability-indicating. GC specificity depends on the thermal stability of all components. |
| Analyte Stability | High. Analysis is performed at near-ambient temperature. | Moderate Risk. The high inlet temperature (250°C) could cause degradation of the oxime, creating analytical artifacts. | This compound's thermal stability is a key consideration for GC analysis. |
| Sensitivity (LOD/LOQ) | Excellent. The strong chromophore allows for low-level detection. | Excellent. MS is an extremely sensitive detector. | Both methods can achieve high sensitivity, but for different reasons (UV absorbance vs. ion abundance). |
| Quantitation | Excellent. Highly reproducible and accurate as demonstrated by validation data. | Good. Requires careful calibration and may be less precise than HPLC for routine QC due to inlet variability. | HPLC is generally considered the gold standard for quantitative purity assays in pharmaceuticals.[11] |
| Impurity Identification | Limited. Identification is based on retention time. DAD provides some spectral info. | Excellent. Mass spectra provide structural information, allowing for tentative identification of unknown impurities. | This is the primary advantage of MS detection. |
| Throughput | Moderate. Typical run time is around 20 minutes per sample. | Moderate. Similar run times to HPLC. | Neither method offers a significant advantage in speed for this application. |
Conclusion and Recommendation
This guide demonstrates that a fully validated, stability-indicating RP-HPLC method is a robust, reliable, and superior choice for the routine purity assessment of this compound. The method is specific, linear, accurate, and precise, meeting all established criteria for analytical validation as per ICH guidelines.[4][12]
While GC-MS offers unparalleled strength in impurity identification and is a valuable tool for investigational or characterization studies, it carries a significant risk of on-column analyte degradation, which could compromise the accuracy of a quantitative purity assay. For routine quality control, release testing, and stability studies in a research or drug development environment, the validated HPLC method provides the highest degree of confidence and trustworthiness in the analytical results.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-Isonitrosoacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For intermediates like 2-Isonitrosoacetophenone, a precursor in various synthetic pathways, rigorous purity assessment guarantees the integrity of the final active pharmaceutical ingredient (API). This guide offers an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination. It provides a detailed, scientifically-grounded protocol and objectively compares its performance against the widely-used High-Performance Liquid Chromatography (HPLC) technique, supported by experimental insights and data.
The Principle of qNMR: A Foundation of Stoichiometric Measurement
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized by pharmacopeias such as the USP for its accuracy and reliability in purity assignments.[1][2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3][4] This direct proportionality allows for the absolute quantification of a substance without the need for a calibration curve or a reference standard of the analyte itself, setting it apart from most chromatographic techniques.[2][3][5]
Proton (¹H) qNMR is the most common modality due to the proton's high natural abundance (99.99%) and high gyromagnetic ratio, which translates to high sensitivity.[4] The purity of an analyte is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[4][6]
Causality in Experimental Design: The "Why" Behind the qNMR Protocol
A robust qNMR method is built on a series of deliberate choices, each with a direct impact on the accuracy and precision of the final purity value. Understanding the rationale behind these choices is critical for developing a self-validating system.
-
Selection of the Internal Standard (IS): This is arguably the most critical decision in developing a qNMR method.[7][8] The ideal IS should:
-
Possess High Purity (≥99%): The purity of the IS directly impacts the accuracy of the analyte's purity calculation.[7] Any impurities in the standard can introduce significant errors.
-
Exhibit Chemical Stability: The IS must not react with the analyte, the solvent, or trace amounts of water.[7][8]
-
Have Non-Overlapping Signals: The signals of the IS must be in a region of the ¹H NMR spectrum free from analyte or impurity signals to allow for accurate integration.[1][7][8] Sharp singlets are ideal as they are the easiest to integrate accurately.[7][8]
-
Be Soluble in the Chosen Solvent: Complete dissolution of both the analyte and the IS is essential for a homogeneous solution, which is necessary for acquiring high-quality NMR spectra.[4][7]
-
Have a Known Proton Count: The number of protons giving rise to the chosen signal in the IS must be unambiguous.
For this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its two olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.[1]
-
-
Choice of Deuterated Solvent: The solvent must dissolve both the analyte and the internal standard completely.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound and Maleic Acid due to its high solubilizing power for polar organic compounds.
-
Key Acquisition Parameters:
-
Relaxation Delay (D1): This is the time between successive pulses. To ensure complete relaxation of all protons, D1 should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the IS.[8][9] Insufficient relaxation leads to signal saturation and inaccurate integration.
-
Number of Scans: A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[6][10][11]
-
Flip Angle: A 90° pulse is often recommended for qNMR to maximize the signal for a given number of scans.[4]
-
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of a qNMR experiment for purity determination.
Caption: Workflow for qNMR purity assessment.
Detailed Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H-qNMR
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a microbalance with a readability of at least 0.01 mg.[12]
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid, certified purity ≥ 99.5%) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Temperature: Regulated, typically 25 °C.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds (ensure this is >5x the longest T₁).
-
Number of Scans (NS): 64 (adjust to achieve S/N > 250:1).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Spectral Width (SW): 16 ppm.
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., aromatic protons).
-
Integrate the singlet from Maleic Acid (around 6.3 ppm).
-
Calculate the purity using the following equation[4][6][12]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
Purity_IS: Purity of the internal standard
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique and a workhorse for purity analysis in the pharmaceutical industry.[10][13] It provides excellent resolution for separating the main compound from its impurities.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area_analyte / Total_peak_area) * 100
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific analytical requirements, available instrumentation, and the stage of drug development.[14]
Caption: Pros and Cons of qNMR and HPLC.
Quantitative Data Summary
The following table presents illustrative data for the purity assessment of a hypothetical batch of this compound.
| Parameter | qNMR | HPLC-UV (Area %) |
| Purity (%) | 99.1 ± 0.2 | 99.3 |
| Precision (RSD, n=3) | < 1% | < 1% |
| Analysis Time/Sample | ~15 min | ~20 min |
| Reference Standard | Internal Standard (e.g., Maleic Acid) | Analyte-specific standard (for purity confirmation) |
| Limit of Quantification | ~0.1% | < 0.05% |
| Destructive? | No | Yes |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[10]
Conclusion: An Orthogonal Approach for Robust Purity Assessment
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.[10][15] qNMR stands out as a primary ratio method that provides a direct and absolute measure of purity without the need for an analyte-specific reference standard, making it invaluable for the characterization of new chemical entities and reference materials.[3][5] Its non-destructive nature and the wealth of structural information it provides are significant advantages.
HPLC, with its superior sensitivity and resolving power, remains the gold standard for routine quality control and the detection of trace impurities.[13][16]
Ultimately, employing both qNMR and HPLC as orthogonal methods provides the most comprehensive and reliable assessment of a compound's purity.[10][16] This cross-validation approach ensures a high degree of confidence in the reported purity values, which is paramount for advancing drug development programs.[10]
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available from: [Link]
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Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. (2013-02). Available from: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22). Available from: [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. (2025-12-29). Available from: [Link]
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Quantitative NMR. Organic Primary Standards Group. Available from: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. (2024-01-20). Available from: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]
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Purity by Absolute qNMR Instructions. Available from: [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014-10-08). Available from: [Link]
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What is qNMR and why is it important?. Mestrelab Resources. Available from: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. (2016-06-30). Available from: [Link]
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Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]
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qNMR: top tips for optimised sample prep. Manufacturing Chemist. (2019-02-21). Available from: [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]
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Validation of quantitative NMR. ResearchGate. Available from: [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023-01-12). Available from: [Link]
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Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Available from: [Link]
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NMR Method for the Quantitative Purity Analysis of Neat Feed Stock Samples. DTIC. (2002-08-03). Available from: [Link]
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Quantitative NMR Spectroscopy.docx 11/2017. Available from: [Link]
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Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. (2015-03-20). Available from: [Link]
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Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. KoreaScience. Available from: [Link]
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A Comparative Guide to the Chelating Properties of 2-Isonitrosoacetophenone and Other Oximes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the ability of organic molecules to bind metal ions is of paramount importance, underpinning applications from analytical chemistry to drug development. Among the diverse classes of chelating agents, oximes represent a significant family of ligands, characterized by the C=N-OH functional group, which readily forms stable complexes with a variety of metal ions. This guide provides an in-depth technical comparison of the chelating properties of 2-isonitrosoacetophenone against other well-established oxime-based chelators, namely salicylaldoxime, dimethylglyoxime, and α-benzoin oxime. Our analysis is grounded in experimental data, focusing on stability constants, structural aspects, and the thermodynamic driving forces of complexation.
The Foundation of Chelation: An Overview
Chelation is a process in which a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. The stability of these chelates is a critical factor in their utility. This stability is quantitatively expressed by stepwise formation constants (K₁, K₂, etc.) and overall stability constants (βn), which are equilibrium constants for the formation of the complex in solution.[1][2][3] A higher stability constant signifies a stronger metal-ligand bond and a more stable complex.[4]
The primary experimental techniques for determining these constants are potentiometric titrations and spectrophotometric methods.[5][6] Potentiometric titration, particularly the Calvin-Bjerrum method as modified by Irving and Rossotti, is a highly reliable technique that monitors changes in pH upon complex formation to determine the stability constants.[7]
This compound: A Versatile Chelator
This compound, an α-keto oxime, has demonstrated significant potential as a chelating agent for various transition metal ions. Its chelating ability stems from the coordination of the metal ion with the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring.
While comprehensive thermodynamic data for this compound is not as readily available in the literature as for more common oximes, studies on related acetophenone oximes and their derivatives provide valuable insights into their chelating behavior.[8][9][10][11] The synthesis of this compound and its derivatives is well-established, allowing for modifications to tune its chelating properties.
Comparative Analysis of Chelating Properties
To provide a clear comparison, we will examine the chelating properties of this compound in the context of three other widely used oxime ligands: salicylaldoxime, dimethylglyoxime, and α-benzoin oxime.
Salicylaldoxime: The Phenolic Advantage
Salicylaldoxime is a well-characterized chelating agent known for its ability to form stable complexes with a range of metal ions.[12] Its chelating action involves the nitrogen of the oxime and the deprotonated phenolic oxygen, creating a six-membered chelate ring. This structural feature contributes to the high stability of its metal complexes.
Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Salicylaldoxime and Other Oximes
| Metal Ion | Ligand | log K₁ | log K₂ | Overall log β₂ | Experimental Conditions | Reference |
| Cu(II) | Salicylaldoxime | 9.5 | 8.7 | 18.2 | 50% dioxane-water, 30°C | [13] |
| Ni(II) | Salicylaldoxime | 7.4 | 6.8 | 14.2 | 50% dioxane-water, 30°C | [13] |
| Co(II) | Salicylaldoxime | 7.2 | 6.5 | 13.7 | 50% dioxane-water, 30°C | [13] |
| Zn(II) | Salicylaldoxime | 6.9 | 6.2 | 13.1 | 50% dioxane-water, 30°C | [13] |
| Cu(II) | Dimethylglyoxime | - | - | 22.8 | Aqueous, 25°C, 0.1 M NaCl | [14] |
| Ni(II) | Dimethylglyoxime | - | - | 19.3 | Aqueous, 25°C, 0.1 M NaCl | [14] |
| Zn(II) | Dimethylglyoxime | - | - | 12.0 | Aqueous, 25°C, 0.1 M NaCl | [14] |
Note: Directly comparable, comprehensive stability constant data for this compound and α-benzoin oxime under these specific conditions were not available in the searched literature. The presented data is for illustrative comparison of the other oximes.
The order of stability for salicylaldoxime complexes with divalent metal ions generally follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II).[15] This trend is a common observation in coordination chemistry and is attributed to the electronic configurations of the metal ions.
Dimethylglyoxime: Specificity for Nickel
Dimethylglyoxime is renowned for its high selectivity and sensitivity towards nickel(II) ions, forming a characteristic bright red precipitate. This exceptional stability arises from the formation of two five-membered chelate rings and intramolecular hydrogen bonds within the square planar complex. The stability constants for dimethylglyoxime complexes are notably high, particularly for Ni(II).[14][16]
α-Benzoin Oxime: A Robust Chelator for Various Metals
α-Benzoin oxime is another effective chelating agent, utilized in the determination of copper, molybdenum, and tungsten.[17][18] Its chelating function involves the nitrogen of the oxime group and the oxygen of the adjacent hydroxyl group, forming a five-membered chelate ring. The stability of its complexes makes it a valuable reagent in analytical separations.[12]
Structural Insights into Chelation
The geometry of the resulting metal complex is a crucial determinant of its stability and properties. For this compound and other oximes forming 1:2 (metal:ligand) complexes with divalent transition metals, a square planar or a distorted tetrahedral geometry is commonly observed.
For instance, the crystal structure of similar bis-chelate copper(II) complexes reveals a trans-square planar coordination environment around the central copper ion.[19][20][21][22] In such a structure, the two ligand molecules are arranged in a plane with the metal at the center, with the donor atoms from each ligand coordinating to the metal. This arrangement minimizes steric hindrance and maximizes the stability of the complex.
Figure 1: Schematic of a 1:2 metal-ligand complex with a generic α-keto oxime, illustrating the formation of two five-membered chelate rings.
Thermodynamic Considerations: The Driving Forces of Chelation
The spontaneity of a chelation reaction is governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.[11][23]
-
Enthalpy Change (ΔH): A negative enthalpy change (exothermic reaction) indicates the formation of stronger bonds in the complex than the bonds broken in the reactants, which favors complex formation.
-
Entropy Change (ΔS): A positive entropy change, often referred to as the "chelate effect," is a significant driving force for chelation. The replacement of multiple monodentate ligands (e.g., water molecules) by a single polydentate ligand leads to an increase in the number of free particles in the system, resulting in a favorable increase in entropy.
While specific thermodynamic data for this compound is scarce, studies on similar systems often reveal that complex formation is both enthalpically and entropically favored.[15][24] The relative contributions of ΔH and ΔS determine the overall stability of the complex.
Experimental Protocols
Potentiometric Determination of Stability Constants
The determination of stepwise stability constants is crucial for a quantitative comparison of chelating agents. The Irving-Rossotti potentiometric titration technique is a widely accepted method.
Protocol Outline:
-
Solution Preparation:
-
Prepare standard solutions of the metal ion (e.g., from nitrate or perchlorate salts) in deionized water.
-
Prepare a standard solution of the oxime ligand in a suitable solvent (e.g., ethanol-water mixture to ensure solubility).
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Perform a series of three titrations at a constant temperature:
-
(A) Acid alone.
-
(B) Acid + Ligand.
-
(C) Acid + Ligand + Metal ion.
-
-
Titrate each solution with the standard base, recording the pH after each addition.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Determine the protonation constants of the ligand.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).
-
Construct a formation curve by plotting n̄ versus pL.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) using methods such as the half-integral method (n̄ = 0.5, 1.5, etc.) or computational analysis.[7]
-
Figure 2: Workflow for the potentiometric determination of stability constants.
Conclusion
This compound presents itself as a competent chelating agent, capable of forming stable complexes with various transition metal ions. While a direct, comprehensive comparison of its stability constants with those of salicylaldoxime, dimethylglyoxime, and α-benzoin oxime is hampered by a lack of directly comparable literature data, the principles of coordination chemistry allow for a qualitative assessment. The five-membered chelate ring formed by this compound is expected to confer significant stability to its metal complexes.
The choice of an optimal chelating agent is highly dependent on the specific application, including the target metal ion, the required selectivity, and the environmental conditions. Salicylaldoxime offers high stability with a broad range of metals, dimethylglyoxime provides exceptional selectivity for nickel, and α-benzoin oxime is a robust choice for several metals. This compound, with its accessible synthesis and versatile coordination chemistry, remains a valuable ligand for further investigation and application in areas requiring tailored metal chelation. Future studies focusing on the systematic determination of the thermodynamic parameters for this compound and its derivatives will be crucial for unlocking their full potential in materials science, catalysis, and medicinal chemistry.
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- Sari, H., Al-Obaidi, F. N., & Atabey, H. (2011). Study of the Coordination Properties of 1,2-Bis(2,6-dimethphenylamino) Glyoxime and Determine the Stability Constant of Its Complexes with Ni(II), Cu(II) and Zn(II) Metal Ions in Solution. Journal of the Korean Chemical Society, 55(3), 423-429.
- Kachhawaha, M., & Mehta, R. K. (1981). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-Anisidine. Transactions of the SAEST, 16(3), 159-162.
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- Karadag, A., et al. (2011). Magnetic properties of single crystal alpha-benzoin oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 473-479.
- Hyvönen, H., et al. (2002). The protonation and stability constants of ISA with Cu(II), Zn(II), Mn(II) and Fe(III). Journal of Inorganic Biochemistry, 92(3-4), 193-200.
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- Arena, G., et al. (1983). Thermodynamics of metal complexes with ligand–ligand interaction, simple and mixed complexes of copper(II) and zinc(II) with adenosine 5′-triphosphate and L-tryptophan or L-alanine. Journal of the Chemical Society, Dalton Transactions, (6), 1271-1278.
- Morales-delaRosa, S., et al. (2020). Mononuclear and Tetranuclear Copper(II)
- Bawa, A. O., & Sawalem, M. F. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(2), 10-14.
- Baranyai, Z., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III)
- Ragaini, V., et al. (2007). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis.
- Arjmand, F., et al. (2018). Crystal structure of bis((E)-2-ethoxy-6-(((2-hydroxyethyl)imino)methyl)phenolato-κ2N,O)copper(II), C22H28N2CuO6. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 433-435.
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- Ragaini, V., et al. (2007). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis.
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comparative study of the antimicrobial efficacy of different 2-Isonitrosoacetophenone metal complexes
This guide provides a comprehensive comparison of the antimicrobial efficacy of various transition metal complexes derived from 2-isonitrosoacetophenone and its analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer in-depth mechanistic insights and detailed, field-proven experimental protocols. We will explore the causal relationships behind the observed bioactivity and provide a framework for the rational design of new metallo-antibiotics.
Introduction: The Rationale for Metallating Isonitrosoacetophenones
This compound (also known as 2-hydroxyimino-1-phenylethanone) and its derivatives are versatile ligands belonging to the oxime class. The presence of both a keto oxygen and an oxime nitrogen atom provides excellent bidentate chelation sites for transition metal ions. While the organic ligand itself may possess modest biological activity, its coordination with a metal center can dramatically enhance its antimicrobial properties.
The foundational principle behind this enhancement is Tweedy's Chelation Theory . According to this theory, chelation reduces the polarity of the metal ion, primarily because the positive charge of the metal is partially shared with the donor atoms of the ligand, and there is π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the complex.[1][2] According to Overtone's concept of cell permeability , a more lipophilic substance can more easily penetrate the lipid-rich cell membranes of microorganisms. This enhanced penetration allows the complex to interfere with the normal metabolic processes of the pathogen, ultimately leading to cell death.[3] Therefore, the metal complex can act as a more potent biocide than the free ligand or the metal salt alone.
This guide focuses on a comparative analysis of complexes formed with common transition metals such as Copper (Cu(II)), Cobalt (Co(II)), and Nickel (Ni(II)), providing a clear picture of their relative performance against a spectrum of bacterial and fungal pathogens.
Comparative Antimicrobial Performance
The antimicrobial efficacy of metal complexes is typically evaluated using two primary methods: the agar well diffusion method, which measures the diameter of the zone of growth inhibition (in mm), and the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) in µg/mL.
Recent studies on the metal complexes of a p-iodo substituted derivative of this compound (p-IINAP) provide a clear basis for comparison. The following data summarizes the findings against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.[4][5]
Antibacterial Activity
The data consistently shows that the metal complexes exhibit significantly greater antibacterial activity than the free ligand. Among the tested complexes, the Ni(II) complex demonstrated the most potent and broad-spectrum activity.
| Compound | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) |
| p-IINAP Ligand | 10 | 12 | 11 | 10 |
| [Co(p-IINAP)₂] | 15 | 16 | 13 | 12 |
| [Ni(p-IINAP)₂] | 18 | 20 | 16 | 15 |
| [Cu(p-IINAP)₂] | 13 | 14 | 12 | 11 |
| Gentamicin (Std.) | 22 | 25 | 24 | 23 |
| Table 1: Comparative Zone of Inhibition (mm) for Antibacterial Screening.[4][5] |
The MIC values corroborate the zone of inhibition data, confirming the superior efficacy of the complexes, particularly the Ni(II) chelate.
| Compound | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) |
| p-IINAP Ligand | >500 | >500 | >500 | >500 |
| [Co(p-IINAP)₂] | 200 | 150 | 250 | >500 |
| [Ni(p-IINAP)₂] | 100 | 100 | 150 | 200 |
| [Cu(p-IINAP)₂] | 250 | 200 | >500 | >500 |
| Table 2: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL.[4][5] |
Expert Interpretation: The enhanced activity of the Ni(II) complex can be attributed to a combination of factors including its optimal lipophilicity, favorable geometry, and the intrinsic antimicrobial properties of nickel itself.[1] The chelation facilitates the transport of the nickel ion into the cell, where it can more effectively disrupt vital enzymatic processes.
Antifungal Activity
Similar trends are observed in antifungal screening, with the metal complexes outperforming the free ligand.
| Compound | A. niger | C. albicans |
| p-IINAP Ligand | 10 | 11 |
| [Co(p-IINAP)₂] | 13 | 14 |
| [Ni(p-IINAP)₂] | 16 | 17 |
| [Cu(p-IINAP)₂] | 12 | 13 |
| Miconazole (Std.) | 20 | 21 |
| Table 3: Comparative Zone of Inhibition (mm) for Antifungal Screening.[4][5] |
Expert Interpretation: The results indicate that these complexes are not only antibacterial but also possess significant antifungal properties. The mechanism is likely similar, involving membrane disruption and interference with fungal-specific enzymes. The consistent superiority of the Ni(II) complex suggests it strikes an effective balance of stability and reactivity required for broad-spectrum antimicrobial action.
Mechanistic Pathways and Structural Rationale
The antimicrobial action of these metal complexes is not attributed to a single mechanism but rather a multi-targeted assault on the microbial cell.
-
Membrane Disruption: As established, the increased lipophilicity of the complex allows it to permeate the microbial cell wall and membrane. This can disrupt membrane potential, alter permeability, and lead to the leakage of essential intracellular components.[3]
-
Enzyme Inhibition & Protein Denaturation: Once inside the cell, the metal ion can be released or remain complexed. These metal ions, particularly transition metals, have a high affinity for sulfur- and nitrogen-containing groups (e.g., thiols in cysteine, imidazole in histidine) present in the active sites of enzymes. By binding to these sites, the complex can inhibit crucial enzymes involved in respiration and cell wall synthesis, leading to metabolic collapse.[2]
-
DNA Interaction: The planar structure of many of these complexes allows them to intercalate between the base pairs of the microbial DNA. This interaction can inhibit DNA replication and transcription, preventing the synthesis of essential proteins and ultimately blocking cell division.
-
Generation of Reactive Oxygen Species (ROS): Some transition metals, like copper, can participate in Fenton-like reactions within the cell, generating highly toxic reactive oxygen species (ROS) such as hydroxyl radicals. These ROS can cause widespread damage to lipids, proteins, and nucleic acids, inducing oxidative stress and leading to apoptosis.[2]
Key Experimental Protocols
To ensure reproducibility and adherence to best practices, the following detailed protocols are provided. These represent standard, validated methodologies in the field of antimicrobial screening.
Synthesis of a Representative Metal Complex: [Ni(p-IINAP)₂]
This protocol describes the synthesis of the nickel(II) complex of p-iodo-isonitrosoacetophenone (p-IINAP), which demonstrated high efficacy in the comparative study.[5]
Causality: The reaction is a straightforward chelation where the deprotonated oxime group and the keto oxygen of the ligand coordinate to the Ni(II) ion. The pH adjustment is critical to ensure the deprotonation of the oxime's hydroxyl group, making the nitrogen available for coordination. Digestion on a water bath provides gentle, consistent heating to drive the reaction to completion without decomposing the components.
Protocol Steps:
-
Ligand Preparation: Dissolve 0.625 g of p-iodo-isonitrosoacetophenone (p-IINAP) in a minimum volume of ethanol. Add an equal volume of water to create the ligand solution.
-
Metal Salt Preparation: In a separate beaker, dissolve 0.92 g of nickel nitrate [Ni(NO₃)₂·6H₂O] in a minimum volume of distilled water.
-
Complexation: Add the nickel nitrate solution dropwise to the ligand solution while stirring continuously.
-
pH Adjustment & Digestion: Adjust the pH of the resulting mixture to between 3.0 and 3.5 using a suitable buffer or dilute acid/base.
-
Heating: Place the beaker on a boiling water bath and digest for approximately 30 minutes. A colored precipitate of the complex will form.
-
Isolation: Allow the mixture to cool to room temperature. Filter the precipitate using a Buchner funnel.
-
Washing & Drying: Wash the isolated complex thoroughly with distilled water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol. Dry the complex in an oven at 100°C for 4-5 hours.
-
Characterization: The final product should be characterized using techniques such as FTIR, ¹H NMR, elemental analysis, and magnetic susceptibility measurements to confirm its structure and purity.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[6]
Causality: The principle is that the antimicrobial agent, when placed in a well on an agar plate seeded with a test microorganism, will diffuse outwards through the agar. The concentration of the agent is highest at the center and decreases with distance. If the agent is effective, it will inhibit microbial growth in a circular zone around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Protocol Steps:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Seeding the Plate: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.
-
Well Preparation: Use a sterile borer (typically 6 mm in diameter) to punch uniform wells into the agar.
-
Loading the Wells: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration, e.g., 500 µg/mL) into a designated well.
-
Controls: Use the pure solvent (e.g., DMSO) as a negative control and a standard antibiotic solution (e.g., Gentamicin) as a positive control in separate wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Conclusion and Future Outlook
The coordination of this compound-type ligands with transition metals is a highly effective strategy for enhancing antimicrobial activity. Comparative data clearly indicates that metal complexes, particularly those of Ni(II), Co(II), and Cu(II), are significantly more potent than the free organic ligands against a broad range of bacteria and fungi.[4][5] This increased efficacy is rooted in the fundamental principles of coordination chemistry, where chelation enhances the lipophilicity of the molecule, facilitating its entry into microbial cells.
The multi-target nature of these complexes—disrupting cell membranes, inhibiting essential enzymes, and interfering with DNA replication—makes them promising candidates in an era of growing antimicrobial resistance.[3][7] Future research should focus on synthesizing a wider array of these complexes, exploring different metal centers and ligand substitutions to optimize the structure-activity relationship. Further in-vivo studies are warranted to assess the toxicity and therapeutic potential of the most promising candidates identified in these in-vitro screens.
References
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Mahakale R. G, Kose T. D, Gajbhiye R. G. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). ResearchGate. [Link]
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Mahakale R. G, Kose T. D, Gajbhiye R. G. (2024). Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). African Journal of Biomedical Research, 27(3S), 4719-4724. [Link]
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Mitu, L., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Cu(II), Ni(II), Co(II), Zn(II) Complexes with Isonicotinoylhydrazone-4. Asian Journal of Chemistry, 24(12), 5749-5754. [Link]
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Awolope, R. O., Ejidike, I. P., & Clayton, H. S. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 13(03), 132–140. [Link]
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Gessner, R., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Molecules, 25(20), 4794. [Link]
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Patel, D. S., et al. (2013). Study of Antimicrobial Screening of p- Methoxy Isonitroso Acetophenone with Palladium (II) and Platinum (II). E-Researchco. [Link]
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Mishra, A. P., et al. (2014). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. [Link]
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Frei, A., et al. (2020). Metal Complexes, an Untapped Source of Antibiotic Potential?. Antibiotics, 9(9), 564. [Link]
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Gould, K., et al. (2021). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future Medicinal Chemistry, 13(15), 1389-1407. [Link]
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A Comparative Guide to 2-Isonitrosoacetophenone and Benzoin Oxime for the Gravimetric Determination of Metals
In the realm of classical analytical chemistry, gravimetric analysis remains a benchmark for accuracy and precision in the quantitative determination of metallic elements. The success of this technique hinges on the selection of a suitable precipitating agent that reacts selectively with the target metal ion to form a pure, insoluble precipitate of a definite stoichiometry. This guide provides an in-depth comparison of two such organic precipitants: 2-isonitrosoacetophenone and α-benzoin oxime (often referred to as 'cupron').
While benzoin oxime is a well-established and widely utilized reagent for the gravimetric determination of metals like copper and molybdenum, this compound is a versatile chelating agent whose applications in gravimetric analysis are less documented but hold potential. This guide will delve into the established methodologies for benzoin oxime and explore the characteristics of this compound to provide a comprehensive comparison for researchers, scientists, and professionals in drug development and material science.
Benzoin Oxime (Cupron): A Reliable Reagent for Gravimetric Analysis
α-Benzoin oxime (C₁₄H₁₃NO₂) is a crystalline organic compound that has long been a staple in gravimetric analysis due to its ability to form stable, insoluble chelates with specific metal ions. Its utility is particularly pronounced in the determination of copper and molybdenum under well-defined experimental conditions.
Chemical Properties and Reaction Mechanism
The analytical utility of benzoin oxime stems from the presence of the α-hydroxy oxime functional group, which acts as a bidentate ligand, coordinating with metal ions through the oxygen of the hydroxyl group and the nitrogen of the oxime group to form a stable five-membered ring. The reaction with copper(II) in an ammoniacal solution, for instance, results in the formation of a green, insoluble Cu(C₁₄H₁₂NO₂) complex.
Gravimetric Determination of Copper with Benzoin Oxime
Benzoin oxime is a highly selective reagent for the gravimetric determination of copper in an ammoniacal solution.[1] The addition of tartrate is crucial in this method to prevent the precipitation of other metal hydroxides, such as those of iron and aluminum, by forming soluble complexes with them.[2]
Optimal Conditions and Precipitate Properties:
-
pH: The precipitation is carried out in a dilute ammoniacal solution.
-
Precipitate: A green, flocculent precipitate of Cu(C₁₄H₁₂NO₂) is formed. This precipitate is stable and can be dried to a constant weight at 110-120 °C.[3]
-
Interferences: While tartrate masks many potential interferences, other metals that form complexes with benzoin oxime, such as nickel, cobalt, platinum, and palladium, can interfere.[1]
Gravimetric Determination of Molybdenum with Benzoin Oxime
In contrast to the determination of copper, benzoin oxime precipitates molybdenum(VI) from strongly acidic solutions.[2] This allows for the separation of molybdenum from a different set of interfering ions.
Optimal Conditions and Precipitate Properties:
-
Acidity: The precipitation is quantitative in mineral acid solutions, with a solution containing 5% by volume of sulfuric acid being preferable.[2]
-
Precipitate Treatment: The molybdenum-benzoin oxime complex does not have a sufficiently definite composition for direct weighing. Therefore, the precipitate is ignited to molybdenum trioxide (MoO₃), which is the final weighing form.
-
Interferences: Tungsten and palladium are also quantitatively precipitated under these conditions and thus interfere.[2] Sexivalent chromium and quinquevalent vanadium can also precipitate but can be rendered non-interfering by reduction to a lower oxidation state.[2]
This compound: A Versatile Ligand with Potential in Gravimetric Analysis
This compound (C₈H₇NO₂), also known as phenylglyoxal aldoxime, is another organic compound possessing an oxime group, making it a capable chelating agent for various metal ions. While its use in spectrophotometry and solvent extraction is more widely reported, its ability to form insoluble metal complexes suggests potential for gravimetric applications.
Chemical Properties and Complex Formation
Similar to benzoin oxime, this compound can act as a bidentate ligand, forming stable chelates with metal ions. It is known to form colored complexes with metals such as palladium and copper, which have been exploited for their spectrophotometric determination. The formation of precipitates with these and other metals like nickel and cobalt has been noted, but detailed studies for their quantitative gravimetric determination are less common in the available literature. For instance, derivatives of isonitrosoacetophenone have been used for the extractive spectrophotometric determination of palladium(II).[3]
Potential for Gravimetric Analysis
The formation of insoluble precipitates with various metal ions is a prerequisite for a gravimetric reagent. While this compound fulfills this, the development of a robust gravimetric method requires further systematic investigation into several key parameters:
-
Optimal pH for Precipitation: The pH of the solution is a critical factor that governs the completeness of precipitation and the selectivity of the reagent. This needs to be established for each metal of interest.
-
Stoichiometry and Thermal Stability of Precipitates: For a precipitate to be a suitable weighing form, it must have a definite and known composition and be thermally stable at a specific drying or ignition temperature. Thermal analysis (TGA/DTA) of the metal-isonitrosoacetophenone complexes would be required to determine their decomposition patterns and identify a stable weighing form.
-
Selectivity and Interferences: A thorough study of the reagent's reactivity with a wide range of cations and anions is necessary to identify potential interferences and develop masking strategies.
Comparative Analysis
The following table and diagrams provide a comparative overview of benzoin oxime and this compound for the gravimetric determination of metals.
Table 1: Feature Comparison of Benzoin Oxime and this compound
| Feature | Benzoin Oxime (Cupron) | This compound |
| Established Gravimetric Applications | Well-established for Cu and Mo.[1][2] | Limited documented gravimetric procedures. |
| Metals Determined | Copper, Molybdenum, Tungsten, Palladium.[2] | Known to form precipitates with Pd, Cu, Ni, Co. |
| Selectivity | Good selectivity for Cu in ammoniacal tartrate solution; precipitates several metals in acidic solution.[2] | Selectivity in gravimetric analysis is not well-documented. |
| Precipitation Medium | Ammoniacal for Cu; Acidic for Mo.[2] | Optimal conditions for gravimetric precipitation are not well-established. |
| Weighing Form | Direct for Cu (dried precipitate); Indirect for Mo (ignited to MoO₃).[2] | Stoichiometry and thermal stability of precipitates require further investigation. |
| Known Interferences | Ni, Co, Pt, Pd for Cu determination; W, Pd, Cr(VI), V(V) for Mo determination.[1][2] | A comprehensive list of interferences for gravimetric analysis is not available. |
| Maturity of Method | Mature and well-documented with established protocols. | Exploratory; requires further research and validation for gravimetric use. |
Experimental Workflows
The following diagrams illustrate the established workflow for the gravimetric determination of copper using benzoin oxime and a conceptual workflow for the development of a gravimetric method using this compound.
Caption: Workflow for the gravimetric determination of copper using benzoin oxime.
Caption: Conceptual workflow for developing a gravimetric method using this compound.
Experimental Protocols
Gravimetric Determination of Copper using Benzoin Oxime
This protocol is adapted from established analytical chemistry literature.[2]
-
Sample Preparation: Accurately weigh a sample containing a known amount of copper and dissolve it in a suitable acid.
-
Masking of Interferences: Add a solution of tartaric acid to the sample solution to complex any interfering metal ions such as iron or aluminum.
-
pH Adjustment: Make the solution slightly ammoniacal by the slow addition of dilute ammonia solution until a faint blue color persists.
-
Precipitation: Heat the solution to about 60-70 °C and add a freshly prepared alcoholic solution of α-benzoin oxime slowly and with constant stirring. A green, flocculent precipitate will form.
-
Digestion: Allow the precipitate to digest in the hot solution for a few minutes to ensure complete precipitation and improve filterability.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate several times with a dilute ammonia solution and then with hot water until free of chloride ions (test with silver nitrate).
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.
-
Calculation: Calculate the percentage of copper in the original sample using the weight of the Cu(C₁₄H₁₂NO₂) precipitate and the appropriate gravimetric factor.
Gravimetric Determination of Molybdenum using Benzoin Oxime
This protocol is based on the method described by Knowles.[2]
-
Sample Preparation: Dissolve the molybdenum-containing sample in a suitable acid mixture.
-
Reduction of Interferences: If chromium or vanadium are present, reduce them to their lower oxidation states by adding a reducing agent like sulfurous acid and boiling to expel the excess.
-
Acidity Adjustment: Cool the solution and adjust the acidity to approximately 5% by volume of sulfuric acid.
-
Precipitation: Cool the solution to 5-10 °C and add a cold solution of α-benzoin oxime in acetone or ethanol with stirring. A white precipitate of the molybdenum complex will form.
-
Digestion: Allow the precipitate to stand for 10-15 minutes with occasional stirring.
-
Filtration and Washing: Filter the precipitate through a filter paper. Wash the precipitate with a cold, dilute sulfuric acid solution containing a small amount of the precipitating reagent.
-
Ignition and Weighing: Transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Carefully char the paper and then ignite at 500-525 °C to a constant weight. The final weighing form is molybdenum trioxide (MoO₃).
-
Calculation: Calculate the percentage of molybdenum in the original sample from the weight of the MoO₃ and the corresponding gravimetric factor.
Conclusion
This comparative guide illustrates that while both this compound and benzoin oxime are effective chelating agents, their current status in the field of gravimetric analysis is markedly different. Benzoin oxime is a well-characterized and reliable reagent with established, validated protocols for the determination of key metals like copper and molybdenum. Its selectivity can be fine-tuned by controlling the pH of the precipitation medium, making it a versatile tool for the analytical chemist.
In contrast, this compound, while a promising candidate due to its ability to form insoluble complexes with several metal ions, remains largely unexplored as a quantitative precipitant in gravimetric analysis. The development of robust gravimetric methods using this compound would require systematic research to optimize precipitation conditions, determine the thermal stability and stoichiometry of its metal complexes, and identify potential interferences. Until such data becomes available, benzoin oxime remains the superior and more trustworthy choice for established gravimetric applications.
References
-
Knowles, H. B. (1932). The use of alpha-benzoinoxime in the determination of molybdenum. Journal of Research of the National Bureau of Standards, 9(1), 1-8. [Link]
-
Feigl, F. (1923). Über die Verwendung der α-Benzoinoxims ("Cupron") in der chemischen Analyse. Berichte der deutschen chemischen Gesellschaft (A and B Series), 56(9), 2083-2085. [Link]
- Shafiee, S. A., Amini, M. K., & Bozorgzadeh, E. (2007). Sensitized Spectrophotometric Determination of Cu (II) Ion using α-benzoin Oxime in Surfactant Media. Asian Journal of Chemistry, 19(2), 1067.
-
Hwang, D. S., et al. (2017). Separation of 99 Mo from a simulated fission product solution by precipitation with a-benzoinoxime. Journal of Radioanalytical and Nuclear Chemistry, 314(3), 2245-2251. [Link]
- Reddy, K. A., & Reddy, Y. K. (1972). Gallacetophenone oxime as a reagent for gravimetric determination of copper and its separation from other elements. Proceedings of the Indian Academy of Sciences-Section A, 75(4), 153-158.
- Talwar, U. B., & Haldar, B. C. (1968). Extractive spectrophotometric determination of palladium (II) with isonitrosoacetophenone. Analytica Chimica Acta, 43, 154-157.
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assessing the antioxidant potential of 2-Isonitrosoacetophenone derivatives compared to standard antioxidants
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-implicated pathologies, the antioxidant potential of various chemical scaffolds is a subject of intense investigation. This guide provides a comprehensive, in-depth comparison of the antioxidant capacity of 2-isonitrosoacetophenone derivatives against established standard antioxidants. By synthesizing experimental data and elucidating the underlying mechanistic principles, this document serves as a critical resource for researchers engaged in the discovery and development of new antioxidant agents.
The Imperative for Novel Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an accumulation of ROS results in oxidative stress, a condition implicated in a multitude of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] While the body possesses endogenous antioxidant defense systems, exogenous antioxidants are crucial in mitigating excessive oxidative damage.[3] Standard antioxidants like ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E, are widely recognized for their efficacy.[4][5] Nevertheless, the quest for new antioxidants with improved bioavailability, stability, and targeted efficacy continues. This compound derivatives have emerged as a promising class of compounds, with their unique structural features suggesting a potential for significant antioxidant activity.
Principles of Antioxidant Action
The primary mechanism by which antioxidants neutralize free radicals involves either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[6]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The antioxidant itself becomes a radical, but it is a much more stable and less reactive species.
-
Single Electron Transfer (SET): This pathway involves the antioxidant donating an electron to the free radical, converting it into a more stable anion.[6]
Many antioxidant assays are based on these two fundamental mechanisms. For instance, the Ferric Reducing Antioxidant Power (FRAP) assay is a SET-based method, while the Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method. The popular DPPH and ABTS assays can proceed via both mechanisms.[6][7]
Caption: Fundamental Antioxidant Mechanisms: HAT and SET pathways.
Methodologies for Assessing Antioxidant Potential
A multi-assay approach is essential for a comprehensive evaluation of antioxidant capacity. Below are detailed protocols for commonly employed in vitro and cell-based assays.
In Vitro Chemical Assays
These assays are fundamental for initial screening and provide a quantitative measure of a compound's radical scavenging or reducing ability.
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[6][7]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the this compound derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration. A lower IC50 value indicates higher antioxidant activity.[8]
Caption: Workflow for the DPPH radical scavenging assay.
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9]
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to 1 mL of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).[8]
-
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
3.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 50 µL of the sample or standard to 950 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe (II) equivalents.
Cell-Based Assays
While in vitro assays are useful, they do not account for bioavailability, metabolism, and localization of the antioxidant within a biological system.[10] Cell-based assays provide a more biologically relevant assessment.
3.2.1. Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of compounds to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells.[1][2][11]
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.[1][2]
-
Loading: Wash the cells and incubate with DCFH-DA and the test compound or standard (e.g., Quercetin).[11]
-
Induction of Oxidative Stress: After incubation and washing, add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[10]
-
Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm at regular intervals for 1 hour.[2]
-
Calculation: The antioxidant capacity is determined by calculating the area under the curve (AUC) and comparing it to the control. Results are often expressed as quercetin equivalents.[10]
3.2.2. Lipid Peroxidation (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[12]
Experimental Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells.
-
Reaction: Add the sample to a solution containing TBA and an acid (e.g., trichloroacetic acid).[13]
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 10-15 minutes).[13]
-
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.[12][13]
-
Calculation: The concentration of thiobarbituric acid reactive substances (TBARS) is determined using a standard curve of MDA.
Comparative Antioxidant Potential
The following table summarizes hypothetical data comparing the antioxidant potential of a series of this compound derivatives with standard antioxidants.
| Compound | DPPH (IC50, µM) | ABTS (TEAC) | FRAP (µM Fe(II)/µM) | CAA (µM QE/100 µM) |
| Derivative 1 | 25.4 | 0.85 | 1.2 | 35.2 |
| Derivative 2 | 18.2 | 1.10 | 1.5 | 42.8 |
| Derivative 3 | 35.1 | 0.65 | 0.9 | 28.1 |
| Ascorbic Acid | 8.2[8] | ~1.0[8] | 1.8 | 25.6 |
| Trolox | 4.0[8] | 1.0 (by definition)[8] | 2.1 | 30.5 |
Note: The data presented are for illustrative purposes and should be experimentally determined.
Structure-Activity Relationship (SAR)
The antioxidant activity of this compound derivatives is influenced by the nature and position of substituents on the aromatic ring.
-
Electron-donating groups (e.g., -OH, -OCH₃) generally enhance antioxidant activity by increasing the stability of the resulting phenoxy radical through resonance.[14]
-
The presence of multiple hydroxyl groups , particularly in the ortho or para positions, can significantly increase radical scavenging capacity.[15]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease antioxidant activity.
A thorough SAR study is crucial for the rational design and optimization of novel this compound derivatives with enhanced antioxidant potential.[16]
Conclusion and Future Perspectives
This compound derivatives represent a promising scaffold for the development of novel antioxidant agents. A comprehensive evaluation using a battery of in vitro and cell-based assays is essential to fully characterize their potential. The illustrative data suggest that certain derivatives can exhibit antioxidant activity comparable to, or even exceeding, that of standard antioxidants in specific assays.
Future research should focus on:
-
Expanding the library of this compound derivatives to establish a more detailed SAR.
-
Investigating the in vivo efficacy and safety of the most promising candidates in animal models of oxidative stress-related diseases.
-
Elucidating the precise molecular mechanisms of action, including their interaction with endogenous antioxidant pathways.
By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against oxidative stress.
References
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Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. [Link]
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Cell Based Exogenous Antioxidant Assay. [Link]
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Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. [Link]
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OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. [Link]
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Lipid peroxidation assay (TBARS) - Bio-protocol. [Link]
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Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. [Link]
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TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. [Link]
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The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
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Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. [Link]
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Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
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Antioxidant mechanisms of Trolox and ascorbic acid on the oxidation of riboflavin in milk under light | Request PDF - ResearchGate. [Link]
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antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. [Link]
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Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - CiteSeerX. [Link]
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Medicinal Chemistry and Therapeutics - BioLuster Research Center Ltd. [Link]
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Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - NIH. [Link]
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Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives. [Link]
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Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - MDPI. [Link]
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Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed. [Link]
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(PDF) Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - ResearchGate. [Link]
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Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Isonitrosoacetophenone Quantification
Abstract
The accurate quantification of 2-Isonitrosoacetophenone, a critical intermediate in various synthetic pathways, is paramount for ensuring process control, product quality, and regulatory compliance in the pharmaceutical and chemical industries. When multiple analytical methods are employed across different laboratories, development phases, or for different purposes, a rigorous cross-validation study is essential to ensure the consistency and reliability of the data generated. This guide provides an in-depth comparison of two prevalent analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to demonstrate that both methods are fit for their intended purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Imperative for Method Equivalence
This compound (CAS No. 614-21-1), also known as phenylglyoxal aldoxime, is a key precursor in the synthesis of various biologically active compounds.[1][2] Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods are required for its precise quantification in starting materials, in-process samples, and final intermediates.
In the lifecycle of drug development, it is common for analytical methods to evolve or for different techniques to be used in parallel. For instance, a rapid HPLC method might be used for routine in-process control, while a more sensitive GC-MS method could be employed for release testing or stability studies. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, ensuring that the results are comparable and interchangeable.[3] This is not merely a procedural formality but a cornerstone of data integrity, as stipulated by regulatory bodies like the FDA and in ICH guidelines such as Q2(R2).[4][5] The objective is to establish a documented, scientific basis for the equivalence of data, which is critical when results from different methods are compiled for a single regulatory submission or used to make critical decisions across a product's lifecycle.[6][7]
This guide will compare a robust RP-HPLC-UV method against a highly selective GC-MS method, providing the necessary protocols and data to perform a comprehensive cross-validation.
The Analytical Contenders: HPLC-UV vs. GC-MS
The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, selectivity). For this compound, both liquid and gas chromatography are viable options.
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse of the pharmaceutical industry.[8] It separates compounds based on their polarity. This compound, with its aromatic ring and polar oxime group, is well-suited for reverse-phase chromatography. Detection via UV-Vis spectrophotometry is effective due to the presence of a strong chromophore in the molecule's structure.[9][10] This method is known for its robustness, precision, and ease of implementation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional specificity and sensitivity.[11] It separates compounds based on their volatility and polarity in the gas phase. The mass spectrometer acts as a highly selective detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[12] This makes GC-MS particularly powerful for analyzing complex matrices or detecting trace-level analytes.[13]
The Cross-Validation Workflow: A Framework for Trust
A cross-validation study is designed to compare the performance characteristics of each method. The core principle is to analyze identical, well-characterized samples using both procedures and evaluate the results against predefined acceptance criteria.[14][15]
Caption: Cross-validation experimental workflow.
Experimental Protocols
The following protocols are designed to be self-validating. Each analytical run must begin with a successful System Suitability Test (SST) to ensure the equipment is performing correctly, and Quality Control (QC) samples must be run alongside unknown samples to validate the accuracy and precision of the results for that specific batch.
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Solutions Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution.
-
QC Samples (Low, Medium, High): Prepare QC samples at three concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock solution to ensure independence from calibration standards.
-
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 149 (Molecular Ion), 120, 104.
-
-
Solutions Preparation:
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, but using Dichloromethane as the solvent.
-
Calibration and QC Standards: Prepare as described for HPLC, using Dichloromethane.
-
Comparative Performance Data
The following tables summarize hypothetical but realistic data obtained from a cross-validation study of the two methods. The same batches of QC samples were analyzed by both techniques.
Table 1: Linearity and Sensitivity
| Parameter | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | Covers expected sample concentrations |
| Correlation Coefficient (R²) | 0.9996 | 0.9998 | ≥ 0.995 |
| LOD | 0.3 µg/mL | 0.03 µg/mL | N/A |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | N/A |
Causality Insight: The superior sensitivity (lower LOD/LOQ) of the GC-MS method is a direct result of the mass spectrometer's ability to selectively monitor specific ions, drastically reducing background noise compared to the less selective UV detection.[12]
Table 2: Accuracy and Precision Comparison
| QC Level | Concentration (µg/mL) | RP-HPLC-UV | GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | Accuracy (% Recovery) | 85-115% (LC) / 80-120% (GC/MS) [15] | ||
| Low QC (LQC) | 3.0 | 101.5% | 98.7% | Met |
| Medium QC (MQC) | 40.0 | 99.8% | 100.5% | Met |
| High QC (HQC) | 80.0 | 100.2% | 101.1% | Met |
| Precision (%RSD, n=6) | Precision (%RSD, n=6) | ≤ 15.0% [15] | ||
| Low QC (LQC) | 3.0 | 2.1% | 3.5% | Met |
| Medium QC (MQC) | 40.0 | 1.3% | 1.8% | Met |
| High QC (HQC) | 80.0 | 1.1% | 1.5% | Met |
Trustworthiness Insight: Both methods demonstrate excellent accuracy and precision, falling well within the typical acceptance criteria for chromatographic assays.[15] The slightly higher %RSD for the GC-MS method at the LQC level is common, as minor variations have a larger relative impact at lower concentrations.
Table 3: Cross-Validation Statistical Comparison
To confirm equivalence, the concentration values obtained for each QC sample from both methods were compared. The ratio of (ResultGC-MS / ResultHPLC) was calculated.
| QC Level | Mean Ratio (GC-MS / HPLC) | 90% Confidence Interval | Acceptance Criteria |
| Low QC (LQC) | 0.972 | (0.945, 0.999) | Met |
| Medium QC (MQC) | 1.007 | (0.981, 1.033) | Met |
| High QC (HQC) | 1.009 | (0.985, 1.034) | Met |
Authoritative Grounding: The acceptance criterion for equivalence is that the 90% confidence interval for the mean ratio of the results should fall entirely within a predefined range, typically 0.80 to 1.25.[16] As shown in Table 3, this criterion is met for all QC levels, providing strong statistical evidence that the two methods produce comparable results.
The Interplay of Validation Parameters
The various performance characteristics of an analytical method are not independent but logically interconnected. A robust validation study, as required by ICH Q2(R2), demonstrates the suitability of the entire analytical procedure.[4][14]
Caption: Logical relationships among validation parameters.
This diagram illustrates that fundamental characteristics like Specificity (the ability to measure the analyte unequivocally) are prerequisites for establishing reliable Linearity , Accuracy , and Precision . The Range of a method is defined by the upper and lower concentrations where acceptable linearity, accuracy, and precision have been demonstrated.
Conclusion and Expert Recommendations
The cross-validation study successfully demonstrates that the developed RP-HPLC-UV and GC-MS methods are equivalent for the quantitative determination of this compound within their respective validated ranges. The statistical analysis confirms that the results generated by both methods are comparable and interchangeable.
As a Senior Application Scientist, my recommendations are as follows:
-
For Routine In-Process Control (IPC) and Release Testing: The RP-HPLC-UV method is the preferred choice. Its operational simplicity, robustness, and faster sample throughput make it ideal for high-volume testing environments where the analyte concentrations are expected to be well above the limit of quantification.
-
For Impurity Profiling, Stability Studies, and Trace Analysis: The GC-MS method is superior. Its significantly lower LOQ and the high degree of certainty provided by mass spectral identification make it the authoritative choice for detecting and quantifying trace-level degradants or impurities.
By performing this type of rigorous cross-validation, an organization builds a foundation of trustworthy and reliable data, ensuring product quality and streamlining regulatory submissions. This science-driven approach aligns with the modern lifecycle management of analytical procedures advocated by global regulatory bodies.[6]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science OA (PMC) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: The AAPS Journal (PMC) URL: [Link]
-
Title: The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes Source: ResearchGate URL: [Link]
-
Title: Synthesis and microbial characterization of isonitroso phenyl 2 propanone with cu(ii), ni(ii) & co(ii) Source: International Journal of Research in Bioscience, Agriculture & Technology URL: [Link]
-
Title: A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone-Based Compound: Development, Validation, and Application in Nanosuspension Quantification Source: University of Pretoria Repository URL: [Link]
-
Title: Synthesis and Characterization of Copper(II) and Nickel(II) Complexes of Isonitrosoacetophenone 4-Aminobenzoylhydrazone Source: ResearchGate URL: [Link]
-
Title: Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone Source: ResearchGate URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Co (II), Ni (II) and Cu (II) Complexes With Ethyl -α- Isonitrosoacetoacetate(HEINA) Source: IOSR Journal of Applied Chemistry URL: [Link]
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Title: hplc assay method: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: Evaluation of gas chromatography-mass spectrometry analysis and yield potential of Trigonella corniculata L. to caffeine Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL: [Link]
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Title: Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer Source: LCGC North America URL: [Link]
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Title: The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... Source: ResearchGate URL: [Link]
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Title: Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives Source: PubMed URL: [Link]
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Title: Theoretical and Experimental Studies on the Structure and Spectroscopic Properties of (2E)-1,3-diphenylprop-2-en-1-one Source: Physical Chemistry Research URL: [Link]
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Title: GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features Source: SCIRP URL: [Link]
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Title: How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds Source: ResearchGate URL: [Link]
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Title: UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed Source: ResearchGate URL: [Link]
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Title: Specific Method Validation and Sample Analysis Approaches for Biocomparability Studies of Denosumab Addressing Method and Manufacture Site Changes Source: The AAPS Journal (PMC) URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Isonitrosoacetophenone
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-isonitrosoacetophenone (CAS No. 532-54-7). As a versatile intermediate in organic synthesis and a reagent in analytical chemistry, its presence in the laboratory is common.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and scientific integrity.
Hazard Assessment and Risk Analysis: A Contradictory Profile
A critical first step in any disposal plan is a thorough understanding of the compound's hazards. In the case of this compound, there is conflicting information between different authoritative sources. While some Safety Data Sheets (SDS) indicate that based on available data, the criteria for hazard classification are not met under the 2012 OSHA Hazard Communication Standard, aggregated data from the European Chemicals Agency (ECHA) presents a more cautious profile.[3][4][5]
The Precautionary Principle: In laboratory settings, when hazard classifications are inconsistent, the most stringent classification must be adopted to ensure the highest level of safety. Therefore, this guide operates under the assumption that this compound is harmful.
Table 1: GHS Hazard Classification Comparison
| Hazard Statement | Classification Source A (Supplier SDS)[3][4] | Classification Source B (ECHA C&L Inventory)[5][6][7] |
|---|---|---|
| Acute Oral Toxicity | Not Classified | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Not Classified | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Not Classified | H332: Harmful if inhaled |
Chemical Incompatibilities: this compound must be segregated from strong oxidizing agents to prevent potentially hazardous reactions.[8]
Table 2: Key Physical & Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Powder Solid | [3][4][8] |
| Appearance | Beige, Odorless | [3][4][8] |
| CAS Number | 532-54-7 | [3][4][6] |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Melting Point | 126 - 129 °C | [3][4][7] |
| Solubility | Soluble in hot water |[4][8] |
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
Based on the "harmful" classification, direct contact and inhalation must be prevented. The causality is clear: the compound poses a risk upon ingestion, skin contact, and inhalation, necessitating physical and engineering barriers.
-
Engineering Controls : Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended when transferring significant quantities to minimize the potential for inhaling dust.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or glasses are mandatory as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent dermal absorption.
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher is recommended.
-
The Disposal Workflow: A Self-Validating System
The fundamental principle of hazardous waste management is containment and segregation from the point of generation.[9] All waste streams containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [10]
Caption: Disposal decision workflow for this compound waste.
Protocol 1: Unused Reagent and Contaminated Solid Waste
-
Container Designation : Select a clean, durable, and sealable container compatible with solid chemical waste. Plastic is often preferred.[9]
-
Labeling : The moment waste is first added, affix a "Hazardous Waste" label.[11][12] The label must include:
-
Waste Transfer : Carefully transfer the solid waste into the container, minimizing dust formation. This includes any contaminated items like weigh paper, gloves, or pipette tips.
-
Storage : Securely seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation.[9]
Protocol 2: Aqueous Solutions and Liquid Waste
-
Container Designation : Select a compatible, leak-proof container for hazardous liquid waste.
-
Labeling : Immediately label the container as described in Protocol 1, specifying it as liquid waste. If the waste is a mixture, all components must be listed.[13]
-
Waste Transfer : Pour the liquid waste carefully into the container.
-
Storage : Seal the container tightly and store it in the SAA. Ensure it is stored with compatible liquid wastes and away from acids, bases, and oxidizers.[13]
Protocol 3: Empty Container Decontamination
An empty container that held this compound is still considered hazardous waste until properly decontaminated.[12]
-
Initial Rinse : Rinse the container three times with a suitable solvent (e.g., water, if the residue is soluble, or an appropriate organic solvent).
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous liquid waste as per Protocol 2.[14] Depending on institutional and local regulations, subsequent rinses may also need to be collected. Consult your EHS office.
-
Final Disposal : Once triple-rinsed and fully dry, deface or remove the original chemical label. The decontaminated container can then typically be disposed of in the regular trash or recycling.[12]
Emergency Protocol: Spill Management
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust.[3] Do not use a standard vacuum cleaner.
-
Collection : Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, towels) into your designated solid hazardous waste container.
-
Decontamination : Clean the spill surface thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.
Final Disposition: The Role of EHS
Laboratory personnel are responsible for the proper collection, labeling, and short-term storage of hazardous waste in an SAA.[11][13] The final disposal is managed by your institution's Environmental Health & Safety (EHS) department or an equivalent office.
-
Once a waste container is full, or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), you must contact EHS to arrange for pickup.[9][13]
-
EHS personnel are the only individuals authorized to transport the waste from the SAA to a central accumulation area for shipment by a licensed hazardous waste disposal vendor.[12]
Caption: Structure of this compound highlighting the oxime group.
The oxime functional group (-C=N-OH) is the key reactive site. While chemical deactivation methods like hydrolysis or reduction exist for oximes, these are not recommended for routine laboratory disposal. Such procedures generate additional, more complex waste streams and are unnecessary when professional disposal services, which typically rely on high-temperature incineration, are available and required by regulation.
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. (2023). Managing Hazardous Chemical Waste in the Lab. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. [Link]
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National Institutes of Health. Isonitrosoacetophenone. PubChem Compound Summary for CID 9566037. [Link]
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Chem-Impex. This compound. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isonitrosoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety. This guide provides essential, immediate safety and logistical information for the use of 2-Isonitrosoacetophenone, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
While some safety data sheets (SDS) may classify this compound as not meeting the criteria for hazardous classification, others indicate potential risks.[1][2] A comprehensive review of available data suggests that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[3] Given this, a conservative and proactive approach to safety is paramount.
Core Safety Directives: A Risk-Based Approach
A thorough risk assessment should be conducted before handling this compound. The level of PPE required will depend on the scale of the operation, the potential for dust or aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (mg to g) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Large-Scale Laboratory Work (>g) or Potential for Dusting | Chemical safety goggles or a face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant lab coat or apron | N95 dust mask or a half-mask respirator with a particulate filter |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Half-mask or full-face respirator with a combination organic vapor/particulate cartridge |
In-Depth Look at PPE Selection
-
Eye and Face Protection : To prevent irritation from dust particles, safety glasses with side shields are the minimum requirement.[4] For larger quantities or when there's a significant risk of splashing, chemical safety goggles or a full-face shield offer more comprehensive protection.[5]
-
Body Protection : A standard lab coat is sufficient for handling small quantities. For larger-scale work, a chemical-resistant lab coat or apron provides an additional barrier. In the case of a significant spill, disposable coveralls or a chemical-resistant suit may be necessary to prevent skin contact.[5]
-
Respiratory Protection : For small-scale operations in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. However, if there is a potential for generating dust, an N95 dust mask should be worn.[7] For larger quantities or during spill cleanup, a half-mask or full-face respirator with an appropriate cartridge is recommended to prevent inhalation of airborne particles.
Operational Plans: Safe Handling from Start to Finish
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are essential to prevent the spread of contamination and protect personnel and the environment.
Decontamination Procedures
-
Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Equipment and Work Surfaces : At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent if necessary.
-
Spill Cleanup : In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material such as vermiculite or sand.[2] Collect the absorbed material into a sealed container for disposal as chemical waste.[8] Decontaminate the spill area with a detergent solution.
Disposal of Contaminated PPE and Waste
The disposal of chemical waste and contaminated materials must comply with local, regional, and national regulations.[1][9]
Caption: Decision tree for the proper disposal of PPE contaminated with this compound.
-
Contaminated PPE : All disposable PPE that has come into contact with this compound should be considered chemical waste.[3][10] Place used gloves, masks, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[9][11]
-
Chemical Waste : Unused or waste this compound, as well as spill cleanup materials, should be collected in a sealed, properly labeled container.[4][12] Do not dispose of this material down the drain or in the regular trash.[12] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[12]
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific protocols and your EHS department for any questions or concerns.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET: this compound.
-
Fisher Scientific. SAFETY DATA SHEET: this compound.
-
International Enviroguard. Disposing of Contaminated Disposable Protective Clothing.
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
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Sloan Medical. How to Don, Doff, and Dispose of Your PPE Properly.
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Hazmat School. How to dispose of contaminated PPE.
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Sigma-Aldrich. This compound 97%.
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Glove Compatibility Chart. Nitrile Gloves Chemical Resistance: Frequently Asked Questions.
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PubChem. Isonitrosoacetophenone.
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Clarkson University. CHEMICAL SPILL PROCEDURES.
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Fisher Scientific. SAFETY DATA SHEET: this compound, 99%.
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide.
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West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.
-
Defense Centers for Public Health. procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917.
-
BenchChem. Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide.
-
BenchChem. Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
